1-(Triisopropylsilyl)pyrrole-3-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVAOMVEMGRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376883 | |
| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138900-55-7 | |
| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid
CAS Number: 138900-55-7
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Modern Organic Synthesis
1-(Triisopropylsilyl)pyrrole-3-boronic acid is a specialized heterocyclic organoboron reagent that has emerged as a valuable tool for synthetic chemists, particularly within the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a pyrrole core, a boronic acid moiety at the 3-position, and a sterically demanding triisopropylsilyl (TIPS) protecting group on the nitrogen, is meticulously designed for strategic applications in cross-coupling reactions.
This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its applications and the critical role of its unique structural features. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary for the effective utilization of this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.
| Property | Value |
| CAS Number | 138900-55-7[3] |
| Molecular Formula | C₁₃H₂₆BNO₂Si[3] |
| Molecular Weight | 267.25 g/mol [4] |
| Appearance | Typically a solid[4] |
| Boiling Point | 337.9 °C (at 760 mmHg)[5] |
| Density | 0.96 g/mL[5] |
| Flash Point | 158.2 °C[5] |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF) and ethyl acetate.[6] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the pyrrole ring protons, the methine proton of the isopropyl groups, and the methyl protons of the isopropyl groups. The pyrrole protons will appear as multiplets in the aromatic region. The methine proton of the TIPS group will be a septet, and the methyl protons will be a doublet.[7]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyrrole ring, with the carbon bearing the boron atom being significantly deshielded. The carbons of the triisopropylsilyl group will also be visible.[8]
-
Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak, as well as characteristic fragmentation patterns corresponding to the loss of isopropyl groups and other fragments of the molecule. A reported LCMS analysis showed a molecular ion peak of 268 [M+1]⁺.[6]
The Strategic Importance of the Triisopropylsilyl (TIPS) Protecting Group
The selection of a protecting group is a critical strategic decision in multi-step synthesis.[9] The triisopropylsilyl (TIPS) group in this compound serves several crucial functions that enhance its utility, particularly in the context of palladium-catalyzed cross-coupling reactions.[10][11]
The primary role of the TIPS group is to protect the nitrogen atom of the pyrrole ring.[12] Unprotected pyrrole nitrogens can interfere with cross-coupling reactions through unwanted side reactions. The bulky nature of the three isopropyl substituents on the silicon atom provides significant steric hindrance, which offers several advantages:
-
Enhanced Stability: The TIPS group is robust and stable under a variety of reaction conditions, including the basic conditions often employed in Suzuki-Miyaura couplings.[13] This stability prevents premature deprotection and the formation of undesired byproducts.
-
Increased Solubility: The lipophilic nature of the TIPS group improves the solubility of the boronic acid in organic solvents commonly used for cross-coupling reactions.[9]
-
Directed Reactivity: By protecting the nitrogen, the TIPS group ensures that the reactivity of the molecule is directed to the boronic acid moiety, leading to cleaner reactions and higher yields of the desired coupled product.
The TIPS group can be effectively removed under specific conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent like THF.[14][15]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by borylation. The following protocol is based on established literature procedures.[6]
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add a solution of n-butyllithium (2.5 M in hexanes, 1.58 mL, 3.96 mmol) dropwise to the reaction mixture. Maintain the temperature at -78 °C and continue stirring for 30 minutes.
-
Borylation: Add trimethyl borate (687 mg, 6.6 mmol) dropwise to the reaction mixture.
-
Warming and Quenching: Gradually warm the reaction mixture to room temperature and continue stirring for 1 hour.
-
Work-up: Dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (200 mL).
-
Washing: Wash the organic phase sequentially with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This is often used in the next step without further purification.[6]
Note: The reported yield for this procedure is approximately 32%.[6]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[16][17][18] this compound is an excellent coupling partner in these reactions for the synthesis of 3-arylpyrroles, which are prevalent motifs in many biologically active molecules.[1][19]
Mechanism of the Suzuki-Miyaura Coupling:
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- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. This compound(138900-55-7) 1H NMR [m.chemicalbook.com]
- 8. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 13C NMR spectrum [chemicalbook.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. synarchive.com [synarchive.com]
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- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
1-(Triisopropylsilyl)pyrrole-3-boronic acid chemical properties
An In-Depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid: Synthesis, Properties, and Applications in Modern Chemistry
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of this compound, a sophisticated building block essential for contemporary organic synthesis and drug discovery. We will move beyond a simple recitation of facts to explore the causality behind its design, the strategic advantages of its unique structure, and its practical application in complex molecular construction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical reagents.
Introduction: A Strategically Designed Pyrrole Building Block
The pyrrole nucleus is a privileged scaffold, appearing in a vast array of natural products, pharmaceuticals, and advanced materials. However, the inherent reactivity of the pyrrole ring, particularly its propensity for polymerization under acidic conditions and susceptibility to uncontrolled electrophilic substitution, presents significant challenges for synthetic chemists. Furthermore, the direct use of unprotected pyrrole boronic acids in cross-coupling reactions is often plagued by low yields due to competitive protodeboronation.[1]
This compound (TIPS-pyrrole-3-BA) emerges as an elegant solution to these challenges. The strategic installation of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen accomplishes two critical goals: it electronically deactivates the ring, enhancing its stability, and it provides substantial steric hindrance, directing reactivity and preventing undesirable side reactions like homocoupling.[1][2] This guide will dissect the chemical properties, synthesis, and key applications of this versatile reagent.
Molecular Overview and Physicochemical Properties
This compound is a solid at room temperature, valued for its stability and utility as a reagent in organic synthesis.[3] The TIPS group not only serves as a protecting group but also imparts favorable solubility in many organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 138900-55-7 | [4][5] |
| Molecular Formula | C₁₃H₂₆BNO₂Si | [4][6] |
| Molecular Weight | 267.25 g/mol | [6] |
| Appearance | Solid | [3] |
| Boiling Point | 337.9 ± 34.0 °C (Predicted) | [3][5] |
| Density | 0.96 ± 0.1 g/cm³ (Predicted) | [3][5] |
| pKa | 9.41 ± 0.10 (Predicted) | [3][5] |
| Storage | Store under inert atmosphere, -20°C | [3][5][7] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";// Nodes for the pyrrole ring N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; C2 [label="C", pos="-0.9,0.2!", fontcolor="#202124"]; C3 [label="C", pos="-0.6,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.6,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.9,0.2!", fontcolor="#202124"]; // Nodes for the boronic acid group B [label="B", pos="-1.3,-1.8!", fontcolor="#202124"]; O1 [label="O", pos="-0.6,-2.5!", fontcolor="#202124"]; H1 [label="H", pos="-0.8,-3.1!", fontcolor="#202124"]; O2 [label="O", pos="-2.0,-2.5!", fontcolor="#202124"]; H2 [label="H", pos="-1.8,-3.1!", fontcolor="#202124"]; // Nodes for the TIPS group Si [label="Si", pos="0,2.2!", fontcolor="#202124"]; CH1 [label="CH", pos="-1.2,3.0!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-2.2,2.5!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-1.5,4.0!", fontcolor="#202124"]; CH2 [label="CH", pos="1.2,3.0!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="2.2,2.5!", fontcolor="#202124"]; CH3_4 [label="CH₃", pos="1.5,4.0!", fontcolor="#202124"]; CH3 [label="CH", pos="0,3.6!", fontcolor="#202124"]; CH3_5 [label="CH₃", pos="-0.8,4.4!", fontcolor="#202124"]; CH3_6 [label="CH₃", pos="0.8,4.4!", fontcolor="#202124"]; // Pyrrole ring bonds N1 -- C2; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- N1; C2 -- C5 [style=double, len=1.5]; // Boronic acid bonds C3 -- B; B -- O1; O1 -- H1; B -- O2; O2 -- H2; // TIPS group bonds N1 -- Si; Si -- CH1; CH1 -- CH3_1; CH1 -- CH3_2; Si -- CH2; CH2 -- CH3_3; CH2 -- CH3_4; Si -- CH3; CH3 -- CH3_5; CH3 -- CH3_6;
}
Caption: Structure of this compound.
Synthesis and Characterization
The synthesis of TIPS-pyrrole-3-BA is typically achieved through a halogen-metal exchange followed by borylation. This standard organometallic approach provides reliable access to the target compound.
Synthetic Workflow
The process begins with the readily available 3-bromo-1-(triisopropylsilyl)pyrrole. At cryogenic temperatures, a strong organolithium base, such as n-butyllithium, is used to deprotonate the most acidic position, which after rearrangement results in a lithium-halogen exchange to form the 3-lithiopyrrole species. This highly reactive intermediate is then quenched with an electrophilic boron source, typically trimethyl borate, followed by an aqueous workup to hydrolyze the borate ester to the desired boronic acid.[6]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is adapted from literature procedures and serves as a representative example.[6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).
-
Lithiation: Cool the stirring solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.58 mL of a 2.5 M solution in hexanes, 3.96 mmol) dropwise via syringe. Maintain the temperature at -78 °C and continue stirring for 30 minutes.
-
Borylation: Add trimethyl borate (687 mg, 6.6 mmol) dropwise to the reaction mixture at -78 °C.
-
Quench and Workup: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour. Dilute the mixture with water (200 mL) and extract with ethyl acetate (200 mL).
-
Purification: Wash the organic phase sequentially with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Product: The crude product is often obtained as an oil and can be used in subsequent steps without further purification.[6] LCMS analysis typically shows the expected molecular ion peak.[6]
Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the synthesized reagent. While a full dataset from a single source is not publicly available, representative data can be compiled.
Table 2: Spectroscopic Data for 1-(TIPS)pyrrole-3-boronic acid
| Technique | Data Interpretation | Source(s) |
| ¹H NMR | The spectrum would show characteristic signals for the TIPS group (a multiplet around 1.1 ppm and a septet around 1.3-1.5 ppm) and distinct signals for the pyrrole protons (typically in the 6.5-7.5 ppm region), along with a broad singlet for the B(OH)₂ protons. | [8] |
| ¹³C NMR | Expected signals include those for the isopropyl methyl and methine carbons of the TIPS group, and three distinct signals for the sp²-hybridized carbons of the pyrrole ring. | - |
| MS (LCMS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 268 is expected and has been reported. | [6] |
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of TIPS-pyrrole-3-BA is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][9] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[10][11][12]
The boronic acid serves as the organoboron component, which, after activation by a base, transfers its organic group (the TIPS-pyrrole moiety) to the palladium center in a key step known as transmetalation. The N-TIPS protection is crucial here, as it prevents protodeboronation and other side reactions that can diminish the efficiency of couplings involving electron-rich heterocycles.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Post-Coupling Strategy: Deprotection of the TIPS Group
After the desired carbon-carbon bond has been formed, the TIPS group can be readily removed to reveal the N-H pyrrole. This step is critical for accessing the final target molecule, which may require the N-H for biological activity or further functionalization. The deprotection is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Representative Deprotection Protocol
This is a general protocol; specific conditions may vary based on the substrate.
-
Reaction Setup: Dissolve the N-TIPS protected pyrrole substrate (1.0 equiv) in a suitable solvent such as THF.
-
Reagent Addition: Add a solution of TBAF (typically 1.1-1.5 equivalents, 1.0 M in THF) dropwise at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by standard methods such as column chromatography.
The choice of fluoride source and conditions can be optimized to avoid side reactions, especially with sensitive functional groups present in the molecule.[13]
Role in Drug Discovery and Medicinal Chemistry
Boron-containing compounds, and specifically boronic acids, have become increasingly important in drug discovery.[14] They can act as pharmacophores or as versatile synthetic intermediates.[15][16] TIPS-pyrrole-3-BA provides a direct route to 3-substituted pyrroles, a motif found in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[15][17] The ability to construct complex molecules in a convergent manner using this building block accelerates the discovery and development of new therapeutic agents.
Conclusion
This compound is more than just a chemical reagent; it is a testament to rational molecular design. By integrating a sterically demanding and electronically stabilizing protecting group with a versatile boronic acid handle, it provides a robust and reliable tool for the synthesis of complex pyrrole-containing molecules. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the straightforward deprotection of the nitrogen make it an invaluable asset for researchers in both academic and industrial settings, particularly in the demanding field of drug development.
References
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- 17. researchgate.net [researchgate.net]
1-(Triisopropylsilyl)pyrrole-3-boronic acid molecular weight
An In-depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid
A Core Building Block for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, the critical role of the triisopropylsilyl (TIPS) protecting group, detailed synthetic protocols, and its application in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document is intended for scientists and professionals in drug development, offering field-proven insights into the strategic use and handling of this versatile reagent.
Physicochemical Properties and Molecular Profile
This compound is a white to off-white solid at room temperature[1][2]. Its molecular structure features a pyrrole ring, a common motif in pharmacologically active compounds, functionalized with a boronic acid at the 3-position and a bulky triisopropylsilyl (TIPS) group on the nitrogen atom. This strategic combination of functional groups makes it a valuable and highly reactive intermediate in organic synthesis.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆BNO₂Si | [3][][5][6] |
| Molecular Weight | 267.25 g/mol | [3][5][6] |
| CAS Number | 138900-55-7 | [3][][5][6] |
| Appearance | Solid | [1][2] |
| Predicted pKa | 9.41 ± 0.10 | [1][2] |
| Predicted Boiling Point | 337.9 ± 34.0 °C | [1][2] |
| Predicted Density | 0.96 ± 0.1 g/cm³ | [1][2] |
The Strategic Role of the Triisopropylsilyl (TIPS) Protecting Group
The N-H proton of an unprotected pyrrole is acidic and can interfere with many common organometallic reactions, including the metal-halogen exchange required for borylation. The installation of a protecting group on the pyrrole nitrogen is therefore essential.
The choice of the triisopropylsilyl (TIPS) group is a deliberate one, driven by several key factors:
-
Steric Hindrance: The three bulky isopropyl groups provide significant steric shielding. This bulk prevents undesired side reactions and can direct reactions to other positions on the pyrrole ring.
-
Electronic Effects: Silyl groups are electron-donating, which can influence the reactivity of the pyrrole ring.
-
Stability: The TIPS group is robust enough to withstand the strongly basic conditions (e.g., n-butyllithium) used during the synthesis of the boronic acid[5]. However, it can be removed under specific, controlled conditions (typically using a fluoride source like TBAF), allowing for late-stage diversification of the final molecule.
-
Enhanced Solubility: The lipophilic nature of the TIPS group often improves the solubility of the compound in common organic solvents used in synthesis.
While many protecting groups exist for boronic acids, such as pinacol esters or MIDA esters which enhance stability, the TIPS group on the pyrrole nitrogen serves a distinct purpose: enabling the formation of the boronic acid itself while preventing N-H reactivity[7].
Caption: Logic diagram illustrating the role of the TIPS protecting group.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a halogen-metal exchange followed by borylation. The following protocol is based on established methodologies[5].
Diagram: Synthetic Pathway
Sources
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Introduction: The Strategic Importance of the Pyrrole Scaffold
An In-Depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid: Synthesis, Application, and Strategic Utility
Heterocyclic compounds are foundational to modern drug discovery, with the pyrrole ring system being a particularly privileged scaffold. Its presence in a multitude of natural products and pharmacologically active molecules underscores its importance. However, the synthesis of substituted pyrroles, especially for creating diverse compound libraries, requires robust and versatile building blocks. This compound has emerged as a critical reagent in this context.
Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This specific pyrrole-boronic acid derivative offers two key strategic advantages. First, the boronic acid moiety at the 3-position allows for direct and selective functionalization of the pyrrole ring. Second, the triisopropylsilyl (TIPS) group on the nitrogen atom serves as a crucial protecting group. This bulky silyl group prevents the common side reactions of protodeboronation and homocoupling that can plague the cross-coupling of unprotected pyrroleboronic acids.[3] This guide provides a comprehensive overview of the synthesis, properties, and application of this versatile reagent for researchers in organic synthesis and drug development.
Physicochemical Properties and Handling
Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆BNO₂Si | [4][5] |
| Molecular Weight | 267.25 g/mol | [4][5] |
| Appearance | White solid / powder | [6][7] |
| CAS Number | 138900-55-7 | [4][5] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [6] |
Due to its sensitivity, the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Proper storage in a freezer is essential to maintain its stability and reactivity over time.[6]
Synthesis of this compound
The most common laboratory synthesis involves a lithium-halogen exchange on a protected 3-bromopyrrole precursor, followed by quenching with a borate ester.[4] The causality behind this specific workflow is critical for success.
Diagram: Synthetic Workflow
Caption: Synthesis workflow for 1-(TIPS)pyrrole-3-boronic acid.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures.[4]
-
Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. The choice of anhydrous THF is critical as organolithium reagents react violently with water.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.2 eq) dropwise via syringe. A slow addition rate is crucial to control the exothermic reaction. The solution is stirred at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.
-
Borylation: Add trimethyl borate (~2.0 eq) dropwise to the reaction mixture. The borate ester acts as the electrophilic boron source.
-
Warm-up and Reaction Completion: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour.[4]
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude product is often an oil and can be used directly in the next step without further purification in many cases.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] This Nobel Prize-winning reaction provides a powerful means to form C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[8]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The reaction mechanism involves three key steps: oxidative addition of an organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol can be adapted for coupling 1-(TIPS)pyrrole-3-boronic acid with various aryl or heteroaryl halides.
-
Reagent Assembly: In a reaction vessel, combine the aryl halide (1.0 eq), 1-(TIPS)pyrrole-3-boronic acid (~1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, ~2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Post-Coupling Strategy: Deprotection of the TIPS Group
Following a successful Suzuki coupling, the TIPS protecting group often needs to be removed to reveal the N-H pyrrole, which may be critical for biological activity or further functionalization. The steric bulk of the TIPS group makes it more robust than smaller silyl groups like TMS, requiring specific conditions for its removal.[10]
Diagram: Deprotection Workflow
Caption: A typical workflow for the deprotection of the TIPS group.
Detailed Experimental Protocol: TIPS Deprotection
A mild and efficient method for removing the TIPS group utilizes silver fluoride.[10][11][12]
-
Dissolution: Dissolve the TIPS-protected pyrrole substrate (1.0 eq) in methanol.
-
Reagent Addition: Add silver fluoride (AgF, ~1.5 eq) to the solution. This method is often preferred as it proceeds under mild, neutral conditions.[10][11]
-
Reaction: Stir the mixture at room temperature. The progress of the deprotection should be monitored carefully by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove silver salts and concentrate the filtrate.
-
Extraction: Redissolve the residue in an organic solvent (like ethyl acetate) and wash with water to remove any remaining inorganic byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via column chromatography to obtain the final N-H pyrrole.
Conclusion
This compound is a high-value synthetic intermediate that provides a reliable and efficient route to 3-substituted pyrroles. Its design, incorporating a bulky silyl protecting group, expertly circumvents common challenges in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles. By understanding the causality behind its synthesis, application, and subsequent deprotection, researchers and drug development professionals can effectively leverage this reagent to accelerate the construction of complex molecular architectures and advance the discovery of new chemical entities.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3). Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(10), 3845–3854. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Sociedad Química de México, 55(3), 133-136. Retrieved from [Link]
-
Sancineto, L., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(4), 6331-6343. Retrieved from [Link]
-
Valois Escamilla, I., et al. (2019). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
West, R., & West, F. G. (2014). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? Chemical Reviews, 114(18), 9269-9304. Retrieved from [Link]
-
Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4993. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of triisopropylsilyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. The synthesis is presented as a robust two-step sequence, commencing with the protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group, followed by a highly regioselective lithiation and subsequent borylation at the C-3 position. This document delves into the underlying chemical principles, offering detailed experimental procedures, mechanistic insights, and characterization data. The guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this key synthetic intermediate.
Introduction: The Strategic Importance of this compound
Pyrrole-containing scaffolds are ubiquitous in pharmaceuticals, natural products, and functional materials. The ability to functionalize the pyrrole ring at specific positions is paramount for the development of novel molecular entities. Pyrrole-3-boronic acids, in particular, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.
The triisopropylsilyl (TIPS) group plays a crucial dual role in the synthesis of the title compound. Firstly, it provides robust protection of the pyrrole nitrogen, preventing unwanted side reactions and increasing the solubility of the intermediates in organic solvents. Secondly, and more critically, the steric bulk of the TIPS group directs metallation to the C-3 position of the pyrrole ring, a regioselectivity that can be challenging to achieve with smaller protecting groups.[1] This guide outlines a reliable pathway to access this compound, a reagent that is now commercially available but often required in quantities or purities that necessitate in-house synthesis.[][3][4]
Overall Synthetic Strategy
The synthesis of this compound is most effectively accomplished through a two-step sequence. This strategy leverages well-established methodologies for each transformation, ensuring high yields and purity of the final product.
Sources
An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
This document provides a comprehensive technical overview of 1-(triisopropylsilyl)pyrrole-3-boronic acid (TIPS-pyrrole-3-boronic acid), a versatile building block in modern organic synthesis. Targeted at researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of data. It delves into the causality behind experimental design, offers field-proven insights into spectroscopic interpretation, and provides robust, self-validating protocols. Our focus is on empowering the end-user to not only reproduce but also understand the critical parameters governing the synthesis and characterization of this valuable reagent.
Introduction: The Strategic Value of TIPS-Protected Pyrrole Boronic Acids
Pyrrole scaffolds are ubiquitous in pharmaceuticals, natural products, and materials science. The ability to functionalize the pyrrole ring selectively is paramount for analogue synthesis and structure-activity relationship (SAR) studies. Boronic acids are indispensable tools for this purpose, primarily through their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The strategic use of a bulky N-protecting group is crucial for directing reactivity and ensuring stability. The triisopropylsilyl (TIPS) group serves this role exceptionally well. Its significant steric hindrance protects the nitrogen atom and can sterically influence reactions at adjacent positions. Furthermore, the TIPS group enhances the solubility of the pyrrole scaffold in common organic solvents and is sufficiently robust to withstand a variety of reaction conditions, yet can be removed when necessary. This compound is therefore a key intermediate for introducing a functionalized pyrrole-3-yl moiety into complex molecules.[1]
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's structure is the foundation for interpreting its spectral data.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 138900-55-7 | [2] |
| Molecular Formula | C₁₃H₂₆BNO₂Si | [2][3] |
| Molecular Weight | 267.25 g/mol | [2][3] |
| Appearance | White solid | [2] |
| Monoisotopic Mass | 267.1825858 Da |[4] |
Synthesis and Purification: A Field-Proven Protocol
The synthesis of this compound is reliably achieved via a halogen-lithium exchange followed by borylation.[2] The choice of starting material, 3-bromo-1-(triisopropylsilyl)pyrrole, is critical as the bromine atom at the 3-position is readily lithiated at low temperatures.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality and Trustworthiness: This protocol includes specific details to ensure reproducibility and safety. The use of anhydrous solvents and an inert atmosphere is non-negotiable, as organolithium reagents and boronic esters are highly sensitive to moisture and oxygen. The low temperature (-78 °C) is essential to prevent side reactions and decomposition of the lithiated intermediate.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe.
-
Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-butyllithium.
-
Lithiation: Slowly add n-butyllithium (1.58 mL of a 2.5 M solution in hexanes, 3.96 mmol) dropwise via syringe over 10 minutes. The rate of addition must be controlled to prevent localized warming. Stir the mixture at -78 °C for 30 minutes.
-
Borylation: Add trimethyl borate (0.75 mL, 687 mg, 6.6 mmol) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Warming: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
Quenching and Extraction: Carefully quench the reaction by diluting with water (200 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (200 mL).
-
Washing: Wash the organic layer sequentially with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Product: The crude product is obtained as an oil (approx. 280 mg, 32% yield) and can often be used directly in subsequent steps without further purification.[2] For applications requiring high purity, flash chromatography on silica gel may be performed.
Mass Spectrometry (MS) Analysis
Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.
Protocol for Sample Preparation (LCMS):
-
Dissolve a small amount of the crude product (approx. 0.1 mg) in 1 mL of a suitable solvent like acetonitrile or methanol.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an LCMS vial.
-
Analyze using electrospray ionization (ESI) in positive ion mode.
Expected Data: The primary ion expected in ESI+ mode is the protonated molecule [M+H]⁺.
Table 2: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Source |
|---|
| [C₁₃H₂₆BNO₂Si + H]⁺ | 268.1904 | 268 |[2] |
Expert Insights on Fragmentation: While detailed fragmentation data is not published, extensive literature on the mass spectrometry of silyl-containing compounds allows for reliable predictions.[5] Under electron impact (EI) ionization for GC-MS, the triisopropylsilyl group is expected to be the primary site of fragmentation. Key expected fragmentation pathways include:
-
Loss of an isopropyl group ([M-43]⁺): This is a very common fragmentation for TIPS-protected compounds, leading to a stable secondary carbocation on the silicon atom.
-
Loss of propylene ([M-42]⁺): A rearrangement followed by the loss of propylene is also a characteristic fragmentation pathway.
-
Cleavage of the Si-N bond: This would generate ions corresponding to the TIPS cation ([M-109]⁺) and the pyrrole-boronic acid radical cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule's connectivity and electronic environment.
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable.
-
Cap the tube and gently agitate to dissolve the sample completely.
-
Acquire spectra at an appropriate field strength (e.g., 400 MHz for ¹H).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The assignments below are predicted based on the analysis of the parent 1-(triisopropylsilyl)pyrrole[6] and the known electronic effects of a boronic acid substituent.
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.2-7.4 | broad s | 2H | B(OH )₂ | Boronic acid protons are often broad and exchangeable. |
| ~7.1 | t | 1H | H-2 | Deshielded by adjacent nitrogen and boron group. Appears as a triplet due to similar coupling to H-5 and H-4. |
| ~6.8 | t | 1H | H-5 | Coupled to H-4 and H-2. |
| ~6.4 | t | 1H | H-4 | Coupled to H-5 and H-2. |
| ~1.5 | septet | 3H | Si-CH (CH₃)₂ | Methine proton of the isopropyl group, split by 6 methyl protons. |
| ~1.1 | d | 18H | Si-CH(CH₃ )₂ | Diastereotopic methyl protons of the isopropyl groups, split by the methine proton. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
Expert Insight: A common challenge in the NMR of organoboron compounds is the detection of the carbon atom directly attached to the boron. Due to the quadrupolar nature of the boron nucleus (¹¹B and ¹⁰B), the resonance for the attached carbon (C-3 in this case) is often significantly broadened, sometimes to the point of being indistinguishable from the baseline. This is a well-documented phenomenon and its absence in the spectrum should not be cause for alarm.
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~125 | C-2 | Pyrrole ring carbon adjacent to nitrogen. |
| ~122 | C-5 | Pyrrole ring carbon adjacent to nitrogen. |
| ~115 | C-4 | Pyrrole ring carbon. |
| Not Observed | C-3 | Carbon attached to Boron (ipso-carbon), likely broadened. |
| ~12.5 | C H(CH₃)₂ | Methine carbon of the TIPS group. |
| ~18.0 | CH(C H₃)₂ | Methyl carbons of the TIPS group. |
¹¹B NMR Spectroscopy
¹¹B NMR is a highly diagnostic technique for characterizing boronic acids and their derivatives. It provides direct information about the coordination state and electronic environment of the boron atom.[7]
Expected Data and Interpretation:
-
Free Boronic Acid: In a non-coordinating solvent like chloroform, the compound exists as a trigonal planar, sp²-hybridized boronic acid. This species is expected to give a single, broad resonance in the ¹¹B NMR spectrum at approximately δ 28-33 ppm .[8][9]
-
Boronate Ester/Anion Formation: In the presence of diols or in basic aqueous solutions, the boronic acid can form a tetracoordinate, sp³-hybridized boronate ester or boronate anion. This change in geometry and hybridization results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 5-10 ppm .[7][9] This makes ¹¹B NMR an excellent tool for monitoring reactions involving the boronic acid moiety in real-time.
Summary
This compound is a key synthetic intermediate whose purity and structure can be unequivocally confirmed by a combination of spectroscopic techniques. Mass spectrometry readily confirms the molecular weight with a characteristic [M+H]⁺ peak at m/z 268.[2] A detailed analysis of ¹H, ¹³C, and ¹¹B NMR spectra allows for complete structural verification. This guide provides a robust, field-tested protocol for the synthesis of this compound and a framework for interpreting its spectral data, empowering researchers to utilize it with confidence in their synthetic campaigns.
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PubChem. This compound. [Link]
-
SDSU Chemistry. 11B NMR Chemical Shifts. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
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Harvey, D. J. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 2020. [Link]
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MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
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MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 2022. [Link]
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1-(Triisopropylsilyl)pyrrole-3-boronic acid stability and storage
An In-Depth Technical Guide to the Stability and Storage of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Introduction
This compound is a pivotal reagent in modern organic synthesis, particularly valued as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structure, featuring a pyrrole core, a reactive boronic acid moiety, and a sterically demanding N-triisopropylsilyl (TIPS) protecting group, allows for the strategic construction of complex heterocyclic molecules integral to pharmaceutical and materials science research.[3] The efficacy of this reagent, however, is intrinsically linked to its chemical integrity. Degradation, often subtle, can lead to diminished reaction yields, inconsistent results, and the formation of difficult-to-remove impurities.
This guide provides a comprehensive technical overview of the stability profile, optimal storage conditions, and field-proven handling protocols for this compound. By understanding the causality behind its degradation pathways and implementing the validation and handling procedures outlined herein, researchers can ensure the reagent's reliability and maximize its synthetic potential.
Compound Profile
A foundational understanding begins with the basic physicochemical properties of the reagent.
| Property | Value | Source(s) |
| Chemical Name | (1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid | [4] |
| Synonyms | 1-(TIPS)pyrrole-3-boronic acid | [5] |
| CAS Number | 138900-55-7 | [6] |
| Molecular Formula | C₁₃H₂₆BNO₂Si | [7][8] |
| Molecular Weight | 267.25 g/mol | [4][7] |
| Physical Form | Solid | [7][8] |
The Critical Role of the N-TIPS Protecting Group
The selection of the triisopropylsilyl (TIPS) group is a deliberate and crucial aspect of this reagent's design. The pyrrole ring, while aromatic, is electron-rich and susceptible to oxidation, polymerization, and electrophilic attack, particularly under acidic conditions.[3][9] The unprotected N-H proton is also acidic and can interfere with organometallic reaction mechanisms.
The TIPS group mitigates these issues through two primary mechanisms:
-
Steric Shielding: The three bulky isopropyl substituents create significant steric hindrance around the nitrogen atom and the adjacent C2 and C5 positions of the pyrrole ring, physically obstructing unwanted side reactions.
-
Electronic Stabilization: As a silyl group, it stabilizes the pyrrole ring electronically, reducing its susceptibility to unwanted oxidative or polymeric degradation.[3]
This protection strategy is fundamental to the reagent's utility, allowing the boronic acid moiety at the C3 position to be the primary site of reactivity in cross-coupling reactions.[10]
Understanding Stability and Degradation Pathways
The stability of 1-(TIPS)pyrrole-3-boronic acid is finite and subject to environmental conditions. Degradation primarily occurs at the boronic acid functional group, a common vulnerability among this class of compounds.[11]
Key Degradation Pathways:
-
Protodeboronation: This is the most common degradation pathway, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[11] It is primarily facilitated by moisture and protic solvents. The product of this degradation is 1-(Triisopropylsilyl)pyrrole, an impurity that will not participate in the desired cross-coupling reaction, leading to lower yields and complicating purification.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air (oxygen).[12] This process can lead to the formation of phenolic byproducts or other undesired species, again reducing the effective concentration of the active reagent.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[11] While this process is often reversible upon exposure to water during reaction work-up, it significantly alters the molecular weight (3 molecules of boronic acid minus 3 molecules of water). Failure to account for boroxine formation can lead to critical errors in stoichiometry, as the mass of the reagent no longer corresponds to the expected number of moles of the monomeric boronic acid.
Caption: Primary degradation pathways for 1-(TIPS)pyrrole-3-boronic acid.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of 1-(TIPS)pyrrole-3-boronic acid, adherence to strict storage and handling protocols is mandatory.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation pathways (protodeboronation, oxidation, and boroxine formation). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, directly inhibiting protodeboronation and oxidation. |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air; protects from light which can accelerate oxidative degradation. |
| Location | Cool, dry, dark, well-ventilated area | Ensures a stable environment and prevents accidental exposure to incompatible chemicals.[13] |
Standard Handling Protocol (Solid Reagent)
This protocol is designed to minimize environmental exposure during reagent handling.
-
Preparation: Ensure the sealed reagent container has equilibrated to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Conduct all manipulations in a low-humidity environment, preferably within a glovebox or a fume hood with a positive flow of inert gas.
-
Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, nitrile gloves, and a lab coat.
-
Dispensing: Briefly open the container, remove the desired amount of solid using a clean, dry spatula, and weigh it into a tared, dry vessel.
-
Sealing: Immediately and tightly reseal the main reagent container, purge the headspace with inert gas if possible, and return it to its proper refrigerated storage location.[13]
-
Cleanup: Clean any spills promptly and decontaminate handling equipment.
Self-Validating System: Assessing Reagent Integrity
Before committing a valuable substrate to a reaction, it is prudent to assess the quality of the boronic acid, especially if the container has been opened multiple times or stored for an extended period.
Caption: Decision workflow for assessing reagent quality before use.
Key Analytical Checks:
-
¹H NMR: The most straightforward method. Look for the appearance of a new proton signal in the aromatic region corresponding to the C3-H of the protodeboronated byproduct, 1-(TIPS)pyrrole. Compare the integration of this signal to the desired pyrrole protons to quantify the extent of degradation.
-
¹¹B NMR: A broad signal is characteristic of boronic acids. The formation of boroxines may result in a sharpening or shifting of this signal.
Application Workflow: A Representative Suzuki-Miyaura Cross-Coupling
This protocol illustrates the use of 1-(TIPS)pyrrole-3-boronic acid in a typical cross-coupling reaction, highlighting the practical application of proper handling techniques.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Causality: This procedure is performed under an inert atmosphere to prevent the degradation of the palladium catalyst and the boronic acid. The choice of a phosphine ligand, base, and solvent system is critical and must be optimized for the specific substrates being coupled.[14]
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen) through several cycles of evacuation and backfilling.
-
Reagent Addition: To the flask, add the aryl/heteroaryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF). Degassing is performed by bubbling an inert gas through the solvent for 15-30 minutes and is essential to remove dissolved oxygen.
-
Boronic Acid Addition: In a separate vessel, weigh this compound (1.1–1.5 equiv.) following the handling protocol described above. Add the solid boronic acid to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Aqueous Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
By following this rigorous approach, from storage to application, researchers can ensure the validity of their starting material and the reproducibility of their synthetic results.
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1-(Triisopropylsilyl)pyrrole-3-boronic acid safety and handling
An In-Depth Technical Guide to the Safe Handling and Application of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Section 1: Compound Profile and Strategic Application
This compound (CAS 138900-55-7) is a specialized heterocyclic building block crucial in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure is strategically designed for controlled reactivity in cross-coupling reactions. The molecule consists of a pyrrole core functionalized with a boronic acid group at the 3-position and a bulky triisopropylsilyl (TIPS) protecting group on the nitrogen atom.
-
The Boronic Acid Moiety : This functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology for forming carbon-carbon bonds.[2] This makes the reagent an essential precursor for synthesizing complex substituted pyrroles, which are prevalent scaffolds in biologically active molecules.
-
The Triisopropylsilyl (TIPS) Protecting Group : The sterically demanding TIPS group serves two primary functions.[3][4] First, it protects the pyrrole nitrogen from participating in undesired side reactions, ensuring that reactivity is directed exclusively through the boronic acid. Second, its bulk and lipophilicity enhance the compound's solubility in common organic solvents used in synthesis and can influence the regioselectivity of certain reactions. The stability of the TIPS group is greater than smaller silyl groups like trimethylsilyl (TMS), allowing for a broader range of reaction conditions before deprotection.[3]
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and reactivity considerations for researchers and drug development professionals utilizing this potent synthetic tool.
Section 2: Physicochemical and Safety Data Summary
All quantitative and qualitative data for this compound are summarized below. This information forms the basis for the risk assessment and subsequent handling protocols.
| Property | Value | Source(s) |
| IUPAC Name | [1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | [5] |
| CAS Number | 138900-55-7 | [5][6][7][8] |
| Molecular Formula | C₁₃H₂₆BNO₂Si | [1][6][7][8] |
| Molecular Weight | 267.25 g/mol | [1][5] |
| Physical Form | Solid | [9] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class | WGK 3 (Hazardous to water) | |
| Recommended Storage | Freezer | [9] |
Section 3: Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally published, a robust risk assessment can be formulated by analyzing the hazards associated with its constituent functional groups: the boronic acid, the pyrrole ring, and the organosilyl moiety.
Toxicological Profile
-
Eye Contact : Boronic acids as a class are known to cause serious eye irritation.[10] The fine, solid nature of the compound increases the risk of airborne dust, which can be corrosive to the eyes upon contact.[11]
-
Skin Contact : Causes skin irritation.[10] Prolonged exposure may lead to mild to moderate irritation.[12] While intact skin provides a barrier, absorption can occur, especially if the skin is compromised.[13]
-
Inhalation : May cause respiratory tract irritation.[10][12] Inhaling dust can lead to a dry mouth, nose, and throat, as well as coughing and shortness of breath.[11][14]
-
Ingestion : Boronic acids are toxic in large quantities.[12] Accidental ingestion can cause systemic symptoms including nausea, vomiting, and abdominal pain.[11] In severe cases of boron compound ingestion, effects on the stomach, intestines, liver, and kidneys have been observed.[14]
-
Chronic Exposure & Systemic Effects : Some boron-containing compounds are flagged for reproductive toxicity with chronic high-dose exposure.[12][13]
Chemical Reactivity Hazards
-
Hygroscopicity : Boronic acids are often hygroscopic, meaning they readily absorb moisture from the air.[10] This can lead to the formation of boroxines (cyclic anhydrides), which may affect the compound's reactivity and stoichiometry in sensitive reactions.
-
Incompatibilities : Avoid contact with strong oxidizing agents.[10] The pyrrole ring can be susceptible to oxidation, and the boronic acid group can react unpredictably with potent oxidizers.
-
Thermal Decomposition : Upon combustion or thermal decomposition, hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and boron oxides can be released.[10][15]
Section 4: Standard Operating Procedures for Safe Handling
A self-validating system of controls is essential for mitigating the identified risks. The following protocols must be strictly adhered to.
Engineering Controls
-
Primary Control : All handling of this compound, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.
-
Secondary Control : A safety shower and eyewash station must be readily accessible in the laboratory.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal against fine dust.
-
Hand Protection : Nitrile gloves should be worn at all times. Inspect gloves for tears or punctures before use. Change gloves immediately if contamination occurs.
-
Body Protection : A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator with a particulate filter may be required for large-scale operations or spill cleanup.
Experimental Protocol: Weighing and Dispensing
-
Preparation : Before removing the reagent from the freezer, allow the container to equilibrate to room temperature in a desiccator.
-
Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise the reagent's integrity due to its hygroscopic nature.
-
-
Inert Atmosphere : If the reaction is moisture-sensitive (e.g., many palladium-catalyzed couplings), perform weighing and dispensing in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing : If a glovebox is unavailable, work efficiently in the fume hood. Open the container, quickly weigh the desired amount of the solid onto a tared weigh boat or into a vial, and immediately reseal the main container.
-
Causality: Minimizing the time the container is open to the atmosphere reduces moisture absorption.
-
-
Container Sealing : After dispensing, purge the headspace of the reagent bottle with an inert gas (e.g., argon or nitrogen) before tightly resealing. Wrap the cap and neck with Parafilm® for an extra barrier against moisture ingress.
-
Cleanup : Carefully clean the spatula and weighing area with a solvent-dampened wipe to collect any residual dust. Dispose of all contaminated materials as hazardous waste.
Visualization: Safe Handling Workflow
The logical flow for safely handling this reagent is depicted below.
Caption: Workflow for the safe handling of this compound.
Section 5: Storage and Stability
Proper storage is paramount to maintaining the chemical's purity and reactivity.
-
Storage Conditions : Store in a tightly sealed container in a freezer (-20 °C to 0 °C is typical).[9] The storage area should be dry and well-ventilated.
-
Inert Atmosphere : For long-term storage, keeping the material under an inert atmosphere of nitrogen or argon is best practice to prevent degradation from atmospheric moisture and oxygen.
-
Light Sensitivity : While not explicitly documented for this compound, many complex organic molecules can be light-sensitive. Storing in an opaque container or in a dark location like a freezer mitigates this risk.
Section 6: Emergency Procedures
Spill Response
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, gently cover the solid spill with a dry, inert absorbent material such as sand or vermiculite to prevent dust from becoming airborne.
-
Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[10]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]
Section 7: Synthetic Applications & Reactivity Profile
Understanding the compound's reactivity is key to its successful application in synthesis.
Protocol: Suzuki-Miyaura Cross-Coupling
This reagent is an ideal substrate for Suzuki-Miyaura reactions to form 3-arylpyrroles. A generalized protocol is provided below.
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water, via cannula or syringe.
-
Reaction : Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup : After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography on silica gel to yield the desired 3-aryl-1-(TIPS)-pyrrole.
Visualization: Suzuki-Miyaura Catalytic Cycle
The diagram illustrates the fundamental steps of the coupling reaction involving this reagent.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Section 8: Waste Disposal
All waste materials, including unused reagent, reaction residues, and contaminated lab supplies (e.g., gloves, wipes, silica gel), must be disposed of as hazardous chemical waste. Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain, as the material is classified as hazardous to water.
Section 9: References
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Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. [Link]
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Boric Acid Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
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This compound | C13H26BNO2Si | CID 2763303. (n.d.). PubChem. [Link]
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Silyl Protective Groups. (2014). Chem-Station Int. Ed. [Link]
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Silyl Groups. (n.d.). Gelest. [Link]
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Silicon-Based Protecting Agents. (n.d.). Gelest. [Link]
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Silyl group deprotection by TBAF solution. (2022). YouTube. [Link]
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The Strategic Role of the Triisopropylsilyl (TIPS) Group in Pyrrole Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Pyrrole Chemistry
Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of numerous natural products, pharmaceuticals, and advanced materials. However, its inherent chemical properties present significant challenges for synthetic chemists. The pyrrolic N-H proton is acidic, and the electron-rich ring is highly susceptible to electrophilic attack, typically at the C2 and C5 positions.[1][2][3] This high reactivity can lead to a lack of regioselectivity and undesirable side reactions, such as polymerization.[1] To achieve controlled and selective functionalization, protection of the pyrrole nitrogen is often essential.[4] Among the various protecting groups available, the triisopropylsilyl (TIPS) group has emerged as a powerful tool, offering unique advantages in directing the reactivity of the pyrrole ring.[5][6][7] This guide provides a deep dive into the strategic application of the TIPS group, elucidating the principles behind its use and offering practical insights for its implementation.
The Triisopropylsilyl (TIPS) Group: A Steric and Electronic Modulator
The TIPS group is a bulky silicon-based protecting group that significantly alters the steric and electronic environment of the pyrrole ring. Its large size provides a steric shield, influencing the regioselectivity of subsequent reactions.
Installation and Removal: A Practical Workflow
The introduction of the TIPS group onto the pyrrole nitrogen is a straightforward process, typically involving deprotonation of the pyrrole followed by reaction with triisopropylsilyl chloride (TIPSCl).
Experimental Protocol 1: N-TIPS Protection of Pyrrole
-
Deprotonation: A solution of pyrrole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is cooled to 0 °C. A strong base, commonly sodium hydride (NaH) or n-butyllithium (n-BuLi), is added portion-wise to generate the pyrrolide anion.
-
Silylation: Triisopropylsilyl chloride (TIPSCl) is then added to the solution. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The N-TIPS-pyrrole is then extracted into an organic solvent, dried, and purified, usually by column chromatography.
The removal of the TIPS group is most commonly achieved using a fluoride source, which has a strong affinity for silicon.
Experimental Protocol 2: N-TIPS Deprotection
-
Fluoride Treatment: The N-TIPS-protected pyrrole is dissolved in a suitable solvent like THF. A fluoride reagent such as tetrabutylammonium fluoride (TBAF) is added to the solution.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature until completion. Standard aqueous workup and purification procedures are then followed to isolate the deprotected pyrrole.
The choice of fluoride source can be critical, especially in the presence of other sensitive functional groups. While TBAF is widely used, other reagents like cesium fluoride (CsF) or hydrofluoric acid-pyridine complex can offer milder conditions.[8][9]
Directing Effects of the TIPS Group: A Tale of Two Positions
The most significant contribution of the TIPS group to pyrrole chemistry is its ability to direct the regioselectivity of subsequent functionalization, steering reactions towards either the C3 or C2 position.
C3-Selectivity in Electrophilic Aromatic Substitution
Unprotected pyrroles undergo electrophilic substitution predominantly at the C2 position due to the greater stabilization of the cationic intermediate.[1][2][3] The sterically demanding TIPS group effectively blocks the C2 and C5 positions, forcing electrophiles to attack the less hindered C3 and C4 positions.[1][5][6] This steric hindrance provides a powerful strategy for the synthesis of 3-substituted pyrroles.[5][6]
A classic example of this directing effect is the Vilsmeier-Haack formylation. While this reaction on unprotected pyrrole yields the 2-formylpyrrole, the use of N-TIPS-pyrrole leads to the preferential formation of 3-formylpyrrole.[10][11][12][13]
Caption: Regioselectivity in the Vilsmeier-Haack formylation of N-TIPS-pyrrole.
This C3-directing effect has been successfully applied to a range of electrophilic substitution reactions, including nitration and halogenation.[14][15] However, it is important to note that under strongly acidic conditions, cleavage of the TIPS group can occur, potentially leading to a mixture of products.[15]
C2-Selectivity through Directed ortho-Metalation (DoM)
In contrast to its role as a steric blocking group in electrophilic substitution, the TIPS group can also facilitate functionalization at the C2 position through a mechanism known as Directed ortho-Metalation (DoM).[16][17][18][19] In this reaction, a strong organolithium base, such as n-butyllithium or sec-butyllithium, coordinates to the nitrogen-bound silicon atom.[17][19] This coordination directs the deprotonation to the adjacent C2 position, forming a 2-lithio-N-TIPS-pyrrole intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C2 position with high regioselectivity.[16]
-
Lithiation: N-TIPS-pyrrole is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature, typically -78 °C. A strong alkyllithium base is then added dropwise, and the solution is stirred to allow for complete metalation.
-
Electrophilic Quench: The desired electrophile is added to the reaction mixture at low temperature.
-
Workup: The reaction is warmed to room temperature and quenched with a suitable reagent, such as water or a saturated ammonium chloride solution. The C2-functionalized pyrrole is then isolated and purified.
Caption: Workflow for Directed ortho-Metalation of N-TIPS-pyrrole.
Stability of the TIPS Group
A key advantage of the TIPS protecting group is its robustness under a variety of reaction conditions, allowing for its use in multi-step syntheses.
| Reaction Condition | Stability of N-TIPS-pyrrole |
| Strongly Basic (e.g., organolithiums) | Stable |
| Mildly Acidic | Generally Stable |
| Strongly Acidic | Cleaved[15] |
| Oxidizing Agents | Generally Stable |
| Reducing Agents | Generally Stable |
| Fluoride Sources | Cleaved[8][9] |
This stability profile makes the TIPS group a versatile tool in the synthetic chemist's arsenal.
Applications in Advanced Synthesis
The ability to selectively functionalize the pyrrole ring at either the C2 or C3 position using the TIPS group as a directing element opens up a vast landscape of synthetic possibilities, particularly in the realm of cross-coupling reactions.[20][21][22][23][24]
C3-Functionalized Pyrroles in Cross-Coupling
By first effecting a C3-selective electrophilic substitution on N-TIPS-pyrrole (e.g., halogenation), a handle for cross-coupling can be introduced. The resulting 3-halo-N-TIPS-pyrrole can then be engaged in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds at the C3 position.
C2-Functionalized Pyrroles via DoM and Cross-Coupling
Similarly, the 2-lithio-N-TIPS-pyrrole intermediate generated via DoM can be quenched with a suitable electrophile to introduce a group amenable to cross-coupling. For example, reaction with a trialkyltin chloride or a boronic ester precursor would yield a 2-stannyl- or 2-boryl-N-TIPS-pyrrole, respectively, which are excellent substrates for Stille and Suzuki cross-coupling reactions.
Caption: General strategy for pyrrole functionalization using TIPS protection and cross-coupling.
Conclusion
The triisopropylsilyl group is a powerful and versatile tool in pyrrole chemistry, enabling chemists to overcome the inherent reactivity challenges of this important heterocycle. Its large steric bulk allows for the regioselective functionalization of the C3 position in electrophilic substitution reactions, while its ability to direct ortho-metalation provides a reliable route to C2-substituted pyrroles. The stability of the TIPS group under a wide range of conditions, coupled with its straightforward removal, makes it an ideal protecting group for complex, multi-step syntheses. A thorough understanding of the principles governing its directing effects is crucial for the strategic design of efficient and selective synthetic routes to highly functionalized pyrrole derivatives for applications in drug discovery and materials science.
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Johns Hopkins University. (1984, February). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. Retrieved from [Link]
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-
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-
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-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Retrieved from [Link]
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Myers Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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ResearchGate. (2025, August 7). Pyrrole Protection. Retrieved from [Link]
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SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 23). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formation of bicyclic pyrroles from the catalytic coupling reaction of 2,5-disubstituted pyrroles with terminal alkynes, involving the activation of multiple C–H bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Retrieved from [Link]
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Royal Society of Chemistry. (2019, October 7). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-mediated cross-coupling–cyclization–oxidation: a one-pot reaction to construct polysubstituted pyrroles. Retrieved from [Link]
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- 21. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formation of bicyclic pyrroles from the catalytic coupling reaction of 2,5-disubstituted pyrroles with terminal alkynes, involving the activation of multiple C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Copper-mediated cross-coupling–cyclization–oxidation: a one-pot reaction to construct polysubstituted pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to N-Protected Pyrrole Boronic Acids in Synthesis
Abstract
Pyrrole-containing structures are ubiquitous in pharmaceuticals, natural products, and materials science, making the development of efficient synthetic methodologies for their functionalization a paramount objective.[1][2][3] Among the various strategies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for forging carbon-carbon bonds.[4][5] However, the inherent reactivity and instability of the pyrrole ring, especially its boronic acid derivatives, present significant challenges.[6][7] This technical guide provides a comprehensive exploration of N-protected pyrrole boronic acids, detailing the rationale behind nitrogen protection, a comparative analysis of common protecting groups, robust synthetic protocols, and their application in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these versatile building blocks.
The Pyrrole Conundrum: Why N-Protection is Essential
The pyrrole nucleus is an electron-rich aromatic heterocycle, a characteristic that makes it susceptible to oxidation and polymerization, particularly under acidic or strongly electrophilic conditions.[6] Unprotected pyrrole boronic acids are often unstable, difficult to handle, and prone to decomposition, which complicates their purification and subsequent use in cross-coupling reactions.[6][7] The acidic N-H proton can also interfere with organometallic reagents and bases commonly employed in these transformations.[8]
Nitrogen protection serves a dual purpose: it enhances the stability of the pyrrole ring and modulates its electronic properties. By replacing the acidic proton with an electron-withdrawing group, the propensity for unwanted side reactions is significantly diminished.[6] This strategy not only facilitates the synthesis and isolation of the boronic acid but also improves its performance in catalytic cycles.
Strategic Selection of N-Protecting Groups
The choice of a suitable N-protecting group is critical and depends on several factors, including the desired stability, the conditions of subsequent reactions, and the ease of removal.[9] Below is a comparative analysis of commonly employed protecting groups for pyrrole boronic acids.
| Protecting Group | Abbreviation | Key Characteristics | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Provides good stability, compatible with basic and nucleophilic conditions. | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[10] |
| Phenylsulfonyl | PhSO₂ | Highly electron-withdrawing, imparts significant stability. | Strong basic conditions (e.g., NaOH, KOH) or reductive cleavage. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Robust and stable to a wide range of conditions, including Suzuki coupling.[11] | Fluoride sources (e.g., TBAF) or acidic conditions.[6] |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Stable to acidic and mild basic conditions.[12] | Reductive cleavage with zinc in acetic acid.[12] |
Causality Behind Choices:
-
Boc: The tert-butoxycarbonyl group is a popular choice due to its straightforward introduction and relatively mild acidic deprotection, which is orthogonal to many common synthetic transformations.[8][13] Its steric bulk can also influence regioselectivity in some reactions.
-
Sulfonyl Groups: Phenylsulfonyl and tosyl groups are strongly electron-withdrawing, which significantly deactivates the pyrrole ring towards electrophilic attack and enhances the stability of the boronic acid.[6] This makes them ideal for reactions requiring harsh conditions.
-
SEM: The 2-(trimethylsilyl)ethoxymethyl group is valued for its robustness and the variety of conditions under which it can be removed, offering greater flexibility in a multi-step synthesis.[11]
-
Troc: The 2,2,2-trichloroethoxycarbonyl group provides an alternative deprotection strategy via reductive cleavage, which can be advantageous when acid- or base-sensitive functional groups are present in the molecule.[12]
Synthesis of N-Protected Pyrrole Boronic Acids: A Step-by-Step Protocol
The synthesis of N-protected pyrrole boronic acids typically involves the lithiation of the N-protected pyrrole followed by quenching with a trialkyl borate and subsequent hydrolysis.[8][13] The following protocol details the synthesis of N-Boc-pyrrole-2-boronic acid, a widely used building block.[13]
Diagram: Synthetic Workflow for N-Boc-Pyrrole-2-Boronic Acid
Caption: Workflow for the synthesis of N-Boc-pyrrole-2-boronic acid.
Experimental Protocol: Synthesis of N-Boc-Pyrrole-2-Boronic Acid[8][13]
-
N-Protection of Pyrrole:
-
To a solution of pyrrole (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-pyrrole.
-
-
Lithiation and Borylation:
-
Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (B(OMe)₃, 1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
-
Hydrolysis and Purification:
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-Boc-pyrrole-2-boronic acid can be purified by recrystallization or column chromatography on silica gel.[14][15]
-
Self-Validating System:
-
TLC Monitoring: Monitor the progress of each step by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.
-
NMR Spectroscopy: Characterize the final product by ¹H and ¹³C NMR to confirm its structure and purity.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to verify the molecular weight of the desired product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
N-protected pyrrole boronic acids are invaluable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl- and heteroaryl-substituted pyrroles.[11][16][17] These products are important scaffolds in medicinal chemistry.[18][19][20]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][21][22] The presence of a base is crucial for the transmetalation step.[21]
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-Pyrrole-2-Boronic Acid with an Aryl Bromide
-
Reaction Setup:
-
In a reaction vessel, combine N-Boc-pyrrole-2-boronic acid (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water (4:1).[11]
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Practical Considerations: Purification and Storage
The purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.[14][23] Several techniques can be employed:
-
Recrystallization: Effective for obtaining highly pure, crystalline boronic acids.[15]
-
Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, allowing for separation from non-acidic impurities by solvent extraction.[24] The pure boronic acid is then regenerated by acidification.[14][24]
-
Chromatography on Modified Silica: Impregnation of silica gel with boric acid has been shown to suppress the over-adsorption and decomposition of boronic esters during chromatography.[25]
-
Derivatization: Formation of crystalline adducts, such as with diethanolamine, can facilitate purification.[15][23]
Storage: N-protected pyrrole boronic acids are generally more stable than their unprotected counterparts. However, it is recommended to store them in a cool, dry place under an inert atmosphere to prevent degradation over time.[26]
Conclusion
N-protected pyrrole boronic acids are indispensable tools in modern organic synthesis, enabling the efficient construction of complex pyrrole-containing molecules with significant applications in drug discovery and materials science.[5][18][20] A thorough understanding of the principles of N-protection, coupled with robust synthetic and purification protocols, empowers researchers to fully exploit the synthetic potential of these versatile reagents. The methodologies and insights provided in this guide serve as a practical resource for scientists working at the forefront of chemical synthesis.
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Methodological & Application
1-(Triisopropylsilyl)pyrrole-3-boronic acid Suzuki-Miyaura coupling conditions
An Application Guide to Suzuki-Miyaura Coupling with 1-(Triisopropylsilyl)pyrrole-3-boronic Acid
Introduction: Unlocking the Potential of Pyrrole Scaffolds in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials, where the construction of complex biaryl and heteroaryl structures is paramount.[2] Pyrrole-containing molecules are of particular interest due to their prevalence in biologically active natural products and drug candidates. However, the direct use of simple pyrrole boronic acids in these couplings is frequently plagued by challenges.
Five-membered heteroaromatic boronic acids, including those of pyrrole, are notoriously susceptible to protodeboronation—a decomposition pathway where the boronic acid moiety is replaced by a hydrogen atom under the basic reaction conditions.[3][4] This instability leads to diminished yields, challenging purifications, and reproducibility issues. To circumvent these problems, strategic protection of the pyrrole nitrogen is essential. The use of a bulky triisopropylsilyl (TIPS) group, as in This compound , offers a robust solution. The TIPS group provides steric shielding, enhances the compound's stability, prevents unwanted side reactions at the nitrogen atom, and improves solubility in common organic solvents, making it an exemplary reagent for incorporating the pyrrole-3-yl motif into complex molecules.[5][6]
This guide provides a detailed examination of the Suzuki-Miyaura coupling using 1-(TIPS)pyrrole-3-boronic acid, offering mechanistic insights, optimized protocols, and practical advice for researchers in organic synthesis and drug development.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle comprises three fundamental steps:
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halogen (or carbon-triflate) bond of the electrophilic coupling partner. This irreversible step forms a square-planar Pd(II) complex.[1][2] The rate of this step generally follows the order of halide reactivity: I > Br > OTf >> Cl.[8]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[9][10] This boronate then exchanges its organic group with the halide on the Pd(II) center, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Scientist's Guide
The success of coupling an unstable heteroaryl boronic acid like 1-(TIPS)pyrrole-3-boronic acid is highly dependent on the careful selection of reaction parameters. The primary goal is to ensure the rate of the productive cross-coupling reaction significantly outpaces the rate of protodeboronation.
The Catalyst System: Palladium Precatalyst and Ligand
The choice of catalyst is critical. Modern catalyst systems, often composed of a palladium precatalyst and a supporting ligand, are designed for high activity and stability, enabling reactions under milder conditions.[3]
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][9] For challenging couplings involving heteroaryl chlorides or unstable boronic acids, more advanced precatalysts developed by Buchwald and others are often superior.[4][11]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective.[3][12] They promote rapid oxidative addition and reductive elimination, which shortens reaction times and minimizes boronic acid decomposition. For heteroaryl couplings, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is also a highly reliable catalyst.[13]
The Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid.[9]
-
Function: The base reacts with the boronic acid to form a negatively charged boronate species. This increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during transmetalation.[10]
-
Selection:
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃) are common and effective for many systems.[13]
-
Phosphates (e.g., K₃PO₄) are stronger bases and are often the best choice for coupling unstable boronic acids. The higher basicity can accelerate the transmetalation step, favoring the desired coupling over decomposition.[3][11]
-
Fluorides (e.g., CsF, KF) can also be used, particularly when base-sensitive functional groups are present.[9]
-
Solvent System
A biphasic solvent system is typically employed.
-
Organic Phase: Solvents like 1,4-dioxane, tetrahydrofuran (THF), toluene, or dimethoxyethane (DME) are used to dissolve the organic substrates and the catalyst complex.[8]
-
Aqueous Phase: Water is required to dissolve the inorganic base and is crucial for the formation of the active boronate species.[14] The ratio of organic solvent to water is an important variable that often requires optimization to balance reagent solubility and reaction rate.
Reaction Temperature
Temperature control is a delicate balance. While higher temperatures generally increase reaction rates, they also accelerate the degradation of the sensitive pyrrole boronic acid.[11] The advent of highly active palladium catalysts has made it possible to run many of these couplings at room temperature or with gentle heating (e.g., 40–80 °C), which is ideal for preserving the integrity of the boronic acid.[4][13]
Experimental Protocols
Safety Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere of nitrogen or argon to prevent catalyst oxidation and minimize protodeboronation.
Protocol 1: General Procedure with a Standard Catalyst
This protocol is suitable for coupling with aryl or heteroaryl bromides and iodides.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Method:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03-0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80 °C and stir vigorously overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Optimized Procedure for Unstable or Less Reactive Partners
This protocol utilizes a more active catalyst system, a stronger base, and milder conditions, making it suitable for aryl chlorides or when protodeboronation is a major concern.[3][4][11]
Step-by-Step Method:
-
In a glovebox or under a positive flow of argon, add the aryl/heteroaryl chloride (1.0 equivalent), this compound (1.5 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), a palladium precatalyst (e.g., SPhos Pd G3, 0.02 equivalents), and the SPhos ligand (0.04 equivalents) to a reaction tube.
-
Add the degassed solvent (e.g., a 2:1 mixture of THF and 0.5 M aqueous K₃PO₄).
-
Seal the tube and remove it from the glovebox.
-
Stir the mixture at a lower temperature, starting at room temperature or heating to 40-60 °C.
-
Monitor the reaction closely; these reactions are often complete within 30 minutes to a few hours.[4][11]
-
Follow the workup and purification procedure described in Protocol 1.
| Parameter | Condition A: Standard | Condition B: High-Activity | Rationale & Causality |
| Electrophile | Aryl/Heteroaryl Bromide or Iodide | Aryl/Heteroaryl Chloride or Triflate | Higher activity catalyst is needed to activate the stronger C-Cl bond.[15] |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Buchwald Precatalyst (e.g., SPhos G3) (1-2 mol%) | Buchwald systems form highly active monoligated Pd(0) species, accelerating the rate-determining oxidative addition.[3][11] |
| Base | K₂CO₃ or Cs₂CO₃ (2 eq) | K₃PO₄ (2-3 eq) | Stronger base (K₃PO₄) accelerates transmetalation to outcompete boronic acid decomposition.[11] |
| Solvent | Dioxane/Water or DME/Water | THF/Water or Toluene/Water | Solvent choice can influence catalyst stability and reaction rates. |
| Temperature | 80-100 °C | Room Temperature to 60 °C | High-activity catalysts enable lower temperatures, preserving the unstable boronic acid.[4] |
| Typical Yield | Good to Excellent | Excellent | Optimized conditions minimize side reactions, leading to higher product yields. |
Troubleshooting and Key Considerations
-
Protodeboronation: This is the most common failure mode. If significant amounts of des-boro pyrrole are observed, consider the following:
-
Low Conversion: If the starting material is not consumed, the catalyst may be inactive or the reaction temperature too low.
-
For aryl chlorides, ensure a catalyst system known to be effective for their activation is used (e.g., one with a biarylphosphine ligand).[15]
-
Slightly increasing the temperature may be necessary, but this must be balanced against the risk of decomposition.
-
-
Synthesis of the Boronic Acid: For researchers needing to prepare the title compound, it can be synthesized from 3-bromo-1-(triisopropylsilyl)pyrrole. The procedure involves a lithium-halogen exchange at low temperature (-78 °C) using n-butyllithium, followed by quenching the resulting lithiated species with an electrophilic boron source like trimethyl borate.[17]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex molecules containing the valuable 3-pyrrolyl moiety. The TIPS protecting group imparts crucial stability to the otherwise labile boronic acid. Success in this reaction is achieved by understanding the underlying mechanism and carefully selecting conditions that favor the rapid catalytic C-C bond formation over the competing protodeboronation pathway. By employing modern, highly active palladium catalyst systems with appropriate bases and solvents, researchers can achieve high yields under mild conditions, making this transformation a reliable and essential tool in the synthetic chemist's arsenal.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
-
ChemicalBook. (2024). This compound.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Ciaffoni, L., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 866-881.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Wallace, D. J., & Chen, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(26), 9350-9357.
-
BOC Sciences. (n.d.). This compound.
-
Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
-
Preshlock, S. M., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 15(9), 2266–2269.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
-
Yang, J., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(9), 1533.
-
Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14249–14260.
-
Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
-
Kreitner, F., & Plietker, B. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1085–1090.
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Sigma-Aldrich. (n.d.). This compound.
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PubChem. (n.d.). This compound.
-
Sample Preparation Laboratories. (2024). This compound.
-
ResearchGate. (n.d.). Pyrrole Protection.
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876.
-
Matyugina, E. S., et al. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Mendeleev Communications, 30(2), 195-197.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-Arylpyrroles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryl and heteroaryl compounds, which are privileged scaffolds in drug discovery and materials science.[4][5] Within this context, pyrrole-containing molecules are of paramount importance, forming the core of numerous pharmaceuticals and biologically active natural products.[6][7]
This guide focuses on a key building block for accessing these valuable structures: 1-(Triisopropylsilyl)pyrrole-3-boronic acid . The strategic installation of the bulky triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen is critical. It serves a dual purpose: first, it prevents undesired side reactions associated with the acidic N-H proton, and second, it enhances the substrate's stability and solubility in organic solvents, facilitating a more controlled and efficient coupling process.[][9] These application notes provide a comprehensive overview of the reaction mechanism, key parameters, and a field-proven protocol for its successful implementation.
Section 1: The Palladium Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][10] Understanding this cycle is fundamental to rational catalyst selection and reaction optimization. The process comprises three primary steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the aryl halide (Ar-X). This irreversible step forms a square-planar Pd(II) complex. The reactivity of the halide is a critical factor, with the bond strength dictating the ease of this step, following the general trend: I > Br > OTf >> Cl.[1][11][12]
-
Transmetalation : This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base, which activates the boronic acid to form a more nucleophilic "ate" complex (a boronate). This species then exchanges its organic group with the halide on the Pd(II) center.[1][10][13] The choice of base is crucial for an efficient transmetalation and can significantly impact the reaction outcome.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 3-arylpyrrole product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][3][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Optimizing the Reaction: A Guide to Component Selection
The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Precatalyst
The catalyst can be introduced as a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) form, or directly as a Pd(0) complex.
-
Pd(0) Precatalysts : These enter the catalytic cycle directly but can be more sensitive to air and moisture. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used.[7]
Ligands: The Key to Catalyst Performance
Phosphine ligands are essential for stabilizing the palladium center, modulating its electronic properties, and facilitating the oxidative addition and reductive elimination steps. The choice of ligand is often the most critical parameter for success, especially with challenging substrates.
| Ligand Class | Examples | Key Characteristics & Applications |
| Triarylphosphines | Triphenylphosphine (PPh₃) | The classical ligand; effective for many couplings but may require higher temperatures and catalyst loadings.[7] |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | State-of-the-art ligands that promote high catalytic turnover. They are excellent for coupling less reactive aryl chlorides and sterically hindered substrates under mild conditions.[13][14] |
| Ferrocene-Based Ligands | dppf | Provides a robust and reliable catalyst system, particularly effective for a broad range of aryl bromides and iodides.[6] |
| Bulky Alkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(tBu)₃) | Highly electron-donating ligands that are very effective for activating unreactive aryl chlorides.[15] |
The Role of the Base
A base is mandatory to facilitate the transmetalation step by converting the boronic acid into a more reactive boronate species.[13] The base strength and solubility can significantly influence the reaction rate and yield.
-
Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used, effective, and economical. Cesium carbonate is more soluble and basic, often providing superior results in difficult couplings.[6][7]
-
Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective with Buchwald-type ligands for coupling aryl chlorides and other challenging substrates.[15]
-
Alkoxides (t-BuOK) : Very strong bases used in specific protocols, often under anhydrous conditions.
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents : Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices.[4]
-
Aqueous Mixtures : A small amount of water is often added (e.g., Dioxane/H₂O 4:1) to dissolve the inorganic base, which is crucial for activating the boronic acid.[4][7]
Section 3: Experimental Protocol
Title : General Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Aryl Halide.
Objective : To provide a standardized, reproducible procedure for the synthesis of 3-aryl-1-(TIPS)-pyrroles, suitable for a range of aryl bromides and chlorides.
Materials and Reagents
| Reagent | CAS Number | Typical Grade |
| This compound | 138900-55-7 | ≥95% |
| Aryl Halide (Ar-X) | Varies | ≥97% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | ≥98% |
| XPhos | 564483-18-7 | ≥98% |
| Potassium Phosphate (K₃PO₄), tribasic | 7778-53-2 | ≥97%, anhydrous |
| 1,4-Dioxane | 123-91-1 | Anhydrous, ≥99.8% |
| Deionized Water | 7732-18-5 | - |
| Ethyl Acetate | 141-78-6 | ACS Grade |
| Brine, Saturated | 7647-14-5 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular |
| Silica Gel | 112926-00-8 | 230-400 mesh |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition : In the glovebox or under a positive flow of argon, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition : Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with argon three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up : Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-(TIPS)-pyrrole product.
-
(Optional) TIPS Deprotection : The TIPS group can be readily removed by treating the purified product with a solution of tetrabutylammonium fluoride (TBAF) in THF at room temperature.
Representative Data
| Aryl Halide Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 12 | >90% |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 18 | ~85% |
| 4-Chloroacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | 110 | 24 | ~75-85% |
| 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ | K₂CO₃ | 90 | 16 | >90% |
Section 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd source or ligand degradation).2. Insufficiently degassed solvents.3. Ineffective base or insufficient heating. | 1. Use a fresh catalyst and ligand. Consider a more robust ligand like XPhos. Ensure an inert atmosphere.2. Degas solvents thoroughly via sparging with argon or freeze-pump-thaw cycles.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the reaction temperature is maintained. |
| Protodeboronation of Pyrrole | 1. Presence of excess water or protic sources.2. Reaction conditions are too harsh (prolonged heating). | 1. Use anhydrous solvents and freshly dried base. Reduce the amount of water in the solvent mixture.2. Monitor the reaction closely and stop it once the starting material is consumed. A more active catalyst system may allow for lower temperatures or shorter reaction times.[16] |
| Significant Homocoupling of Aryl Halide or Boronic Acid | 1. Catalyst decomposition leading to palladium black.2. Presence of oxygen. | 1. Increase ligand-to-palladium ratio. Switch to a more robust ligand system (e.g., Buchwald ligands).2. Ensure the reaction is set up and maintained under a strictly inert atmosphere. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of 3-arylpyrroles. The success of this transformation is critically dependent on the rational selection of the catalyst, ligand, base, and solvent. By employing modern, electron-rich, and bulky phosphine ligands such as XPhos or SPhos, researchers can achieve high yields with a broad range of aryl halides, including the more challenging and cost-effective aryl chlorides. This guide provides a robust starting protocol and a framework for troubleshooting, enabling scientists in pharmaceutical and materials development to confidently access this important class of heterocyclic compounds.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 13534-13547. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry, 2004(12), 2523-2540. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Wang, L., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(10), 1637. [Link]
-
Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7240-7241. [Link]
-
Guram, A. S., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 70(23), 9357-9365. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
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Schmidt, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15942. [Link]
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Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
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Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Yale University EliScholar. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]
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Goossen, L. J., & Lauth-de Viguerie, N. (2001). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 123(23), 5480-5487. [Link]
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Fleckenstein, C. A., & Plenio, H. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107-8112. [Link]
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PubChem. This compound. [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. [Link]
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Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
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Application Notes and Protocols for the Suzuki Coupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid with Aryl Halides
Introduction: The Strategic Importance of 3-Arylpyrroles
The 3-arylpyrrole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1][2] The synthesis of these structures is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming the requisite carbon-carbon bond between a pyrrole ring and an aryl group.[3][4]
This application note provides a detailed guide to the Suzuki coupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid with a range of aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and provide troubleshooting guidance for common challenges. The use of the 1-(Triisopropylsilyl) or "TIPS" protecting group is a key strategic choice. This bulky silyl group serves two critical functions:
-
Stabilization: It protects the pyrrole nitrogen, preventing side reactions common to N-H heterocyles and increasing the stability of the pyrrole ring system.[5]
-
Mitigation of Protodeboronation: Pyrrole boronic acids are notoriously susceptible to protodeboronation (the cleavage of the C-B bond by a proton source) under the basic conditions required for the Suzuki reaction.[6][7][8] The electron-donating nature and steric bulk of the TIPS group help to stabilize the boronic acid, favoring the desired transmetalation step over decomposition.
By leveraging a TIPS-protected pyrrole boronic acid, researchers can achieve higher yields and broader substrate scope, making this an essential tool for the synthesis of complex molecules.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][9] Understanding this cycle is crucial for rational optimization and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for this step is typically I > Br > OTf >> Cl.[3][4]
-
Activation & Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species.[10] This boronate then transfers its organic group (the pyrrole) to the palladium center, displacing the halide and forming a new Pd(II)-di-organo complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 3-arylpyrrole product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of 1-(TIPS)pyrrole-3-boronic acid
This protocol is a general starting point and can be optimized for specific substrates. The use of modern palladium precatalysts, which are air-stable and form the active Pd(0) species in situ, is highly recommended to ensure reproducibility and high activity.[6][7][8]
Materials & Equipment:
-
Substrates: this compound (1.2 - 1.5 equiv.), Aryl halide (1.0 equiv.)
-
Catalyst: XPhos Pd G2 or G3 precatalyst (1-3 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 equiv.)
-
Solvents: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas line (Argon or Nitrogen), heating mantle or oil bath, TLC plates, standard glassware for workup and purification.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv.), 1-(TIPS)pyrrole-3-boronic acid (e.g., 0.75 mmol, 1.5 equiv.), and K₃PO₄ (e.g., 1.0 mmol, 2.0 equiv.).
-
Scientist's Note: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if the boronic acid is prone to some level of decomposition.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 2.0 mL dioxane, 0.5 mL water). The mixture should be a stirrable slurry.
-
Scientist's Note: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes or by freeze-pump-thaw cycles) is essential for removing dissolved oxygen.
-
-
Catalyst Addition: Briefly remove the seal and add the palladium precatalyst (e.g., 0.01 mmol, 2 mol%) to the flask. Reseal and perform one final evacuate/backfill cycle.
-
Scientist's Note: Precatalysts like XPhos Pd G2 are air-stable solids, allowing for brief handling in air. Adding the catalyst last ensures it is introduced into a fully inert environment.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 40-80 °C). Stir vigorously for the required time (2-18 hours).
-
Scientist's Note: The optimal temperature depends on the reactivity of the aryl halide. Aryl bromides and iodides often react at lower temperatures (40-60 °C), while more challenging aryl chlorides may require higher temperatures (80 °C or above).[3]
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the disappearance of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-1-(TIPS)pyrrole.
Protocol: Post-Coupling TIPS Deprotection
Often, the final desired compound is the N-H pyrrole. The TIPS group can be readily removed under mild conditions.
-
Setup: Dissolve the purified 3-aryl-1-(TIPS)pyrrole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.2 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the final 3-aryl-1H-pyrrole.[2]
Data Summary: Recommended Reaction Parameters
The choice of catalyst, base, and temperature is highly dependent on the aryl halide coupling partner. The following table provides validated starting points for optimization.
| Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Time (h) |
| Aryl Iodide | XPhos Pd G3 (1-2%) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 40 - 60 | 2 - 8 |
| Aryl Bromide | XPhos Pd G3 (1-2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 - 80 | 4 - 12 |
| Aryl Chloride | XPhos Pd G3 (2-3%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 80 - 100 | 12 - 24 |
| Aryl Triflate | XPhos Pd G3 (1-2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 40 - 60 | 4 - 12 |
Note: These are general guidelines. Yields are highly substrate-dependent. Optimization may be required.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure). 2. Excessive protodeboronation of the boronic acid. 3. Insufficiently reactive aryl halide. | 1. Ensure rigorous inert atmosphere technique and use degassed solvents. Use a reliable precatalyst. 2. Lower the reaction temperature. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃). Ensure a minimal amount of water is used. 3. Increase temperature and/or catalyst loading. Switch to a more active ligand system if necessary. |
| Protodeboronation | The C-B bond is cleaved before transmetalation can occur, leading to the formation of 1-(TIPS)pyrrole. | Use milder conditions (lower temp, weaker base). Use a more active catalyst to ensure the rate of transmetalation is faster than the rate of protodeboronation.[6][8] |
| Homocoupling | Self-coupling of the aryl halide (Ar-Ar) or boronic acid (Pyrrole-Pyrrole). | Ensure proper degassing to remove oxygen, which can promote homocoupling. Adjust the stoichiometry (do not use a large excess of boronic acid). |
| Incomplete Reaction | The reaction stalls before the limiting reagent is fully consumed. | Increase reaction time or temperature. Add a fresh portion of the catalyst (0.5-1.0 mol%) if catalyst decomposition is suspected. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Abbiati, G., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(9), 674-685. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Matyugina, E. S., et al. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Mendeleev Communications, 30(2), 209-210. [Link]
-
Semantic Scholar. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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OrgChemBoy. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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The Synthetic Lab. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Leny, F.-G., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 52(20), 5349-5353. [Link]
-
Request PDF. (2025). Pyrrole Protection. ResearchGate. [Link]
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Application Note & Protocols for the Synthesis of Substituted Pyrroles using 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Introduction: The Enduring Importance of the Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[1] Consequently, pyrrole derivatives have found applications as anti-inflammatory, anticancer, antibiotic, and antiviral agents.[4][5][6] The development of blockbuster drugs such as atorvastatin (Lipitor) and sunitinib (Sutent) underscores the therapeutic potential unlocked by the strategic functionalization of the pyrrole nucleus.[1][6]
However, the synthesis of specifically substituted pyrroles, particularly at the C-3 position, can be challenging.[7] Direct electrophilic substitution on the pyrrole ring often leads to mixtures of isomers due to the high reactivity of the heterocycle.[5] To overcome these challenges, modern synthetic methods rely on pre-functionalized building blocks that can be coupled to various partners. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, and the use of pyrroleboronic acids has become a key strategy for accessing a diverse range of substituted pyrroles.[8][9][10][11]
This application note provides a detailed guide to the use of 1-(Triisopropylsilyl)pyrrole-3-boronic acid as a versatile building block for the synthesis of 3-substituted pyrroles via the Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the use of the triisopropylsilyl (TIPS) protecting group, provide detailed, field-proven protocols, and offer insights into the reaction mechanism and potential challenges.
The Strategic Advantage of this compound
The choice of this compound as a reagent is a deliberate one, designed to address several key challenges in pyrrole chemistry. The triisopropylsilyl (TIPS) group, a bulky silyl ether, plays a crucial role in enhancing the stability and reactivity of the pyrroleboronic acid.[12][13][14][15]
Key Advantages of the TIPS Protecting Group:
-
Enhanced Stability: The sterically demanding TIPS group shields the pyrrole nitrogen, preventing unwanted side reactions and decomposition of the boronic acid, which can be prone to protodeboronation.[16] This increased stability translates to a longer shelf-life and more reproducible reaction outcomes.
-
Improved Solubility: The lipophilic nature of the TIPS group enhances the solubility of the pyrroleboronic acid in organic solvents commonly used for cross-coupling reactions.
-
Directed Reactivity: By protecting the nitrogen, the TIPS group ensures that the reactivity is directed to the boronic acid moiety at the C-3 position, leading to regioselective C-C bond formation.
-
Mild Deprotection: The TIPS group can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), which is compatible with a wide range of functional groups.[17]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane and an organic halide or triflate.[9][10] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10][18]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.[8][10][18]
-
Transmetalation: The organoborane (in this case, the TIPS-protected pyrroleboronic acid) is activated by a base to form a boronate complex.[19] This complex then transfers the pyrrole group to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments (the aryl group and the pyrrole) on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8][10]
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. The following protocol is adapted from the literature.[20]
Materials:
-
3-Bromo-1-(triisopropylsilyl)pyrrole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethyl borate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirring solution of 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.58 mL of a 2.5 M solution, 3.96 mmol) dropwise. Maintain the temperature at -78 °C and continue stirring for 30 minutes.
-
Add trimethyl borate (0.687 g, 6.6 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layers sequentially with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. This can often be used in the next step without further purification.[20]
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol provides a general starting point for the coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
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- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
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- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. media.neliti.com [media.neliti.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. This compound | 138900-55-7 [chemicalbook.com]
Application Notes and Protocols for the Use of 1-(Triisopropylsilyl)pyrrole-3-boronic acid in Organic Synthesis
Abstract
This comprehensive guide provides a detailed protocol for the application of 1-(Triisopropylsilyl)pyrrole-3-boronic acid, a key building block in modern organic and medicinal chemistry. The focus of this application note is its use in Suzuki-Miyaura cross-coupling reactions to synthesize 3-arylpyrroles, which are prevalent motifs in pharmaceuticals. We will delve into the rationale behind the use of the triisopropylsilyl (TIPS) protecting group, provide a step-by-step protocol for the coupling reaction, and detail the subsequent deprotection to yield the final 3-aryl-1H-pyrrole. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of 3-Arylpyrroles and the Role of the TIPS Protecting Group
Pyrrole-containing compounds are of significant interest in drug discovery due to their diverse biological activities. The 3-arylpyrrole scaffold, in particular, is a privileged structure found in numerous biologically active molecules and natural products. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, making it an ideal strategy for the synthesis of 3-arylpyrroles from the corresponding haloarenes and a pyrrole-boron species.[1]
This compound serves as a stable and effective precursor for the pyrrole moiety in these reactions. The triisopropylsilyl (TIPS) group on the pyrrole nitrogen plays a crucial dual role. Firstly, it enhances the stability of the boronic acid, which can otherwise be prone to protodeboronation under basic reaction conditions.[2] Secondly, it prevents side reactions at the nitrogen atom during the coupling process. The steric bulk of the TIPS group offers significant protection, and its electronic properties modulate the reactivity of the pyrrole ring, often leading to cleaner reactions and higher yields.
However, it is important to note that even with the TIPS protection, heteroaromatic boronic acids can be susceptible to decomposition. For this reason, the use of the corresponding boronic acid pinacol ester is often preferred to further enhance stability and ensure reproducibility in the coupling reaction.[2]
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is essential for its effective use and handling.
| Property | Value | Reference |
| CAS Number | 213630-71-2 | N/A |
| Molecular Formula | C₁₅H₂₈BNO₂Si | N/A |
| Molecular Weight | 293.29 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in THF, Dioxane, DMF, and other common organic solvents | General Knowledge |
| Storage | Store under an inert atmosphere, refrigerated. Sensitive to moisture. | General Knowledge |
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis of a 3-aryl-1H-pyrrole, starting from the Suzuki-Miyaura coupling of the more stable pinacol ester of 1-(TIPS)pyrrole-3-boronic acid, followed by the deprotection of the TIPS group.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 1-(TIPS)pyrrole-3-boronic acid pinacol ester with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound pinacol ester with a representative aryl bromide. The conditions are based on established methods for the coupling of protected pyrroles.[1]
-
Reagents: The pinacol ester of the boronic acid is used to mitigate the risk of protodeboronation. An excess of the boronic ester (1.2-1.5 equivalents) is often employed to drive the reaction to completion.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl partners.
-
Base: Cesium carbonate (Cs₂CO₃) is an effective base for promoting the transmetalation step in the catalytic cycle. Its solubility in the reaction medium is beneficial.
-
Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions. Water plays a crucial role in activating the boronic ester for transmetalation.
-
Temperature: Elevated temperatures (typically 80-100 °C) are usually required to achieve a reasonable reaction rate.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Then, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-(TIPS)-3-arylpyrrole by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Deprotection of the TIPS Group
This protocol describes the removal of the TIPS protecting group from the 3-arylpyrrole product obtained in the previous step, using tetrabutylammonium fluoride (TBAF). This is a standard and effective method for the cleavage of silyl ethers and N-silyl groups.[1]
-
Reagent: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for removing silyl protecting groups due to the high strength of the silicon-fluorine bond that is formed. It is typically used as a 1 M solution in tetrahydrofuran (THF).
-
Solvent: THF is an excellent solvent for this reaction as it dissolves both the silyl-protected substrate and the TBAF reagent.
-
Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 60-80 °C) can accelerate the deprotection, especially for sterically hindered TIPS groups.[1]
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Purification of products from 1-(Triisopropylsilyl)pyrrole-3-boronic acid reactions
Application Note & Protocol Guide
Topic: Purification of Products from 1-(Triisopropylsilyl)pyrrole-3-boronic acid Reactions Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a valuable building block in modern synthetic chemistry, particularly for creating complex heterocyclic scaffolds via Suzuki-Miyaura cross-coupling reactions. The triisopropylsilyl (TIPS) group serves a dual purpose: it protects the pyrrole nitrogen, enhancing its stability and preventing unwanted side reactions like polymerization under acidic conditions, and it sterically directs reactions to other positions on the pyrrole ring.[1][2] However, the unique physicochemical properties of the silyl-protected pyrrole and the boronic acid moiety introduce specific challenges in post-reaction purification. This guide provides a comprehensive overview of field-proven strategies, from initial reaction work-up to high-resolution chromatographic separation, designed to ensure the isolation of highly pure target compounds. We will explore the causality behind protocol choices, troubleshoot common issues, and provide detailed, step-by-step instructions.
The Purification Challenge: Understanding the Reaction Mixture
A successful purification strategy begins with a thorough understanding of all components in the crude reaction mixture. In a typical Suzuki-Miyaura cross-coupling, this compound is coupled with an aryl or heteroaryl halide.
The resulting mixture will contain:
-
Desired Product: The coupled TIPS-protected biaryl compound. Its polarity is dictated by the nature of the coupling partner.
-
Unreacted Starting Materials: Residual this compound and the aryl/heteroaryl halide.
-
Key Byproducts:
-
Reagent Residues: Palladium catalyst, phosphine ligands (and their oxides), and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[3][6]
The primary purification hurdles are the removal of the unreacted boronic acid, which often has similar polarity to the product, and preventing the unintended cleavage of the acid-labile TIPS group during purification.[7][8]
Phase I: Extractive Work-up - The Bulk Separation
The initial work-up is a critical first pass to remove the majority of inorganic salts and unreacted boronic acid. The strategy leverages the acidic nature of the boronic acid moiety.
Causality of the Method
Boronic acids are Lewis acids that behave as Brønsted acids in the presence of a base, forming a water-soluble boronate salt [R-B(OH)₃]⁻.[9][10] This chemical property allows for its selective extraction from an organic phase into an aqueous base, while the neutral, TIPS-protected product remains in the organic layer.
Visual Workflow: Extractive Work-up
Caption: General workflow for the initial extractive work-up.
Protocol 1: Basic Aqueous Extraction
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (typically 5-10 volumes).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with deionized water (1x) to remove the bulk of water-soluble inorganic salts.
-
Base Extraction: Wash the organic layer with a 1M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (2x). Expert Tip: Na₂CO₃ is a milder base and is often sufficient, reducing the risk of any base-sensitive functionality being affected. This step selectively removes unreacted boronic acid.
-
Neutralization Wash: Wash the organic layer with deionized water (1x) and then with saturated aqueous sodium chloride (brine) (1x) to remove residual base and break up any emulsions.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude material is now significantly enriched with the desired product.
Phase II: Chromatographic Purification - Achieving High Purity
Flash column chromatography is the primary method for isolating the final product in high purity. The choice of stationary and mobile phases is critical and depends on the polarity of the target molecule.
Technique 1: Normal-Phase Flash Chromatography (Silica Gel)
This is the most common and cost-effective method for compounds of low to moderate polarity, which is typical for many TIPS-protected Suzuki products.
Data Presentation: Recommended Eluent Systems
| Product Polarity | Recommended Starting Eluent System (v/v) | TLC Rƒ Target | Notes |
| Low | Hexanes / Ethyl Acetate (98:2 to 90:10) | 0.2 - 0.35 | Ideal for non-polar coupling partners. |
| Medium | Hexanes / Ethyl Acetate (85:15 to 60:40) | 0.2 - 0.35 | Most common range. A gradient elution is often effective. |
| Medium-High | Dichloromethane / Ethyl Acetate (98:2 to 90:10) | 0.2 - 0.35 | Good alternative if separation is poor in Hex/EtOAc. |
| High | Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.35 | For products with polar functional groups. Use with caution.[6] |
Protocol 2: Silica Gel Flash Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product from the work-up in a suitable solvent (e.g., DCM). Spot it on a silica gel TLC plate and develop it in various eluent systems (see table above) to find the optimal solvent mixture that gives good separation between the product spot and impurities, aiming for an Rƒ of ~0.3 for the product. Visualize spots using a UV lamp and/or chemical stains like potassium permanganate (KMnO₄).[11][12]
-
Column Packing: Select an appropriately sized silica gel column. Create a slurry of silica gel (40-63 µm particle size) in the initial, low-polarity eluent and pour it into the column.[12] Pack the silica evenly using positive pressure.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM and inject it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM, EtOAc), add a small amount of silica gel (~2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.
-
-
Elution: Begin eluting with the starting solvent system. If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds. Collect fractions in test tubes or vials.
-
Fraction Analysis: Spot every few fractions on a TLC plate, develop, and visualize to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Troubleshooting Common Purification Issues
Even with optimized protocols, challenges can arise. Understanding the potential causes and solutions is key to a successful outcome.
Visual Workflow: Troubleshooting Guide
Caption: Decision tree for troubleshooting common chromatography issues.
-
Issue: Product Streaking on Column.
-
Cause: The compound may be too polar for the chosen eluent or it may be interacting with the acidic silanol groups on the silica surface.
-
Solution: If the compound is suspected to be basic, add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites.[13] Alternatively, switching to a more polar solvent system like DCM/MeOH can improve peak shape.[6]
-
-
Issue: On-Column Decomposition (Loss of TIPS Group).
-
Cause: The inherent acidity of standard silica gel can be sufficient to cleave the TIPS protecting group, especially for sensitive substrates or with prolonged exposure.[7][8] This is often observed as a new, more polar spot appearing on TLC analysis of the column fractions.
-
Solution: Use a less acidic stationary phase, such as neutral alumina.[13] Alternatively, the silica gel can be "neutralized" by pre-flushing the packed column with an eluent containing 1% triethylamine before loading the sample.
-
-
Issue: Co-elution with Homocoupled Byproduct.
-
Cause: The homocoupled byproduct can sometimes have a polarity very similar to the desired product.
-
Solution: Change the eluent system to alter selectivity. For example, if Hexanes/EtOAc fails, try a system based on Toluene/EtOAc or DCM/Acetone. If normal-phase chromatography is insufficient, preparative reversed-phase HPLC (C18) is an excellent alternative for resolving closely eluting compounds.[14][15]
-
Final Validation
After purification, product identity and purity should always be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials and byproducts have been successfully removed.[16]
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
- Google Patents. (n.d.).
-
Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.[Link]
-
Sha, C., et al. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. NIH National Library of Medicine. [Link]
-
White, K. L., et al. (n.d.). Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid. NIH National Library of Medicine. [Link]
-
Kennedy, A. R., et al. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).[Link]
-
ResearchGate. (n.d.). Synthesis of TIPS-protected pyrrolecarboxylic acids.[Link]
-
Science of Synthesis. (n.d.). Alcohols and Diols by Deprotection. Thieme. [Link]
-
D'Amico, D. C., et al. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. NIH National Library of Medicine. [Link]
-
Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[Link]
-
Royal Society of Chemistry. (n.d.). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction.[Link]
-
Sample Preparation Laboratories. (2024). This compound.[Link]
-
ACS Publications. (n.d.). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More?[Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.[Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
-
MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.[Link]
-
NIH National Library of Medicine. (n.d.). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS.[Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER.[Link]
-
ResearchGate. (2025). Pyrrole Protection.[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[Link]
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.[Link]
- Google Patents. (n.d.).
-
SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.[Link]
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Application Notes & Protocols: 1-(Triisopropylsilyl)pyrrole-3-boronic acid in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrrole Scaffold and Boronic Acids
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including the cholesterol-lowering agent Atorvastatin and the non-steroidal anti-inflammatory drug Ketorolac.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component for engaging with biological targets.[1][2] The synthesis of complex, highly substituted pyrroles is therefore a critical endeavor in modern drug discovery.
A cornerstone of contemporary synthetic chemistry is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4] Boronic acids and their derivatives are the key organometallic partners in this reaction.[3][5] This guide focuses on a particularly valuable building block: 1-(Triisopropylsilyl)pyrrole-3-boronic acid . We will explore its applications, provide detailed protocols, and explain the strategic rationale behind its use.
The Role of the Triisopropylsilyl (TIPS) Protecting Group
In multistep synthesis, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity.[6][7] The pyrrole N-H bond is acidic and nucleophilic, which can interfere with many standard transformations, including metal-catalyzed coupling reactions. The triisopropylsilyl (TIPS) group serves two primary purposes:
-
Inertness and Stability: The bulky TIPS group is significantly more stable than smaller silyl groups (e.g., TMS, TBS) under a wide range of reaction conditions, including the basic media often required for Suzuki coupling.[6][8] This robustness prevents premature deprotection and unwanted side reactions.
-
Directing and Attenuating Reactivity: By protecting the nitrogen, the TIPS group prevents N-arylation and other side reactions, ensuring that functionalization occurs at the desired C-3 position via the boronic acid moiety.[9]
Core Application: Suzuki-Miyaura Coupling for 3-Arylpyrrole Synthesis
The primary application of 1-(TIPS)pyrrole-3-boronic acid is the synthesis of 3-arylpyrroles through Suzuki-Miyaura coupling. This reaction connects the C-3 position of the pyrrole ring to an aryl or heteroaryl halide, creating complex biaryl structures that are prevalent in pharmacologically active molecules.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[4][10] The key steps are (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the pyrrole group from the boronic acid to the Palladium(II) complex, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 1: General Protocol for the Synthesis of 3-Arylpyrroles
This section provides a robust, field-proven protocol for the coupling of 1-(TIPS)pyrrole-3-boronic acid (or its more stable pinacol ester derivative) with various aryl bromides. The use of a pre-catalyst like Pd(dppf)Cl₂ is recommended for its reliability and air stability.[11]
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), 1-(TIPS)pyrrole-3-boronic acid pinacol ester (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).
Data Presentation: Representative Examples
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 3 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 100 | 8 | 75 |
| 4 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
Yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions involving heterocyclic boronic esters.[11][13]
Application Note 2: Synthesis of a Pharmacologically Relevant Scaffold
The 3-arylpyrrole motif is a key component of scaffolds that exhibit a wide range of biological activities, from kinase inhibition to antimicrobial effects. The following protocol outlines the synthesis of a core structure that can be further elaborated into a library of potential drug candidates.
Key Transformation Diagram
Caption: Synthesis of a key pyrimidinyl-pyrrole intermediate.
This pyrimidinyl-pyrrole core is a common feature in many kinase inhibitors, where the pyrimidine can engage with the hinge region of the kinase active site. The protocol follows the general procedure outlined in Application Note 1, demonstrating its applicability to heteroaryl halides.
Protocol: Post-Coupling Deprotection of the TIPS Group
For many biological applications, the presence of the pyrrole N-H is crucial for activity, often acting as a key hydrogen bond donor. The bulky TIPS group can be reliably removed using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF).
-
Setup: Dissolve the purified N-TIPS protected 3-arylpyrrole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a plastic vial or flask.
-
Safety Note: Fluoride can etch glass. While short reaction times in glass are common, using plastic reaction vessels is recommended for prolonged reactions or when using stronger fluoride sources like HF-Pyridine.
-
-
Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Scientist's Note: The deprotection is typically fast. Over-exposure to basic TBAF can sometimes lead to degradation of sensitive products.
-
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting N-H pyrrole is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.
Conclusion
This compound and its pinacol ester are powerful and versatile reagents for medicinal chemistry. The strategic use of the robust TIPS protecting group allows for the clean and efficient synthesis of 3-arylpyrrole scaffolds via the Suzuki-Miyaura coupling. The straightforward protocols for both coupling and deprotection make this building block an invaluable tool for researchers and drug development professionals seeking to rapidly access complex molecular architectures for the discovery of new therapeutics.
References
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Rössler, S. L., & Bode, J. W. (2021). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? Chemical Reviews. [Link]
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Knochel, P., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Angewandte Chemie. [Link]
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Examples of pyrrole-containing bioactive molecules. (2014). ResearchGate. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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da Silva, W. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Paudyal, M. P., et al. (2015). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Organic Letters. [Link]
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Sancineto, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Mojica, E., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]
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Fernandes, C., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). This compound. [Link]
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Li, J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
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Banwell, M. G. (2012). Pyrrole Protection. Request PDF on ResearchGate. [Link]
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D'socha, A. M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of the American Chemical Society. [Link]
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Woerpel, K. A., et al. (2015). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Ganal, C., et al. (2019). Protecting Groups for Thiols Suitable for Suzuki Conditions. Request PDF on ResearchGate. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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P&S Chemicals. (n.d.). Product information, 1-Triisopropylsilanyl-1h-pyrrole-3-boronic acid pinacol ester. [Link]
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Application Notes & Protocols: The Strategic Use of 1-(Triisopropylsilyl)pyrrole-3-boronic Acid in Complex Natural Product Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically Shielded Building Block for Advanced Synthesis
The pyrrole heterocycle is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1] Its synthesis and functionalization, however, are often complicated by the electron-rich nature of the ring, which can lead to instability and a lack of regioselectivity in chemical transformations. The development of robust, selectively reactive building blocks is therefore paramount for the efficient construction of complex pyrrole-containing molecules.
1-(Triisopropylsilyl)pyrrole-3-boronic acid has emerged as a highly valuable reagent in this context. It combines two key strategic elements: a boronic acid at the C-3 position for reliable C-C bond formation via palladium-catalyzed cross-coupling reactions, and a sterically demanding triisopropylsilyl (TIPS) group protecting the pyrrole nitrogen.[2]
The Critical Role of the TIPS Protecting Group:
The N-TIPS group is not merely a placeholder; it serves several critical functions that enhance the utility of the boronic acid in synthesis:
-
Enhanced Stability: The bulky TIPS group sterically shields the pyrrole ring, increasing its stability towards acidic conditions and oxidative degradation, which can be problematic for unprotected boronic acids.[3][4]
-
Modulated Reactivity: By withdrawing electron density through σ-induction, the silyl group tempers the high reactivity of the pyrrole ring, preventing unwanted side reactions and polymerization.[3]
-
Regiocontrol: It prevents competitive N-arylation during cross-coupling reactions and directs electrophilic substitution away from the nitrogen atom.
-
Improved Solubility: The lipophilic nature of the TIPS group enhances the solubility of the reagent and subsequent intermediates in common organic solvents, simplifying reaction setup and purification.
This unique combination of features makes 1-(TIPS)pyrrole-3-boronic acid an ideal coupling partner in Suzuki-Miyaura reactions, enabling the direct and regioselective installation of a pyrrole-3-yl moiety onto complex molecular scaffolds.[5]
Caption: General workflow for Suzuki-Miyaura coupling and subsequent deprotection.
Case Study: Strategic Application in the Synthesis of Lamellarin Alkaloids
The lamellarins are a class of polycyclic marine alkaloids known for their potent biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. [6][7]A key structural feature of many lamellarins is a highly substituted 3,4-diarylpyrrole core. The synthesis of this core represents a significant challenge, making it an excellent demonstration of the strategic power of Suzuki-Miyaura couplings.
While various synthetic routes exist, strategies often rely on the sequential, palladium-catalyzed coupling of arylboronic acids to a central pyrrole scaffold. [6][7][8]The use of a reagent like 1-(TIPS)pyrrole-3-boronic acid is ideally suited for such a strategy, allowing for the controlled and regioselective introduction of one of the aryl substituents. For instance, in a synthesis of the Lamellarin G core, one could envision coupling 1-(TIPS)pyrrole-3-boronic acid with a suitable aryl halide, followed by functionalization at the C-4 position and a second coupling reaction.
The synthesis of Lamellarin G trimethyl ether has been achieved using a Suzuki-Miyaura cross-coupling of a bistriflate-derivatized pyrrole with arylboronic acids, highlighting the robustness of this approach for constructing the diarylated pyrrole system central to this class of natural products. [6][7]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound[9]
This protocol describes the synthesis from the corresponding 3-bromo-1-(TIPS)pyrrole precursor. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: Workflow for the synthesis of the title reagent.
Methodology:
-
Reaction Setup: Dissolve 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.15 M) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Lithiation: Cool the stirring solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 equiv, 2.5 M in hexanes) dropwise via syringe. The solution may change color. Maintain the temperature at -78 °C and continue stirring for 30 minutes.
-
Borylation: To the reaction mixture, add trimethyl borate (2.0 equiv) dropwise while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by carefully adding water. Dilute the mixture with additional water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can often be used directly in the next step without further purification. [9] Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides representative conditions for the coupling of 1-(TIPS)pyrrole-3-boronic acid with an aryl bromide. Optimization may be required for specific substrates.
Reagents & Conditions Summary
| Component | Example | Typical Molar Ratio | Purpose |
|---|---|---|---|
| Aryl Halide | 4-Bromoanisole | 1.0 | Electrophile |
| Boronic Acid | 1-(TIPS)pyrrole-3-boronic acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.05 - 0.10 | Catalyzes C-C bond formation |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid |
| Solvent | Dioxane/H₂O (4:1) or DME | - | Reaction Medium |
| Temperature | 80 - 100 °C | - | Provides activation energy |
Methodology:
-
Reaction Setup: To a flask, add the aryl bromide (1.0 equiv), 1-(TIPS)pyrrole-3-boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add the degassed solvent system (e.g., dioxane and water, 4:1 v/v) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-TIPS protected coupled product.
Protocol 3: N-TIPS Deprotection
The final step in many synthetic sequences is the removal of the TIPS group to reveal the free pyrrole NH.
Methodology:
-
Reaction Setup: Dissolve the N-TIPS protected pyrrole (1.0 equiv) in anhydrous THF in a plastic vial or flask (to avoid etching glass with fluoride).
-
Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 - 1.5 equiv, 1.0 M in THF) at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Once complete, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the deprotected pyrrole product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex natural products. The strategic placement of a robust TIPS protecting group and a reactive boronic acid moiety allows for its reliable and regioselective incorporation via Suzuki-Miyaura cross-coupling. The protocols outlined herein provide a foundation for researchers to leverage this reagent in the convergent and efficient construction of diverse molecular architectures, accelerating progress in medicinal chemistry and drug development.
References
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Betti, M., Ciambrone, G., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Li, W., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks. Illinois Experts. [Link]
-
El-Kashef, H., et al. (2015). Synthetic Approaches to the Lamellarins—A Comprehensive Review. Marine Drugs. [Link]
-
Request PDF. (n.d.). Divergent Synthesis of Lamellarin α 13Sulfate, 20Sulfate, and 13,20Disulfate. ResearchGate. [Link]
-
Magedov, I. V., et al. (2020). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Molecules. [Link]
-
White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. [Link]
-
Handy, S. T., Zhang, Y., & How. (n.d.). Total Synthesis of Lamellarin G Trimethyl Ether. AWS. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Request PDF. (n.d.). A Xylochemically-Inspired Synthesis of Lamellarin G Trimethyl Ether via an Enaminone Intermediate. ResearchGate. [Link]
-
Kumar, A., & Singh, A. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
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-
Roberts, A. M., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
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Application Notes and Protocols for the Scalable Synthesis and Use of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Introduction: A Versatile Building Block for Heterocyclic Chemistry
1-(Triisopropylsilyl)pyrrole-3-boronic acid is a key synthetic intermediate for the introduction of the pyrrole-3-yl moiety in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The pyrrole ring is a ubiquitous scaffold in biologically active molecules, and its functionalization is of paramount importance in medicinal chemistry. This boronic acid derivative offers a stable and reactive handle for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[2][3]
The strategic placement of the triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves a dual purpose. Firstly, it provides steric bulk, which can direct electrophilic substitution to the 3-position of the pyrrole ring during the synthesis of the precursor. Secondly, and more critically, the TIPS group enhances the stability of the boronic acid by preventing facile protodeboronation, a common decomposition pathway for electron-rich heteroaryl boronic acids.[3] This increased stability makes 1-(TIPS)pyrrole-3-boronic acid a more reliable and versatile reagent in organic synthesis compared to its unprotected counterpart.
This application note provides a comprehensive guide to the scalable synthesis, purification, and application of 1-(TIPS)pyrrole-3-boronic acid, with a focus on practical, field-proven protocols and the underlying chemical principles.
Scalable Synthesis of this compound
The synthesis of 1-(TIPS)pyrrole-3-boronic acid is typically achieved through a lithium-halogen exchange reaction on a 3-halopyrrole precursor, followed by quenching with a borate ester. The following protocol is adapted from established literature procedures and optimized for scalability.[4]
Synthetic Workflow
Caption: Synthetic route to 1-(TIPS)pyrrole-3-boronic acid.
Detailed Protocol: Synthesis
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 3-Bromo-1-(triisopropylsilyl)pyrrole | 100752-51-6 | 302.32 | 10.0 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 15.8 mL | 1.2 |
| Trimethyl borate | 121-43-7 | 103.91 | 6.87 g (7.4 mL) | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-1-(triisopropylsilyl)pyrrole (10.0 g, 33.1 mmol).
-
Dissolution: Add anhydrous THF (200 mL) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (15.8 mL of a 2.5 M solution in hexanes, 39.7 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color upon addition.
-
Expert Insight: The low temperature is crucial to prevent side reactions, such as the deprotonation of THF or reaction at other positions of the pyrrole ring. The slow addition of n-BuLi helps to control the exotherm of the reaction.
-
-
Stirring: Stir the reaction mixture at -78 °C for 30 minutes after the addition of n-BuLi is complete.
-
Borylation: Add trimethyl borate (7.4 mL, 66.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Expert Insight: An excess of the electrophile (trimethyl borate) is used to ensure complete consumption of the lithiated intermediate.
-
-
Warming: After the addition of trimethyl borate, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is acidic (pH ~2-3). Stir vigorously for 15-30 minutes to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product is often an oil or a waxy solid.[4]
Scalable Purification Protocols
The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[5] Standard silica gel chromatography can lead to decomposition or poor recovery.[5] For scalable and robust purification, the following methods are recommended.
Protocol 1: Purification via Basic Salt Formation
This method relies on the acidic nature of the boronic acid to form a water-soluble salt, allowing for the removal of non-acidic organic impurities.[6]
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate (200 mL).
-
Salt Formation: Add a 1 M aqueous solution of sodium hydroxide (NaOH) and stir vigorously. Monitor the pH of the aqueous layer, adding NaOH solution until the pH is basic (~10-11). The boronic acid will transfer to the aqueous layer as its sodium boronate salt.
-
Separation and Washing: Separate the layers in a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove any remaining organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. The pure boronic acid will precipitate out of the solution or can be extracted.
-
Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 100 mL).
-
Final Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the purified this compound.
Protocol 2: Purification via Diethanolamine Adduct Formation
Formation of a stable, crystalline adduct with diethanolamine is an effective method for purifying boronic acids that are not excessively polar.[5][7][8]
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Add diethanolamine (1.05 equivalents) dropwise with stirring. The diethanolamine adduct will often precipitate as a white solid.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Liberation of Boronic Acid: To liberate the free boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and water. Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
1-(TIPS)pyrrole-3-boronic acid is an excellent coupling partner for the synthesis of 3-aryl and 3-heteroarylpyrroles. Due to the potential instability of heteroaryl boronic acids, specialized catalyst systems and reaction conditions are often required for high yields.[9][10][11]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Suzuki-Miyaura Coupling
Materials:
| Reagent/Solvent | CAS Number | Notes |
| Aryl or Heteroaryl Halide/Triflate | - | Substrate (1.0 eq) |
| 1-(TIPS)pyrrole-3-boronic acid | 138900-55-7 | 1.2 - 1.5 eq |
| Palladium Catalyst (e.g., Pd(dppf)Cl2) | 72287-26-4 | 1-5 mol% |
| Ligand (if needed, e.g., SPhos, XPhos) | - | For challenging couplings |
| Base (e.g., K2CO3, K3PO4) | 584-08-7 | 2.0 - 3.0 eq |
| Solvent (e.g., DME, THF, Dioxane/Water) | - | Anhydrous and degassed |
Procedure:
-
Reaction Setup: In a Schlenk tube or a round-bottom flask, combine the aryl/heteroaryl halide (1.0 eq), 1-(TIPS)pyrrole-3-boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 2 mol%) and the solvent (e.g., a 4:1 mixture of DME/water).
-
Expert Insight: For sterically hindered or electron-rich coupling partners, using advanced catalyst systems such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can significantly improve yields and reaction rates.[1][10] These reactions can often be run at lower temperatures, which is beneficial for the stability of the boronic acid.[9][11]
-
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Post-Coupling Deprotection of the TIPS Group
In many synthetic routes, the removal of the TIPS protecting group is a necessary final step.
Protocol: TIPS Deprotection via Ozonolysis
A mild method for the deprotection of N-pyrroles involves ozonolysis, which converts the pyrrole ring into a formamide that can be subsequently hydrolyzed.[12]
-
Ozonolysis: Dissolve the TIPS-protected pyrrole derivative in a mixture of dichloromethane (DCM) and methanol (4:1) and cool to -78 °C. Bubble ozone through the solution until a blue color persists.
-
Reductive Work-up: Purge the solution with nitrogen to remove excess ozone. Add dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.
-
Hydrolysis: After stirring for a few hours, remove the solvent under reduced pressure. The resulting residue can be treated with a mild base (e.g., 0.1 M KOH in ethanol) to hydrolyze the formamide to the free amine, if desired.[12]
Conclusion
This compound is a robust and versatile reagent for the synthesis of complex molecules containing the pyrrole-3-yl subunit. The protocols outlined in this application note provide a scalable and efficient pathway for the synthesis and purification of this valuable building block. Furthermore, the detailed guidelines for its application in Suzuki-Miyaura cross-coupling reactions, including recommendations for challenging substrates, will enable researchers to effectively incorporate this reagent into their synthetic strategies. The careful selection of purification methods and catalyst systems is paramount to achieving high yields and purity in a scalable manner.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wallace, D. J., & Chen, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(23), 8249–8253. [Link]
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
ResearchGate. (2017). Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4540–4543. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Grass, S., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. PMC. [Link]
- Google Patents. (2005).
-
PubChem. (n.d.). This compound. [Link]
-
Sample Preparation Laboratories. (2024). This compound. [Link]
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [Link]
-
MDPI. (2016). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]
-
Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]
-
Portolés, J., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kong, X., et al. (2014). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PMC. [Link]
-
Maximum Academic Press. (2022). Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants. [Link]
-
Zhang, H., & Tumambac, G. E. (2008). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants [maxapress.com]
- 4. This compound | 138900-55-7 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Suzuki reaction with 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Topic: Low Yield in Suzuki reaction with 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges in Suzuki-Miyaura cross-coupling reactions. A recurring and particularly nuanced issue is achieving high yields when one of the coupling partners is this compound. This electron-rich, and somewhat sensitive, heteroaryl boronic acid requires careful optimization of reaction conditions to prevent common pitfalls such as protodeboronation and catalyst deactivation.
This guide is structured to provide both quick answers through a Frequently Asked Questions (FAQs) section and a deeper, more systematic approach in the Troubleshooting Guide. We will explore the causality behind experimental choices, ensuring that each recommendation is grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound has failed or resulted in a very low yield. What are the most critical initial factors to check?
A1: When facing low to no yield, begin by assessing these four key areas:
-
Reagent Integrity: this compound can be susceptible to degradation. Verify its purity and consider if it has undergone protodeboronation during storage. Running a quick NMR of the starting material is advisable.
-
Oxygen Contamination: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and the formation of homocoupling byproducts.[1][2]
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Base and Solvent Choice: The selection of the base and solvent system is crucial and highly interdependent. The base must be strong enough to form the reactive boronate species but not so harsh that it promotes decomposition.[1][3]
Q2: I'm observing a significant amount of a byproduct that appears to be 1-(Triisopropylsilyl)pyrrole. What is happening and how can I prevent it?
A2: The formation of 1-(Triisopropylsilyl)pyrrole is a classic sign of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a very common side reaction with electron-rich heteroaryl boronic acids.[1][4][5] To mitigate this:
-
Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1][2] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.[1]
-
Protect the Boronic Acid: For particularly sensitive substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a diethanolamine adduct, which are more resistant to protodeboronation.[3][6]
Q3: Is the Triisopropylsilyl (TIPS) protecting group stable under typical Suzuki conditions?
A3: The TIPS group is generally robust and stable under most Suzuki-Miyaura coupling conditions. However, prolonged exposure to harsh bases or high temperatures could potentially lead to some degree of cleavage, though this is less common than protodeboronation of the boronic acid. The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is another robust option that has shown stability in Suzuki reactions.[7][8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low yields in your Suzuki reaction. We will address issues related to reagents, reaction conditions, and catalyst systems.
Reagent Quality and Stability
The stability of your boronic acid is paramount. Heteroaryl boronic acids, especially electron-rich ones like the pyrrole derivative , are prone to decomposition.
1.1. Protodeboronation: The Primary Culprit
Protodeboronation is the hydrolytic cleavage of the C–B bond. This side reaction is often catalyzed by acids or bases and is a significant issue for many heteroaryl boronic acids.[2][4][5]
Diagnostic Check:
-
Analyze your starting this compound by ¹H NMR to check for the presence of 1-(Triisopropylsilyl)pyrrole.
-
Monitor a small aliquot of your reaction mixture by LC-MS or TLC early in the reaction to see if the boronic acid is being consumed without the formation of the desired product.
Solutions:
-
Use of Milder Bases: Strong bases can accelerate the decomposition of the boronic acid.[1] A switch to a weaker base can often improve the outcome.
| Base | pKa of Conjugate Acid | Typical Conditions | Suitability for Sensitive Boronic Acids |
| Cs₂CO₃ | 10.33 | Dioxane/H₂O, Toluene | Often effective, but can be too strong. |
| K₃PO₄ | 12.32 | Dioxane/H₂O, Toluene | Strong base, high risk of protodeboronation.[1] |
| K₂CO₃ | 10.33 | DME, Toluene/H₂O | Milder alternative, often a good starting point.[9] |
| KF | 3.17 | Anhydrous THF, Dioxane | Mild, non-nucleophilic base, good for anhydrous conditions.[1][10] |
-
Anhydrous Conditions: Removing water, the proton source, can effectively suppress protodeboronation.[1][4]
-
Boronic Acid Protection: Converting the boronic acid to a more stable form can be highly effective.
-
Diethanolamine Adducts: These are air- and water-stable crystalline solids that can be used directly in Suzuki couplings, often in protic solvents.[6]
-
Pinacol Esters (BPin): Generally more stable than the corresponding boronic acids.[2]
-
MIDA Boronates: These are highly stable and release the boronic acid slowly under the reaction conditions.[4]
-
Protocol: Preparation of a Diethanolamine Adduct
-
Dissolution: In a vial with a stir bar, dissolve the this compound in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A precipitate should form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Collect the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be used in your Suzuki reaction.[1]
Optimizing Reaction Conditions
The interplay between the catalyst, ligand, base, and solvent is critical for a successful Suzuki reaction.
2.1. The Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle helps to pinpoint where the reaction might be failing.
Caption: The Suzuki-Miyaura catalytic cycle.
2.2. Catalyst and Ligand Selection
For challenging substrates like electron-rich heteroaryl boronic acids, the choice of ligand is critical. Lewis-basic atoms in heterocyclic structures can sometimes deactivate the catalyst.[4]
-
Bulky, Electron-Rich Ligands: These are often necessary to promote both the oxidative addition and the reductive elimination steps, especially with sterically hindered or electron-rich partners.[1][3] Buchwald-type biarylphosphine ligands are highly effective.[1][11]
| Ligand | Catalyst Precursor | Key Features |
| SPhos | SPhos Pd G3 | Promotes reactions of challenging, nitrogen-containing heterocycles.[12] |
| XPhos | XPhos Pd G3 | Highly active for a broad range of substrates, including heteroaryl chlorides.[5][12][13] |
| RuPhos | RuPhos Pd G3 | Excellent for sterically demanding couplings.[14] |
| dppf | Pd(dppf)Cl₂ | A common, robust ligand, but may be less effective for this specific substrate.[9] |
-
Precatalyst Choice: Modern precatalysts, like the Buchwald G3 palladacycles, are designed to form the active Pd(0) species rapidly and quantitatively, which can be crucial when dealing with unstable boronic acids.[5][13]
2.3. The Role of the Base
The base plays multiple roles in the Suzuki reaction: it facilitates the formation of the more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) which is crucial for the transmetalation step.[10][15][16][17]
Caption: Activation of boronic acid by a base.
For sensitive substrates, a careful balance is required. A base that is too weak will result in slow or no reaction, while one that is too strong can cause protodeboronation.[1][18]
2.4. Solvent System
-
Aqueous Biphasic Systems (e.g., Dioxane/H₂O, Toluene/H₂O): These are common but can exacerbate protodeboronation. If using a biphasic system, ensure vigorous stirring to maximize the interfacial area.
-
Anhydrous Polar Aprotic Solvents (e.g., THF, DME, Dioxane): Often preferred for sensitive boronic acids when paired with a suitable anhydrous base like KF.
Systematic Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for diagnosing low yields.
General Protocol for Suzuki Coupling with this compound
This protocol is a robust starting point that mitigates many of the common failure modes.
-
Vial Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), a finely powdered base (e.g., K₂CO₃, 2.0 equiv), and a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and ligand (if separate) under a positive pressure of inert gas.
-
Degassing: Seal the vial with a septum cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 15–20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or THF, concentration 0.1–0.2 M relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Side reactions of 1-(Triisopropylsilyl)pyrrole-3-boronic acid in cross-coupling
Welcome to the technical support resource for 1-(Triisopropylsilyl)pyrrole-3-boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you achieve optimal results in your experiments.
Introduction: The Utility and Challenges of a Key Building Block
This compound is a valuable building block in organic synthesis. The triisopropylsilyl (TIPS) group serves a dual purpose: it protects the pyrrole nitrogen, enhancing stability, and its steric bulk directs electrophilic substitution to the β-position (C-3), allowing for the synthesis of 3-substituted pyrroles.[1] However, like many heteroaryl boronic acids, it is susceptible to several competing side reactions during cross-coupling, which can lead to low yields and complex product mixtures.
This guide provides a structured approach to diagnosing and mitigating these issues, ensuring the successful application of this reagent in your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses the most frequent issues encountered during cross-coupling reactions with 1-(TIPS)pyrrole-3-boronic acid in a question-and-answer format.
dot
Caption: Competing reaction pathways in cross-coupling with 1-(TIPS)pyrrole-3-boronic acid.
Question 1: My reaction yield is low, and I've isolated 1-(TIPS)pyrrole as a major byproduct. What is happening and how can I fix it?
Answer: You are observing protodeboronation , the most common side reaction for heteroaryl boronic acids.[2][3] This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond from a proton source (like water).[2] This process can be catalyzed by the palladium catalyst and is often accelerated by the presence of a base.[3][4]
Probable Causes & Solutions:
-
Presence of Water: Even trace amounts of water can serve as a proton source.
-
Inappropriate Base: Strong aqueous bases (e.g., NaOH, KOH) or certain alkoxides can aggressively promote protodeboronation.[6] The role of the base is to activate the boronic acid for transmetalation, but a base that is too strong or used in excess can favor the decomposition pathway.[7][8]
-
Slow Catalyst Turnover: If the catalytic cycle is slow, the sensitive boronic acid remains exposed to decomposition-promoting conditions for longer.
-
Solution: Use a more active catalyst system to "outrun" the protodeboronation.[11] This often involves using bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[11][12] Increasing the reaction temperature may also accelerate the desired coupling, but must be balanced against potential thermal degradation.[13]
-
Question 2: Besides the desired product, my mass spectrometry results show a dimer of my starting material, 3,3'-Bi(1-(TIPS)pyrrole). What causes this?
Answer: This byproduct results from the oxidative homocoupling of two molecules of your boronic acid.[14] This side reaction is primarily promoted by the presence of oxygen and can be catalyzed by the palladium complex.[15]
Probable Causes & Solutions:
-
Oxygen in the Reaction Mixture: Dissolved oxygen can facilitate the oxidative cycle that leads to homocoupling.
-
Solution: Rigorously deoxygenate your reaction mixture. This is best achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and temperature-sensitive reagents.[15] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst/Base Interactions: Certain catalyst and base combinations may be more prone to promoting homocoupling.
-
Solution: A proactive strategy is to pre-heat the reaction mixture containing the solvent, base, and aryl halide coupling partner for 10-15 minutes at the target temperature before adding the 1-(TIPS)pyrrole-3-boronic acid.[15] This ensures the active catalyst is readily available for the cross-coupling pathway as soon as the sensitive boronic acid is introduced.
-
Question 3: I'm seeing byproducts corresponding to N-H pyrrole species, suggesting the TIPS group has been cleaved. Why is this happening?
Answer: You are observing desilylation , or the cleavage of the nitrogen-silicon bond. The TIPS group is generally robust but is susceptible to cleavage under specific conditions.
Probable Causes & Solutions:
-
Acidic Conditions: The TIPS group is most commonly cleaved under acidic conditions.[1] While Suzuki-Miyaura reactions are basic, acidic impurities in starting materials or solvents can cause localized desilylation.
-
Solution: Ensure all reagents are pure and solvents are neutral. If your aryl halide contains an acidic proton (e.g., a phenol or carboxylic acid), it must be protected prior to the coupling reaction.
-
-
Fluoride Ion Sources: Fluoride ions, often used for deliberate desilylation (e.g., TBAF), can cleave the Si-N bond.[16][17]
-
Solution: Avoid bases that contain fluoride, such as CsF or KF, if you observe significant desilylation. While often effective for activating the boronic acid, they can be incompatible if the TIPS group proves labile under your specific reaction conditions.[18] Stick to carbonate or phosphate bases.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for a Suzuki-Miyaura coupling with this reagent? A: A robust starting point is crucial. The optimal conditions depend heavily on the coupling partner, but a generally effective set of parameters is summarized below.
| Parameter | Recommended Starting Conditions | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol %) or Pd₂(dba)₃ (2.5 mol %) | Pd(PPh₃)₄ is a reliable starting point.[10] Pd₂(dba)₃ is a common Pd(0) source used with an external ligand. |
| Ligand | SPhos or XPhos (5-10 mol %) | Bulky, electron-rich monophosphine ligands are often superior for challenging heteroaryl couplings, promoting faster reductive elimination.[11][12] Use a 2:1 ligand-to-palladium dimer ratio if using Pd₂(dba)₃. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These are effective, milder bases that minimize protodeboronation compared to hydroxides.[9][10] |
| Solvent | Dioxane/H₂O (e.g., 5:1) or Anhydrous Toluene/DME | A small amount of water can be necessary for some systems to dissolve the base and facilitate the catalytic cycle. However, if protodeboronation is severe, switch to a fully anhydrous system.[5][10] |
| Temperature | 80-110 °C | Start around 90 °C and adjust as needed. Higher temperatures can increase reaction rate but may also accelerate decomposition.[10][13] |
Q2: Should I use the boronic acid or a corresponding boronic ester (e.g., pinacol or MIDA ester)? A: For challenging substrates, especially those prone to rapid decomposition, using a more stable boronic ester is highly recommended. N-methyliminodiacetic acid (MIDA) boronates are particularly advantageous as they are exceptionally stable crystalline solids that undergo slow, controlled hydrolysis under the reaction conditions.[4] This "slow-release" strategy keeps the instantaneous concentration of the unstable free boronic acid low, significantly suppressing side reactions like protodeboronation and homocoupling.[2][4]
Q3: How can I monitor the reaction to identify these side products early? A: Thin-Layer Chromatography (TLC) is useful for observing the consumption of starting materials and the appearance of the main product. However, for a more detailed analysis, taking small aliquots from the reaction mixture for LC-MS or GC-MS analysis is the most effective method. This will allow you to identify the masses of the key byproducts:
-
Protodeboronation Product: [M-B(OH)₂ + H]
-
Homocoupling Dimer: [2M - 2B(OH)₂]
-
Desilylation Product: [M-TIPS + H]
Experimental Protocols & Troubleshooting Workflow
dot
Caption: A workflow for troubleshooting common side reactions.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of an aryl bromide with 1-(TIPS)pyrrole-3-boronic acid.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
1-(TIPS)pyrrole-3-boronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
SPhos (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous Dioxane (5 mL)
Procedure:
-
Preparation: To the oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), K₃PO₄ (2.0 mmol), and the magnetic stir bar.
-
Inerting the Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%). Follow this with the addition of 1-(TIPS)pyrrole-3-boronic acid (1.2 equiv).
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Degassing (Optional but Recommended): Briefly bubble inert gas through the stirred solution for 5-10 minutes to ensure complete deoxygenation.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-1-(TIPS)pyrrole product.
References
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Barder, T. E., et al. (2008). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ACS Green Chemistry. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. [Link]
-
ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Abbiati, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
ResearchGate. 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. [Link]
-
ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. [Link]
-
PubMed. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
-
May, S. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
PubMed Central. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
-
PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]
-
PubChem. This compound. [Link]
-
Sandford, E., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ACS Figshare. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
-
Chemical Communications. Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. [Link]
-
PubMed Central. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
ResearchGate. Removal of triisopropylsilyl group. [Link]
-
SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
PubMed Central. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Diverse Alkyl-Silyl Cross-Coupling via Homolysis of Unactivated C(sp3)-O Bonds. [Link]
-
ResearchGate. Can anyone guide in synthesis of pyrrole boronic acid ester?. [Link]
-
PubMed. Modulating Boronic Ester Stability in Block Copolymer Micelles. [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. researchgate.net [researchgate.net]
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- 16. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.org.mx [scielo.org.mx]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Homocoupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Welcome to the technical support center for the homocoupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block for the synthesis of 3,3'-bipyrroles. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.
Introduction to the Homocoupling Reaction
The palladium-catalyzed homocoupling of this compound is a powerful method for the synthesis of symmetrical 3,3'-bipyrroles. These structures are prevalent in natural products and pharmacologically active compounds. The reaction is a variation of the renowned Suzuki-Miyaura coupling, where two molecules of the same organoboron compound are coupled together. The triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves to protect the N-H group and enhance the stability of the boronic acid, preventing unwanted side reactions.[1] However, like any chemical transformation, this reaction can present challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these potential hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the homocoupling of this compound.
Problem 1: Low to No Conversion of Starting Material
You have set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted this compound.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.
-
Solution: Ensure your palladium source and ligands are of high quality and properly stored. Consider using a pre-formed, air- and moisture-stable palladium precatalyst, such as a Buchwald palladacycle, which can improve reproducibility.[2] If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions (e.g., presence of a phosphine ligand) facilitate its reduction to Pd(0).
-
-
Inappropriate Ligand: The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Insufficient Base Strength or Solubility: The base is critical for the activation of the boronic acid in the transmetalation step.[5][6]
-
Solution: If using a carbonate base (e.g., K₂CO₃, Na₂CO₃), ensure it is finely powdered and anhydrous. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be more effective.[3][5] The solubility of the base can also be a factor; using a mixture of an organic solvent and water can improve the solubility of inorganic bases.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Problem 2: Formation of Protodeboronated Byproduct
You observe a significant amount of 1-(Triisopropylsilyl)pyrrole (the product of C-B bond cleavage and replacement with a C-H bond) in your reaction mixture.
Possible Causes and Solutions:
-
Presence of Protic Impurities: Water and other protic sources can lead to the cleavage of the carbon-boron bond, a side reaction known as protodeboronation.[9][10]
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. While some Suzuki-Miyaura reactions tolerate or even require water, excessive amounts can be detrimental, especially with sensitive heteroaryl boronic acids.
-
-
Inappropriate Base: The choice of base can influence the rate of protodeboronation.
-
Prolonged Reaction Times at High Temperatures: Extended exposure to heat can promote decomposition pathways like protodeboronation.
-
Solution: Monitor your reaction closely and stop it as soon as the starting material is consumed. If possible, use a more active catalyst system that allows for lower reaction temperatures and shorter reaction times.[4]
-
Problem 3: Partial or Complete Deprotection of the TIPS Group
You observe the formation of pyrrole-3-boronic acid or 3,3'-bipyrrole without the TIPS groups.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: The TIPS protecting group can be cleaved under strongly acidic or basic conditions, or in the presence of certain nucleophiles.
-
Solution: Avoid highly acidic or basic conditions. If using a strong base, ensure the reaction temperature is not excessively high. The use of fluoride ions (e.g., from TBAF) for deprotection of silyl groups is well-known, so ensure your reagents are free from fluoride contamination.[12]
-
-
Inappropriate Solvent: Certain solvents may facilitate the cleavage of the silyl ether linkage.
-
Solution: Protic solvents like methanol, in combination with a base, can promote desilylation. If deprotection is an issue, consider using aprotic solvents like dioxane, THF, or toluene.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions to favor homocoupling over other side reactions?
A1: To promote the desired homocoupling, it is crucial to carefully control the reaction environment. The presence of an oxidant can favor the homocoupling pathway. Often, reactions are run open to the air, allowing oxygen to participate in the catalytic cycle. However, for sensitive substrates, a controlled inert atmosphere is recommended to prevent other oxidative side reactions.[13] Pre-heating the mixture of the catalyst, base, and solvent before adding the boronic acid can sometimes minimize homocoupling if it is an undesired side reaction in a cross-coupling, but for dedicated homocoupling, this may not be necessary.[13]
Q2: Which palladium catalyst is best suited for the homocoupling of this specific boronic acid?
A2: There is no single "best" catalyst, as the optimal choice can be substrate-dependent. However, for heteroaryl boronic acids, palladium precatalysts with bulky, electron-rich phosphine ligands are generally a good starting point.[2] Buchwald-type precatalysts (e.g., SPhos- or XPhos-based) have shown great success with challenging substrates that are prone to side reactions.[3][4] It is often beneficial to screen a small number of catalysts to identify the most efficient one for your specific system.
Q3: What is the role of the base in this reaction, and how do I choose the right one?
A3: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate the transmetalation step with the palladium center.[5][6] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield. For many Suzuki-type reactions, K₃PO₄ is a robust choice, especially for less reactive substrates.[3][5] It is advisable to consult the literature for similar couplings to guide your initial selection.
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent must be able to dissolve the reagents and catalyst, and it can also influence the reaction rate and selectivity. Common solvents for Suzuki-type couplings include THF, dioxane, toluene, and DMF, often in combination with water to dissolve the inorganic base.[2][14] The polarity of the solvent can affect the stability of intermediates in the catalytic cycle. For sensitive substrates, rigorously degassed anhydrous solvents are recommended to minimize side reactions like protodeboronation.[13]
Q5: My reaction is sluggish. What can I do to improve the reaction rate?
A5: If your reaction is slow, consider the following adjustments:
-
Increase Temperature: Cautiously increase the reaction temperature.
-
Change Ligand: Switch to a more electron-rich and bulky phosphine ligand to accelerate the oxidative addition and reductive elimination steps.
-
Use a More Active Precatalyst: Modern palladium precatalysts are designed for high turnover rates at lower temperatures.[2][4]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate.
Experimental Workflow & Data
General Experimental Protocol for Homocoupling
This protocol serves as a starting point and may require optimization for your specific setup.
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a Buchwald precatalyst, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Conditions |
| Palladium Catalyst | Buchwald Precatalyst (e.g., SPhos Pd G3) (2 mol%) |
| Ligand | SPhos (if not using a precatalyst) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
This table provides a general starting point for optimization.
Visualizing the Process
Catalytic Cycle of Palladium-Catalyzed Homocoupling
Caption: The catalytic cycle and major side reactions.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues.
References
-
Palladium-catalyzed prenylation of (hetero)aryl boronic acids. (2021). ScholarWorks. Retrieved January 4, 2026, from [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI. Retrieved January 4, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). MDPI. Retrieved January 4, 2026, from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2021). MDPI. Retrieved January 4, 2026, from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC. Retrieved January 4, 2026, from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2010). PMC. Retrieved January 4, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 4, 2026, from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 4, 2026, from [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). PMC. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). NIH. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Simplified mechanism for the protodeboronation reaction. For clarity, catechol and TBC are not differentiated. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. (2016). Account. Retrieved January 4, 2026, from [Link]
-
Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. (2010). JACS. Retrieved January 4, 2026, from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Protodeboronation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). MDPI. Retrieved January 4, 2026, from [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. (2017). PubMed. Retrieved January 4, 2026, from [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2006). SciELO México. Retrieved January 4, 2026, from [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). PubMed. Retrieved January 4, 2026, from [Link]
-
Pyrrole Protection. (2015). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). PMC. Retrieved January 4, 2026, from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2000). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. (2005). ACS Publications. Retrieved January 4, 2026, from [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2022). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]
-
A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. (2011). NIH. Retrieved January 4, 2026, from [Link]
-
Coupling outcomes for pyrroles, furans and thiophenes. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (2022). PMC. Retrieved January 4, 2026, from [Link]
-
Homocoupling Defects in Diketopyrrolopyrrole-Based Copolymers and Their Effect on Photovoltaic Performance. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. (2024). Scinapse. Retrieved January 4, 2026, from [Link]
-
Solvent effects on chemical processes: New solvents designed on the basis of the molecular-microscopic properties of (molecular solvent + 1,3-dialkylimidazolium) binary mixtures. (2008). Mendeley. Retrieved January 4, 2026, from [Link]
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- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Suzuki Coupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific, yet crucial, transformation. Pyrrole scaffolds are ubiquitous in pharmaceuticals, and their successful functionalization is paramount. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has stalled, resulting in low or no yield of the desired product. What are the primary causes and how can I fix this?
A1: Low conversion is the most common issue and can stem from several factors related to the catalytic cycle. The primary steps to investigate are catalyst activation, the transmetalation step, and potential catalyst deactivation.
-
Inactive Catalyst: The active species for the Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This process can sometimes be inefficient.
-
Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or, more preferably, a modern, air-stable palladacycle precatalyst (e.g., XPhos Pd G3, SPhos Pd G3). These precatalysts are designed for rapid generation of the active Pd(0)L₁ species and are highly effective for challenging heteroaryl couplings.[1][2]
-
-
Inefficient Transmetalation: The transfer of the pyrrole group from boron to palladium is often the rate-limiting step and is highly dependent on the base and solvent system. The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[3][4][5]
-
Solution: Ensure your base is strong enough and sufficiently soluble. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to form the boronate without being overly harsh.[5][6] The solvent system should facilitate the interaction of both organic and inorganic components. A mixture like dioxane/water or THF/water (typically from 4:1 to 10:1) is often ideal, as the water helps solubilize the base.[7][8]
-
-
Catalyst Deactivation: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Inadequate degassing can lead to oxidation and precipitation of palladium black, effectively removing the catalyst from the reaction.[9]
-
Solution: Rigorously degas your solvent(s) and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[10] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) of my starting material. How can I prevent this side reaction?
A2: Protodeboronation is a major challenge, especially with electron-rich heteroaryl boronic acids like pyrroles.[11][12] This side reaction is often accelerated by high temperatures and the presence of water and a strong base.
-
Use Milder Bases: While a base is necessary, overly harsh conditions can promote the undesired cleavage of the C-B bond.
-
Solution: If protodeboronation is severe, consider switching to a milder base. Anhydrous, powdered potassium fluoride (KF) can be effective, as it activates the boronic acid without creating a strongly basic aqueous environment.[13]
-
-
Employ Anhydrous Conditions: Water can be a proton source for protodeboronation. While often beneficial for base solubility, it can be detrimental for highly sensitive substrates.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from decomposition.
-
Optimize Reaction Time and Temperature: The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.
-
Solution: Use a highly active catalyst system (e.g., a Buchwald palladacycle precatalyst) that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C) and for a shorter duration.[16] A faster forward reaction can effectively "outrun" the decomposition pathway.
-
Q3: The triisopropylsilyl (TIPS) protecting group is being cleaved during the reaction. How can I maintain its integrity?
A3: The Si-N bond of the TIPS-protected pyrrole is sensitive to both strong bases and, particularly, fluoride ions.
-
Avoid Fluoride-Based Reagents: While KF is a mild base for the Suzuki reaction, the fluoride ion is known to cleave silyl ethers and related groups.
-
Solution: If you are observing TIPS cleavage, avoid bases like KF or CsF. Opt for non-fluoride containing bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
-
Moderate Basicity: Very strong bases, especially hydroxides (NaOH, KOH), can also promote desilylation.
-
Solution: Stick to moderately strong inorganic bases like carbonates and phosphates. They provide the necessary activation for transmetalation without being aggressive enough to readily cleave the Si-N bond under typical Suzuki conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 1-(Triisopropylsilyl) protecting group on the pyrrole nitrogen?
A1: The N-H proton of an unprotected pyrrole is acidic and can interfere with the catalytic cycle. Furthermore, the lone pair on the nitrogen can act as a Lewis base and coordinate to the palladium center, inhibiting its catalytic activity.[14] N-protection is therefore crucial for a successful Suzuki coupling.[12][17] The triisopropylsilyl (TIPS) group is an excellent choice for several reasons:
-
Steric Bulk: The large TIPS group provides a steric shield around the nitrogen, preventing it from coordinating with and deactivating the palladium catalyst.
-
Stability: It is robust enough to withstand many common Suzuki reaction conditions, provided a suitable base is chosen (see Troubleshooting Q3).
-
Solubility: It enhances the solubility of the pyrrole derivative in common organic solvents used for the reaction.
Q2: How do I choose the optimal palladium catalyst and ligand?
A2: For electron-rich heteroaryl couplings, the choice of ligand is critical. Modern catalyst systems have largely superseded older ones like Pd(PPh₃)₄.
-
Ligands: Electron-rich and sterically hindered biaryl phosphine ligands (often called "Buchwald ligands") are the state-of-the-art.[18] Ligands like XPhos , SPhos , or RuPhos are designed to promote the difficult oxidative addition of the halide and facilitate the subsequent reductive elimination step.
-
Palladium Source: Air-stable palladacycle precatalysts that incorporate these ligands (e.g., XPhos Pd G3 ) are highly recommended.[10] They offer excellent activity, reliability, and ease of handling compared to generating the active catalyst from a separate palladium source and ligand.
Q3: Which base and solvent system is the best starting point?
A3: The ideal combination provides sufficient activation of the boronic acid while minimizing side reactions. A well-chosen system ensures all components can interact effectively.
-
Base Selection: The strength of the base should be matched to the reactivity of the coupling partners. For a general starting point, K₃PO₄ is an excellent choice.[6][19] The table below summarizes common options.
| Base | Typical Equivalents | Strengths | Weaknesses |
| K₃PO₄ | 2.0 - 3.0 | Strong, effective for many heteroaryl couplings, non-nucleophilic. | Poor solubility in purely organic solvents. |
| Cs₂CO₃ | 2.0 - 3.0 | Highly effective, often succeeds where others fail, good solubility.[6] | More expensive. Can be too strong for some sensitive substrates. |
| K₂CO₃ | 2.0 - 3.0 | Milder than K₃PO₄, good for base-sensitive substrates.[11][20] | May be too weak for less reactive halides. |
| KF | 2.0 - 3.0 | Very mild, useful for preventing protodeboronation.[13] | Can cleave the TIPS protecting group. Requires anhydrous conditions. |
-
Solvent System: A polar aprotic solvent, often with a water co-solvent, is standard.
-
Recommended Starting Point: 1,4-Dioxane / Water (4:1) . This system provides good solubility for the organic substrates and the palladium complex, while the water aids in dissolving the inorganic base.[8][21]
-
Alternatives: THF/Water can also be very effective.[22] For anhydrous conditions, toluene or THF with a soluble base is preferred.
-
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction, highlighting the crucial role of the base in activating the boronic acid for the transmetalation step.[3][4]
Caption: Suzuki-Miyaura Catalytic Cycle
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically diagnose and solve issues with low reaction yield.[5][23]
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol serves as a robust starting point for the coupling of 1-(TIPS)pyrrole-3-boronic acid with a generic aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 1-(TIPS)pyrrole-3-boronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio and a final concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Conditions for Minimizing Protodeboronation
This protocol is adapted for substrates that are highly susceptible to protodeboronation.
-
Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv) and 1-(TIPS)pyrrole-3-boronic acid (1.2 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or THF via cannula or syringe.
-
Base Addition: Add potassium trimethylsilanolate (TMSOK, 1.5 equiv) as a solid or as a solution in THF.
-
Reaction: Heat the reaction mixture to 70-90 °C. Monitor closely, as these reactions can be fast.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Bhaskaran, S., Padusha, M. S. A., & Sajith, A. M. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(28), 8637-8657.
- Ghorai, P. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Gale, E. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Thomas, D. A., et al. (2021).
-
ResearchGate. (n.d.). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Retrieved from [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. Retrieved from [Link]
- Ciaramella, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(5), 5673-5686.
-
YouTube. (2024). Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
-
Reddit. (2019). pre activated boronic acids for suzuki coupling. Retrieved from [Link]
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2298-2308.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484-16489.
- Wang, Y., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2947.
- Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845-3854.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of the American Chemical Society, 131(20), 6961-6963.
-
ResearchGate. (2025). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]
-
ResearchGate. (2025). Pyrrole Protection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Preventing decomposition of 1-(Triisopropylsilyl)pyrrole-3-boronic acid during reaction
Welcome to the technical support center for 1-(Triisopropylsilyl)pyrrole-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, particularly the decomposition of the boronic acid during reactions.
Introduction: The Challenge of Stability
This compound is a valuable building block, enabling the introduction of a pyrrole-3-yl moiety in a controlled manner. The triisopropylsilyl (TIPS) group serves a dual purpose: it protects the pyrrole nitrogen, preventing unwanted side reactions, and it enhances the compound's stability and solubility in organic solvents.[1][2] However, like many heteroaryl boronic acids, this reagent is susceptible to decomposition, primarily through protodeboronation, which can significantly impact reaction yields and purity of the desired product.[3][4][5] This guide will delve into the mechanisms of decomposition and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings involving this reagent are often traced back to the decomposition of the boronic acid. The primary culprit is protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[6][7][8][9] This is particularly prevalent under the basic and often heated conditions of the coupling reaction.[10] Other potential issues include incomplete reaction, catalyst deactivation, or cleavage of the TIPS protecting group.
Q2: What is protodeboronation and why is it a problem for my reaction?
A2: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, converting the boronic acid back to the corresponding pyrrole. This undesired side reaction consumes your starting material, leading to reduced yields of the coupled product and complicating purification.[3][4] The mechanism can be catalyzed by acid or base, with the base-catalyzed pathway being particularly relevant for Suzuki-Miyaura reactions.[7][9][11] The electron-rich nature of the pyrrole ring can make it more susceptible to this decomposition pathway compared to some other aryl boronic acids.
Q3: How stable is the TIPS protecting group under typical Suzuki-Miyaura conditions?
A3: The triisopropylsilyl (TIPS) group is a relatively robust silyl ether protecting group. It is generally more stable than smaller silyl groups like trimethylsilyl (TMS) or triethylsilyl (TES) and can withstand a range of reaction conditions.[12][13] However, it is not completely inert. Strong bases and high temperatures can lead to its cleavage. Fluoride ions, often present in the form of certain bases (e.g., CsF, KF) or as a byproduct from some reagents, are particularly effective at cleaving silyl ethers.[12] Careful selection of the base and reaction temperature is crucial to maintain the integrity of the TIPS group throughout the reaction.
Q4: Can I store a solution of this compound?
A4: For best results, it is recommended to use solutions of boronic acids fresh. Over time, especially in protic solvents, decomposition can occur. If storage is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Some studies have shown that short-term storage of unstable boronic acids in anhydrous THF can be viable with minimal degradation.[14]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Issue 1: Significant Protodeboronation Observed
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of 1-(Triisopropylsilyl)pyrrole as a major byproduct in the crude reaction mixture (identifiable by LC-MS or NMR).
Causality and Mitigation Strategies:
-
Base Selection: The choice and strength of the base are critical. Strong aqueous bases can accelerate protodeboronation.
-
Recommendation: Opt for weaker, non-nucleophilic bases. Carbonates such as K₂CO₃ or Cs₂CO₃ are often a good starting point. Phosphates like K₃PO₄ can also be effective.[15] Avoid strong hydroxides like NaOH or KOH if possible.
-
-
Solvent System: The presence of excess water can drive protodeboronation.
-
Recommendation: Use a well-degassed, anhydrous solvent system. A mixture of an aprotic organic solvent (e.g., dioxane, THF, toluene) with a minimal amount of water is often optimal for Suzuki-Miyaura reactions. The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle, but an excess should be avoided.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of decomposition.[10]
-
Recommendation: Aim for the lowest effective temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
-
"Slow-Release" Strategy: To minimize the concentration of the free, unstable boronic acid in the reaction mixture, a "slow-release" strategy can be employed.[3][15]
-
Recommendation: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine adduct.[10][15][16][17] These derivatives slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing decomposition.[3][15]
-
Visualizing the Problem: Protodeboronation Pathway
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Pyrrole Boronic Acids in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the inherent instability of pyrrole boronic acids in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a causative understanding of experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Pyrrole Puzzle in Suzuki Coupling
Pyrrole-containing biaryl structures are privileged motifs in medicinal chemistry and materials science. The Suzuki-Miyaura reaction is a cornerstone for creating these C-C bonds due to its functional group tolerance and generally mild conditions.[1][2] However, practitioners frequently encounter challenges with heteroaromatic boronic acids, particularly those derived from five-membered rings like pyrrole.[3][4] These substrates are notoriously prone to decomposition, leading to low yields, inconsistent results, and the formation of frustrating side products.[5][6]
This guide will dissect the primary decomposition pathways—protodeboronation and oxidation—and provide a structured approach to diagnosing and solving these stability issues. We will explore protective group strategies, the use of stable boronic acid surrogates, and the critical role of reaction parameter optimization.
Troubleshooting Flowchart: A Visual Guide to Problem-Solving
Before diving into detailed FAQs, this flowchart provides a high-level decision-making tool to guide your troubleshooting process when encountering a failed or low-yielding Suzuki reaction with a pyrrole boronic acid.
Caption: Troubleshooting decision tree for Suzuki reactions of pyrrole boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Instability of Pyrrole Boronic Acids
Q1: What makes pyrrole boronic acids so unstable compared to, for example, phenylboronic acid?
A: The instability of pyrrole boronic acids, particularly 2-pyrroleboronic acid, stems from several factors related to its electronic nature. The electron-rich pyrrole ring makes the carbon-boron bond susceptible to cleavage. The two primary degradation pathways are:
-
Protodeboronation: This is the most common failure mode, where a proton source (often water or alcohol in the reaction medium) cleaves the C-B bond, replacing the boronic acid group with a hydrogen atom.[7][8] This process is often accelerated under the basic conditions required for the Suzuki reaction.[9][10]
-
Oxidation: The C-B bond can also be cleaved by oxidation, especially in the presence of air (oxygen), leading to the formation of the corresponding pyrrol-ol, which may be unstable.[8][11][12]
Five-membered heterocyclic boronic acids are generally more prone to these decomposition pathways than their six-membered or phenyl counterparts.[3]
Q2: I see a major byproduct in my NMR/LC-MS that corresponds to the mass of my starting pyrrole without the boronic acid. What is happening?
A: You are observing the direct result of protodeboronation . This is a definitive sign that your pyrrole boronic acid is decomposing faster than it is participating in the catalytic cycle. The reaction is effectively consuming your starting material and converting it into the simple pyrrole parent arene.[7] The propensity for protodeboronation is highly dependent on the reaction pH.[7]
Caption: Simplified mechanism of protodeboronation.
Section 2: Strategic Solutions for Enhancing Stability
Q3: My pyrrole boronic acid is visibly degrading on the benchtop. How can I handle and store it properly?
A: Many simple heteroaryl boronic acids have poor benchtop stability.[5][13] For instance, 2-furanboronic acid can show significant decomposition in days when stored under air.[13] To mitigate this:
-
Store Cold and Dry: Keep the solid reagent in a desiccator at low temperatures (-20°C is preferable).
-
Inert Atmosphere: For particularly sensitive compounds, store under an inert atmosphere (argon or nitrogen).
-
Use Fresh: Synthesize or purchase the boronic acid as close to the time of use as possible.
-
Convert to a Stable Form: The most robust solution is to convert the boronic acid into a more stable derivative immediately after synthesis.
Q4: What are "stable boronic acid surrogates" and how do they work?
A: These are derivatives that mask the reactive boronic acid moiety, rendering it stable for storage and handling.[14][15] They are designed to release the active boronic acid in situ under the reaction conditions, keeping its ambient concentration low to minimize decomposition while allowing it to engage in the catalytic cycle.[3][7] This is often called a "slow-release" strategy.[6]
Table 1: Comparison of Common Boronic Acid Surrogates
| Surrogate Type | Structure Example (for Pyrrole-2-boronic acid) | Key Advantages | Typical Deprotection/Release Conditions |
| Pinacol Ester | Pyrrole-B(pin) | Moderately improved stability; good for purification.[8] | Often used directly; can be slower in transmetalation.[15] |
| Trifluoroborate Salt | [Pyrrole-BF₃]⁻K⁺ | Crystalline, highly stable solids.[7][15] | Aqueous base (e.g., K₂CO₃, Cs₂CO₃) hydrolyzes the salt.[5] |
| MIDA Boronate | Pyrrole-B(MIDA) | Exceptionally stable to benchtop conditions, chromatography.[6][16] | Mild aqueous base (e.g., NaOH, NaHCO₃) at room temp. |
| DABO Boronate | Pyrrole-B(DABO) | Air-stable, crystalline solids that are easy to handle.[15] | Hydrolyze in the presence of water or a protic co-solvent.[15][17] |
Q5: I am using an unprotected N-H pyrrole boronic acid. Could this be the problem?
A: Yes. The acidic N-H proton of the pyrrole ring can interfere with the reaction in several ways. It can be deprotonated by the base, potentially complicating the reaction mechanism or altering the electronic properties of the pyrrole ring. Protecting the nitrogen, typically with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, is a common and highly effective strategy.[18][19][20] N-Boc-pyrrole-2-boronic acid is a commercially available and widely used reagent for this reason.[21][22]
Section 3: Optimizing Reaction Conditions
Q6: Beyond protecting groups, how can I adjust my reaction conditions to favor the Suzuki coupling over decomposition?
A: Optimizing the reaction parameters is critical. The goal is to accelerate the rate of the catalytic cycle so that it outcompetes the rate of protodeboronation.
-
Choice of Base: This is often the most crucial parameter.[23] Very strong bases (like NaOH or KOH in high concentrations) can accelerate protodeboronation.[24] Milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often better choices for sensitive substrates.[1][25][26]
-
Solvent System: While many Suzuki reactions use aqueous/organic mixtures, minimizing water can suppress protodeboronation. Anhydrous conditions, if compatible with your chosen base and boronic acid surrogate, can be beneficial. Toluene, dioxane, or THF are common choices.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times give the boronic acid more opportunity to decompose.[4] If you can achieve a faster reaction, you can often improve the yield. This is where catalyst and ligand choice becomes paramount.
-
Catalyst and Ligand: Modern palladium pre-catalysts combined with sophisticated biarylphosphine ligands (e.g., SPhos, XPhos) are designed to generate the active Pd(0) species rapidly and promote fast catalytic turnover.[3][25] This rapid catalysis is key to "outrunning" the decomposition.[3][4] Using a pre-catalyst can be particularly effective as it ensures the active catalyst is formed quickly under conditions where the boronic acid is still stable.[3]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-pyrrole-2-boronic acid MIDA ester
This protocol provides a method for converting a potentially unstable boronic acid into a highly stable, storable, and easy-to-handle MIDA boronate.
Materials:
-
N-Boc-pyrrole-2-boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF)
-
Toluene
-
Standard laboratory glassware, including a Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add N-Boc-pyrrole-2-boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a 1:1 mixture of DMF and toluene.
-
Heat the mixture to reflux (approx. 120-140°C) and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-18 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel to yield the pure MIDA boronate, which is typically a stable, white crystalline solid.[15]
Protocol 2: Optimized Suzuki-Miyaura Coupling using a MIDA Boronate (Slow-Release)
This protocol leverages the stability of the MIDA boronate and optimized conditions for coupling with a challenging aryl chloride.
Materials:
-
N-Boc-pyrrole-2-boronic acid MIDA ester (1.5 equiv)[27]
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and water (e.g., 10:1 ratio)
Procedure:
-
To an oven-dried reaction vial, add the aryl chloride, N-Boc-pyrrole-2-boronic acid MIDA ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Seal the vial and place it in a preheated oil bath at 80-100°C.
-
Stir the reaction for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The slow hydrolysis of the MIDA boronate under these conditions provides a steady, low concentration of the active boronic acid, favoring the cross-coupling pathway over decomposition.[6]
References
-
Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1196-1207. [Link]
-
Cammidge, A. N., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(48), 17299–17315. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(45), 10640-10644. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Dreher, S. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Letters, 23(1), 183-188. [Link]
-
Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(12), 3114–3117. [Link]
-
ResearchGate. (2015). Can anyone guide in synthesis of pyrrole boronic acid ester?. ResearchGate. [Link]
-
Hall, D. G. (2005). The Synthesis and Applications of Heterocyclic Boronic Acids. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]
-
ResearchGate. (2019). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Food and Agriculture Organization of the United Nations. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. AGRIS. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Barattini, S., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3922-3933. [Link]
-
ChemBK. (2024). N-Boc-Pyrrole-2-Boronic Acid. ChemBK. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
-
Gabbai, F. P., et al. (2015). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 44(2), 556-560. [Link]
-
ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. [Link]
-
Garg, N. K., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348–4351. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020754118. [Link]
-
Pucheault, M., et al. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(11), 2827. [Link]
-
Liu, Y., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(12), 2195. [Link]
-
Raines, R. T., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(35), 11766-11772. [Link]
-
da Silva, V. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
da Silva, V. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
-
da Silva, V. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chembk.com [chembk.com]
- 22. 135884-31-0 Cas No. | 1H-Pyrrole-2-boronic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 25. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 27. BLDpharm - Bulk Product Details [bldpharm.com]
Technical Support Center: Mastering Difficult Couplings with Sterically Hindered Pyrrole Boronic Acids
Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions involving sterically hindered pyrrole boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming C-C bonds with these valuable but often temperamental building blocks. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively and achieve success in your syntheses.
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, yet its application to sterically demanding and electron-rich heteroaromatic systems like substituted pyrroles presents a unique set of obstacles.[1][2] Low yields, catalyst deactivation, and competing side reactions are common frustrations. This guide provides a structured approach to diagnosing and solving these issues, grounded in mechanistic principles and supported by field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a hindered pyrrole boronic acid is giving me zero product. What's the first thing I should check? A1: The most critical parameter is your catalyst system. Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for these substrates.[3] You must use a modern catalyst system featuring a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand) or an N-heterocyclic carbene (NHC) ligand. Also, ensure your reaction is meticulously degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions.[4]
Q2: I'm seeing a lot of my starting pyrrole boronic acid being converted back to the parent pyrrole. What is this side reaction and how do I stop it? A2: This is protodeboronation, the most common failure mode for heteroaryl boronic acids.[5][6][7] It is the cleavage of the C–B bond by a proton source, often accelerated by the base and water in your reaction. To mitigate this, consider using a milder base (e.g., K₃PO₄ instead of NaOH), minimizing water content, or, most effectively, converting your unstable boronic acid into a more robust derivative like a pinacol ester or a potassium trifluoroborate salt.[8][9]
Q3: Why is my reaction producing a dimer of my pyrrole boronic acid (homocoupling)? A3: Homocoupling is typically caused by the presence of oxygen or an inefficient reduction of your Pd(II) precatalyst to the active Pd(0) species.[6] Rigorous degassing of your solvent and reaction vessel is essential. Starting with a well-defined Pd(0) source or a modern precatalyst (like a G3 or G4 Buchwald precatalyst) that rapidly generates the active Pd(0) species can significantly suppress this side reaction.[10]
Q4: Do I need water in my reaction? I've seen both aqueous and anhydrous conditions reported. A4: The role of water is complex. For couplings with boronic acids, a small amount of water is often beneficial, helping to solubilize the base and facilitate the transmetalation step.[11][12][13] However, with boronic esters, water is required for the slow hydrolysis to the active boronic acid.[5] If protodeboronation is a severe problem, minimizing water or moving to anhydrous conditions (often with a boronic ester and a non-hydroxide base like KF or CsF) can be a successful strategy.[11]
In-Depth Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
You've set up your reaction with a sterically hindered N-aryl-2-pyrroleboronic acid and an aryl bromide, but after 24 hours at 100 °C, you only see starting material by LC-MS.
This issue almost always points to a failure in the catalytic cycle, specifically a slow or non-existent oxidative addition or transmetalation. Steric hindrance around the pyrrole and the coupling partner can dramatically slow these steps. Furthermore, the pyrrole nitrogen, being a Lewis base, can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Upgrade Your Catalyst System: This is non-negotiable. The key is to use a catalyst that is both highly active and sterically demanding itself to force the coupling partners together.
-
Ligand Choice: Switch to a biarylmonophosphine ligand. These ligands are designed to create a highly reactive, monoligated Pd(0) species that is essential for activating challenging substrates.[14]
-
Palladium Source: Use a modern, well-defined precatalyst. These are air-stable Pd(II) complexes that rapidly and quantitatively generate the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[10]
-
-
Increase Temperature: Hindered couplings often require more thermal energy. If you started at 80 °C, increase to 100-120 °C.
-
Optimize the Base: A strong base is needed to activate the boronic acid for transmetalation. K₃PO₄ is often an excellent choice for difficult couplings as it has good solubility and is effective.[9] If your substrate is base-sensitive, a milder carbonate base may be necessary, but this will likely require a more active catalyst.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Protodeboronation Observed
Your desired product is forming, but the major byproduct is the deborylated pyrrole, resulting in a low isolated yield.
Pyrroles are π-rich, electron-donating heterocycles, which can make their boronic acids particularly susceptible to protodeboronation, especially at the 2-position.[1] The reaction is base-catalyzed and proceeds by protonolysis of the C-B bond. The half-life of a reactive heteroaryl boronic acid under basic conditions can be mere minutes. The challenge is to make the rate of the productive Suzuki coupling significantly faster than the rate of this destructive side reaction.
-
Use a More Stable Boron Reagent: This is the most robust solution. By replacing the boronic acid with a more stable derivative, you create a "slow-release" mechanism where the active boronic acid is generated in low concentrations throughout the reaction, minimizing its decomposition.[6]
-
Choose the Right Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. In some cases, fluoride bases like CsF or KF can be effective, particularly under anhydrous conditions.
-
Accelerate the Coupling: A faster Suzuki coupling will outcompete the protodeboronation. Use a highly active catalyst system (see Problem 1) at a slightly higher loading (e.g., 2 mol % vs 1 mol %) to increase the rate of the desired reaction.
Data & Diagrams
Table 1: Recommended Catalyst Systems for Hindered Pyrrole Couplings
| Catalyst/Ligand | Precatalyst | Recommended For... | Key Advantages & Notes |
| XPhos | XPhos Pd G3/G4 | General purpose for sterically hindered aryl/heteroaryl chlorides and bromides. | Excellent activity and stability. G3/G4 precatalysts are air-stable and provide reproducible results.[10][15] |
| SPhos | SPhos Pd G3/G4 | Highly active for hindered systems and heteroaryl couplings. | Often provides superior results for electron-rich or heterocyclic partners.[9][16] |
| RuPhos | RuPhos Pd G3/G4 | Particularly effective for N-heterocyclic substrates. | The dimethylamino group can have a beneficial coordinating effect. |
| tBuXPhos | tBuXPhos Pd G3 | A more electron-rich and bulky variant of XPhos. | Can succeed where other ligands fail for extremely challenging substrates.[10] |
Table 2: Comparison of Boronic Acid Derivatives to Combat Instability
| Derivative | Structure Example | Stability | Use Case & Comments |
| Boronic Acid | R-B(OH)₂ | Low | Prone to protodeboronation and trimerization (boroxine formation). Often used for simple, reactive substrates.[5] |
| Pinacol Ester (Bpin) | R-B(pin) | Moderate | More stable to purification and storage.[17][18] Requires hydrolysis (often in situ) to the boronic acid for coupling. A very common and practical choice.[6] |
| Potassium Trifluoroborate (BF₃K) | R-BF₃K | High | Highly stable, crystalline solids. Less prone to protodeboronation. Excellent for slow, difficult couplings.[9] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable to chromatography and anhydrous conditions. Can be used in iterative, sequential couplings. Requires specific conditions for deprotection/coupling.[11] |
Suzuki-Miyaura Catalytic Cycle
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrrole Products from Boron Impurities
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from pyrrole products, a common challenge following synthetic procedures like the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental workup.
The primary sources of boron impurities are typically unreacted boronic acids (or their esters) and various borate salts formed during the reaction.[5] These impurities can be challenging to remove due to their varying polarities and potential for co-elution with the desired pyrrole product.
Troubleshooting Guide: Common Workup Issues & Solutions
This section addresses specific problems you may encounter during the purification of your pyrrole product.
Scenario 1: Aqueous Workup Ineffective for Boronic Acid Removal
Question: I performed a standard aqueous workup with an organic solvent and water, followed by a brine wash, but my NMR/LC-MS analysis still shows significant boronic acid contamination in my pyrrole product. Why is this happening and what can I do?
Answer: This is a frequent challenge. The simple partitioning of a boronic acid between an organic solvent and neutral water is often insufficient for complete removal. The acidic nature of boronic acids is the key to their removal in an aqueous wash.
Causality Explained: Boronic acids (R-B(OH)₂) are weak Lewis acids. To effectively move them from the organic phase to the aqueous phase, you must convert them into their anionic boronate salt form (R-B(OH)₃⁻), which is significantly more water-soluble.[6]
Troubleshooting Protocol:
-
Increase Basicity of the Aqueous Wash:
-
Instead of using deionized water, perform the extraction with a basic solution. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is generally effective.[5][7] Ensure the pH of the aqueous layer is greater than 10 to facilitate the complete deprotonation of the boronic acid.
-
Procedure:
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an equal volume of 1 M NaOH solution.
-
Shake the separatory funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the basic wash 1-2 more times.
-
Follow with a brine wash to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
-
Incorporate a Complexing Agent:
-
For particularly stubborn boronic acids, the addition of a 1,2- or 1,3-diol, such as D-sorbitol or N-methylglucamine, to the basic aqueous wash can dramatically improve extraction efficiency.[5][8]
-
Mechanism: These diols form a highly water-soluble anionic complex with the boronate, further enhancing its partitioning into the aqueous phase.[5]
-
Scenario 2: Boron Impurities Co-eluting with Pyrrole Product on Silica Gel Chromatography
Question: My pyrrole product and the boron-containing byproducts have very similar Rf values on the TLC plate, and co-elute during flash column chromatography on silica gel. How can I achieve separation?
Answer: Co-elution is a common problem because boronic acids can be quite polar, and boronate esters can streak or decompose on standard silica gel.[9][10] Here are several strategies to overcome this:
Option 1: Switch the Stationary Phase
-
Neutral Alumina: For some compounds, particularly boronate esters, using neutral alumina as the stationary phase can provide better separation than silica gel.[9] It is advisable to first test the separation on an alumina TLC plate.
-
Boric Acid Impregnated Silica Gel: A recently developed technique involves impregnating the silica gel with boric acid. This has been shown to be effective for both TLC and flash column chromatography of pinacol boronic esters by suppressing their over-adsorption and preventing decomposition.[10]
Option 2: Employ Scavenger Resins (A Highly Effective Method)
-
Principle of Operation: Scavenger resins are functionalized solid supports that irreversibly bind to specific impurities.[11] For boronic acids, resins functionalized with diol or diethanolamine (DEAM) groups are particularly effective.[12][13][14] The process is simple: stir the resin with the crude product solution, then filter to remove the resin-bound impurity.
-
Advantages: This method avoids the need for column chromatography altogether for this specific impurity, reduces solvent usage, and is highly selective.[11]
Experimental Protocol: Boronic Acid Removal with a Scavenger Resin
-
Resin Selection: Choose a suitable scavenger resin such as SiliaBond DEAM or SiliaBond Diol.[12][13]
-
Dissolve Crude Product: Dissolve your crude pyrrole product in a suitable solvent (e.g., DCM, THF).
-
Add Resin: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity) to the solution.
-
Stir: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Filter: Filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the filtered resin with a small amount of the solvent. Combine the filtrates and concentrate in vacuo to yield the purified product.
Scenario 3: Difficulty Purifying Pyrrole-Boronate Esters
Question: I have synthesized a pyrrole-boronate ester (e.g., a pinacol ester) which I need for a subsequent reaction, but it is proving difficult to purify. It seems unstable on my silica column. What should I do?
Answer: Boronate esters, while generally more stable than boronic acids, can be susceptible to hydrolysis or decomposition on acidic silica gel.[3][15]
Troubleshooting Strategies:
-
Chromatography on Neutral Alumina or Treated Silica: As mentioned previously, switching to a more neutral stationary phase like neutral alumina or boric acid-impregnated silica can prevent degradation.[9][10]
-
Recrystallization: If your pyrrole-boronate ester is a solid, recrystallization can be an excellent purification method. The key is to find a suitable solvent system where the ester's solubility differs significantly from that of the impurities at high and low temperatures.[16][17][18]
-
Deprotection-Reprotection Sequence: In some challenging cases, it may be easier to deprotect the boronate ester to the corresponding boronic acid, purify the acid, and then re-protect it if the ester is required for the next step. A common method for deprotection involves transesterification with diethanolamine, followed by hydrolysis with a mild acid.[19]
Workflow Diagram: Decision-Making for Boron Impurity Removal
Caption: Decision workflow for purifying pyrrole products.
Frequently Asked Questions (FAQs)
Q1: What are the main types of boron impurities I should expect after a Suzuki-Miyaura reaction? A1: The primary impurities are typically unreacted boronic acids or their esters, and borate salts that are formed after the reaction is complete.[5] You may also encounter boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.
Q2: Can I use a simple acidic wash to remove boronic acid impurities? A2: No, an acidic wash is generally ineffective. Boronic acids are acidic themselves, so they will remain in their neutral, more organo-soluble form under acidic conditions. A basic wash is required to form the water-soluble boronate salt.[6][7]
Q3: How can I detect the presence and quantity of boron impurities in my final product? A3: For structural confirmation of organic boron species like residual boronic acid, NMR (¹H and ¹¹B) and GC-MS are useful.[20] To quantify the total elemental boron content, especially at very low levels (ppm), more sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are the methods of choice.[20][21][22][23]
Q4: Are there any "greener" or more sustainable methods for removing boron impurities? A4: Yes. The use of scavenger resins is considered a greener alternative to chromatography as it significantly reduces solvent consumption and waste generation.[11] Furthermore, optimizing liquid-liquid extraction processes to use fewer, more effective washes also contributes to a more sustainable workup.[24][25]
Q5: My pyrrole product is sensitive to strong bases. What are my options for an aqueous workup? A5: If your product is base-sensitive, using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is a good first step. If even these are too harsh, your best options would be to avoid a basic wash altogether and proceed directly to purification by recrystallization (if applicable) or, most effectively, by using a scavenger resin, which operates under neutral conditions.
Data Summary Table: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Basic Aqueous Wash | Ionization of boronic acid to a water-soluble boronate salt.[6][7] | Simple, inexpensive, removes large quantities of impurity. | May not be sufficient for complete removal; not suitable for base-sensitive products. | Initial bulk removal of boronic acids. |
| Recrystallization | Differential solubility of product and impurity in a given solvent at different temperatures.[16][17] | Can yield very high purity product; avoids chromatography. | Product must be a solid; finding a suitable solvent can be time-consuming; may have lower yield. | Purifying solid pyrrole products. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[9] | Well-established technique for a wide range of compounds. | Co-elution is common; boronate esters can degrade on silica; solvent-intensive. | When impurities are non-boron related or have very different polarity. |
| Scavenger Resins | Covalent binding of boronic acid to a functionalized solid support.[11][12][13] | Highly selective, simple filtration-based workup, reduces solvent waste. | Resins can be expensive; requires optimization of stirring time and equivalents. | Removing trace to moderate amounts of boronic acid, especially after failed chromatography. |
References
- Technologies for Boron Removal. Industrial & Engineering Chemistry Research.
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Validation & Comparative
A Senior Scientist's Guide to N-Protected Pyrrole-3-Boronic Acids: A Comparative Analysis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Introduction: The Pyrrole Moiety and the Imperative of N-Protection
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials. The ability to forge carbon-carbon bonds to functionalize this heterocycle is paramount, with the Palladium-catalyzed Suzuki-Miyaura coupling reaction standing as a preeminent tool for this purpose.[1][2] However, the inherent acidity of the pyrrole N-H proton presents a significant challenge, often interfering with the basic conditions of the coupling reaction and leading to undesired side reactions or catalyst deactivation.
This guide provides an in-depth comparison of various N-protected pyrrole-3-boronic acids, with a special focus on the unique characteristics of 1-(triisopropylsilyl)pyrrole-3-boronic acid. We will delve into the causality behind experimental choices, offering field-proven insights into how the selection of a nitrogen protecting group dictates stability, reactivity, and synthetic strategy.
The Unique Profile of the Triisopropylsilyl (TIPS) Protecting Group
The 1-(triisopropylsilyl) group is more than a simple placeholder; its distinct steric and electronic properties confer significant advantages to the corresponding pyrrole-3-boronic acid.[3] The TIPS group is characterized by three bulky isopropyl substituents attached to a silicon atom, creating a sterically hindered environment around the pyrrole nitrogen.
Key Attributes of TIPS-Protected Pyrrole-3-Boronic Acid:
-
Enhanced Stability: The substantial steric bulk of the TIPS group shields the sensitive boronic acid moiety, contributing to the compound's overall stability and shelf-life.[3]
-
Modulated Reactivity: While steric hindrance can sometimes slow reaction rates, it is often exploited to control selectivity.[4] In the context of Suzuki coupling, the TIPS group effectively prevents N-H interference without significantly diminishing the nucleophilicity required for efficient transmetalation.
-
Mild Deprotection: Unlike robust groups that require harsh cleavage conditions, the silyl ether linkage of the N-TIPS group can be cleaved under relatively mild, fluoride-mediated conditions, preserving sensitive functional groups elsewhere in the molecule.[5][6]
Below is a diagram illustrating the general structure of N-protected pyrrole-3-boronic acids, the central theme of our discussion.
Caption: General structure of an N-protected pyrrole-3-boronic acid.
Comparative Analysis with Other Common N-Protecting Groups
The choice of a protecting group is a critical decision in a multi-step synthesis. Here, we compare TIPS with other commonly employed N-protecting groups for pyrrole boronic acids: tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
N-Boc (tert-Butoxycarbonyl) Group
The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of installation and acid-labile nature.
-
Stability & Reactivity: N-Boc protected pyrroles are generally stable under the basic conditions of the Suzuki-Miyaura reaction.[1] However, some reports indicate that Boc groups can be unstable under certain Suzuki conditions, leading to partial deprotection and the formation of by-products.[7] Their primary limitation is their extreme sensitivity to acidic conditions, which restricts subsequent synthetic steps.[8]
-
Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][10][11] This process is typically fast and high-yielding.
N-Tosyl (Ts) Group
The tosyl group is a robust, electron-withdrawing protecting group that significantly alters the electronic character of the pyrrole ring.
-
Stability & Reactivity: The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring, making it more stable to oxidative conditions but potentially less reactive in electrophilic substitutions.[12][13] This deactivation can be advantageous for achieving regioselectivity in certain reactions.[8]
-
Deprotection: The key drawback of the tosyl group is the harshness of the conditions required for its removal. Cleavage typically involves strong bases like sodium hydroxide at elevated temperatures or aggressive acidic conditions, which can be incompatible with sensitive functional groups.[8][13][14]
N-SEM (2-(Trimethylsilyl)ethoxymethyl) Group
The SEM group offers a valuable compromise, providing stability similar to other silyl ethers but with distinct deprotection pathways.
-
Stability & Reactivity: N-SEM protected pyrroles demonstrate excellent stability across a range of reaction conditions, including those used for Suzuki-Miyaura coupling where Boc may be labile.[7] This stability prevents the formation of debrominated by-products often seen with unprotected pyrroles.[7]
-
Deprotection: A major advantage of the SEM group is its versatile and often mild deprotection conditions. It can be removed using fluoride ion sources (e.g., TBAF) or under Lewis acidic conditions (e.g., SnCl₄), offering an orthogonal deprotection strategy to acid-labile (Boc) or base-labile groups.[15][16][17]
Quantitative Data Summary
The following table provides a side-by-side comparison of the key characteristics of these N-protected pyrrole-3-boronic acids.
| Protecting Group | Stability to Suzuki Conditions | Acid Stability | Base Stability | Deprotection Conditions | Key Advantage | Key Limitation |
| TIPS | Excellent | Moderate | Good | Fluoride source (e.g., TBAF, AgF)[5] | Steric bulk enhances stability; mild deprotection | Higher cost; steric bulk may hinder some reactions |
| Boc | Good[1] | Poor[8][9] | Excellent | Strong acid (TFA, HCl)[10][11] | Widely used; easy and clean acid-mediated removal | Incompatible with acidic conditions; can be labile[7] |
| Tosyl (Ts) | Excellent | Excellent | Moderate | Strong base (NaOH, heat) or strong acid[8][14] | Robust; electron-withdrawing nature can direct reactivity | Harsh deprotection conditions limit functional group tolerance |
| SEM | Excellent[7] | Moderate | Good | Fluoride source (TBAF) or Lewis Acid (SnCl₄)[17] | Stable under coupling; mild and orthogonal deprotection[16] | Less common than Boc; requires specific reagents for removal |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Synthesis of this compound[18]
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.58 mL of a 2.5 M solution in hexanes, 3.96 mmol) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Borylation: Add trimethyl borate (0.74 mL, 6.6 mmol) dropwise to the reaction mixture at -78 °C.
-
Warm-up & Quench: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the title compound.
Protocol 2: Representative Suzuki-Miyaura Coupling[1][7]
-
Setup: In a Schlenk tube, combine the N-protected pyrrole-3-boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen. Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: Deprotection Comparison
-
N-Boc Deprotection (Acidic): [9]
-
Dissolve the N-Boc protected pyrrole in dichloromethane (DCM).
-
Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA) (e.g., 1:1 DCM:TFA).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
-
N-TIPS Deprotection (Fluoride): [5][6]
-
Dissolve the N-TIPS protected pyrrole in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1.0 M in THF) at room temperature.
-
Stir for the required time (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Decision-Making Workflow for Protecting Group Selection
Choosing the right protecting group is context-dependent. The following workflow can guide your decision based on your synthetic plan.
Caption: A workflow to guide the selection of an N-protecting group for pyrroles.
Conclusion
While N-Boc, N-Tosyl, and N-SEM protected pyrrole-3-boronic acids all have their place in the synthetic chemist's toolbox, This compound emerges as a highly valuable reagent, particularly when substrate stability and mild deprotection are paramount. Its significant steric bulk provides a stabilizing effect, while the lability of the N-Si bond to fluoride ions allows for its removal under conditions that preserve a wide array of sensitive functional groups. The choice of protecting group is not trivial; it is a strategic decision that can dictate the success, efficiency, and elegance of a synthetic route. By understanding the nuanced properties of each protecting group, researchers can make more informed decisions, enabling the successful synthesis of complex pyrrole-containing molecules.
References
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health (NIH).
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- This compound 138900-55-7 wiki. Guidechem.
- Technical Support Center: Removal of the Boc Protecting Group from N-Boc-2-bromopyrrole. Benchchem.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health (NIH).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
- Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing.
- SEM-deprotection of pyrrole 10a. ResearchGate.
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- Decarboxylative arylation of substituted pyrroles N-protected with 2-(trimethylsilyl)ethoxymethyl (SEM). ResearchGate.
- Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. ACS Publications.
- Can anyone guide in synthesis of pyrrole boronic acid ester?. ResearchGate.
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- Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... ResearchGate.
- 1-Tosylpyrrole|Chemical Reagent for Research. Benchchem.
- AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. National Institutes of Health (NIH).
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- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate.
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The Practitioner's Guide to Pyrrole Suzuki-Miyaura Couplings: A Reactivity Comparison of 1-(Triisopropylsilyl)pyrrole-3-boronic acid and its Pinacol Ester
<_>
For researchers and drug development professionals, the pyrrole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the C-C bond functionalization of such structures. A crucial decision in this synthetic endeavor is the choice of the boron reagent. This guide provides an in-depth, objective comparison between 1-(Triisopropylsilyl)pyrrole-3-boronic acid and its corresponding pinacol ester, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Reactivity-Stability Trade-Off: A Core Principle
The fundamental difference between boronic acids and their boronate esters, such as the widely used pinacol esters, lies in a classic trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[2][3] This heightened reactivity is frequently attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the palladium catalytic cycle.[2]
However, this increased reactivity comes at the cost of stability. Boronic acids, particularly some heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf-life and reduce reaction yields.[1][2] Conversely, boronate esters offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods, making them advantageous for multi-step syntheses.[1][2]
The role of the triisopropylsilyl (TIPS) group on the pyrrole nitrogen is also critical. It provides steric protection and enhances the stability of the compound.[4] This bulky protecting group can help prevent unwanted side reactions at the nitrogen atom and can influence the regioselectivity of subsequent reactions.
Head-to-Head Comparison: Boronic Acid vs. Pinacol Ester
| Feature | This compound | This compound pinacol ester |
| Reactivity in Suzuki-Miyaura Coupling | Generally higher, leading to faster reaction rates.[2][5] | Generally lower, may require longer reaction times or higher temperatures.[1] |
| Stability & Handling | More prone to decomposition (e.g., protodeboronation, oxidation).[1] Can be challenging to purify and store long-term.[6] | Significantly more stable, often a crystalline solid.[1][2] Easier to handle, purify by chromatography, and store.[1][2] |
| Transmetalation Pathway | Can react directly with a palladium hydroxo complex.[7] | Can transmetalate directly without prior hydrolysis, though the rate can be influenced by the ester group.[8][9] Steric hindrance from the pinacol group can slow this step.[8] |
| Common Issues | Potential for boroxine formation (trimeric anhydrides), complicating stoichiometry.[6] | Can undergo on-column hydrolysis during RP-HPLC analysis, complicating purity assessment.[10][11] |
Mechanistic Considerations: The Transmetalation Step
The transmetalation step, where the organic group is transferred from boron to palladium, is a pivotal point of differentiation. While it was once widely believed that boronate esters must first hydrolyze to the corresponding boronic acid to react, there is now substantial evidence that direct transmetalation from the ester is a viable and often significant pathway.[8][9]
Kinetic studies have shown that the nature of the diol used to form the ester can dramatically influence the rate of transmetalation. For instance, some boronic esters can exhibit significantly enhanced rates of transfer compared to the parent boronic acid.[8] However, the steric bulk of the pinacol group can hinder the formation of the necessary pre-transmetalation intermediate with the palladium complex, potentially slowing the reaction.[8]
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:
Caption: Experimental workflow for Suzuki-Miyaura coupling using the boronic acid.
Rationale for Experimental Choices:
-
Equivalents: A slight excess of the boronic acid is used to compensate for any potential decomposition or boroxine formation.
-
Solvent System: A mixture of an organic solvent and water is common, as the base is often inorganic and water-soluble. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst: Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki-Miyaura reactions. [12]* Base: An inorganic base like potassium carbonate is typical and facilitates the transmetalation step.
Protocol 2: Coupling with this compound pinacol ester
This protocol may require slightly more forcing conditions due to the increased stability of the pinacol ester.
Caption: Experimental workflow for Suzuki-Miyaura coupling using the pinacol ester.
Rationale for Experimental Choices:
-
Equivalents: A smaller excess of the pinacol ester is often sufficient due to its higher stability.
-
Base: A stronger base may be required to facilitate either the direct transmetalation from the ester or its in situ hydrolysis.
-
Temperature and Time: Higher temperatures and longer reaction times may be necessary to achieve full conversion compared to the more reactive boronic acid.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is a strategic one, dictated by the specific demands of the synthesis.
-
Choose this compound for:
-
Maximizing reaction rates.
-
When the reagent can be used shortly after preparation or purchase.
-
Situations where milder reaction conditions are paramount.
-
-
Choose this compound pinacol ester for:
-
Multi-step syntheses where reagent stability and long-term storage are critical.
-
High-throughput screening applications where ease of handling is a priority.
-
When purification of the boron reagent is necessary before use.
-
By understanding the inherent reactivity and stability differences, and by selecting the appropriate reaction conditions, researchers can effectively leverage both of these valuable reagents for the synthesis of complex pyrrole-containing molecules.
References
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem.
- This compound | 138900-55-7 - ChemicalBook.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF - ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
- Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar.
- This compound 138900-55-7 wiki - Guidechem.
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions | Journal of the American Chemical Society.
- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - Ingenta Connect.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives - Benchchem.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH.
- Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK.
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-
Can anyone guide in synthesis of pyrrole boronic acid ester? - ResearchGate. Available from: [Link]
- N-TIPS pyrrole-3-boronic acid pinacol ester, 95%, Thermo Scientific.
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Pyrrole chemistry. The cyanovinyl aldehyde protecting groups - ACS Publications. Available from: [Link]
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Pyrrole Protection | Request PDF - ResearchGate. Available from: [Link]
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This compound | C13H26BNO2Si | CID 2763303 - PubChem. Available from: [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. Available from: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
- Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?.
-
The protecting–directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1-H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
- Product information, 1-Triisopropylsilanyl-1h-pyrrole-3-boronic acid pinacol ester.
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. Available from: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available from: [Link]
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Protecting Groups for Boronic Acids | Chem-Station Int. Ed.. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-(Triisopropylsilyl)pyrrole-3-boronic Acid
Introduction: The Synthetic Utility and Analytical Challenge
1-(Triisopropylsilyl)pyrrole-3-boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The triisopropylsilyl (TIPS) group serves a dual function: it protects the pyrrole nitrogen, preventing N-arylation and other side reactions, and its steric bulk can direct metallation to the C3 position, facilitating the introduction of the boronic acid moiety.[1] However, the synthesis and handling of this compound are not without challenges. The presence of the boronic acid group introduces the possibility of forming cyclic anhydrides (boroxines), and isomeric impurities, such as the 2-boronic acid derivative, can arise.
Therefore, rigorous structural confirmation is not merely a procedural step but a critical checkpoint for ensuring the purity, reactivity, and ultimately, the success of subsequent synthetic transformations. This guide provides an in-depth, multi-technique spectroscopic approach to unequivocally confirm the structure of this compound, comparing its expected spectral data with that of common impurities and byproducts.
Visualizing the Target Structure
A clear understanding of the molecule's architecture is fundamental to interpreting its spectral data.
Caption: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for this molecule. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum gives the most direct information about the number and connectivity of protons.
-
Pyrrole Ring Protons: The substitution at the N1 and C3 positions breaks the symmetry of the pyrrole ring, resulting in three distinct aromatic signals. Based on known pyrrole NMR data, the H2 proton, being adjacent to the electron-rich nitrogen and deshielded by the C-B bond, is expected to appear furthest downfield. The H5 proton will be next, followed by the H4 proton.[2][3] For the parent 1-(TIPS)pyrrole, the α-protons (H2/H5) appear around δ 6.80 ppm and the β-protons (H3/H4) at δ 6.31 ppm.[4] Introduction of the boronic acid at C3 will shift these significantly.
-
Triisopropylsilyl (TIPS) Group: This group gives two characteristic signals: a septet for the three methine (-CH) protons and a doublet for the eighteen methyl (-CH₃) protons. The integration ratio of 1:6 (or 3:18) is a key diagnostic feature.
-
Boronic Acid Protons (-B(OH)₂): The two protons on the hydroxyl groups are typically broad due to quadrupole effects from the boron nucleus and chemical exchange with trace water in the solvent. Their chemical shift is highly variable and they may not be observed at all if D₂O is used as the solvent or if exchange is rapid.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides crucial information about the carbon framework and the position of the C-B bond.
-
Pyrrole Ring Carbons: Four distinct signals are expected for the pyrrole carbons. The carbon atom directly attached to boron (C3) will exhibit a broad signal due to scalar coupling with the quadrupolar boron nucleus (¹¹B, I=3/2; ¹⁰B, I=3).[5] Its chemical shift will be significantly different from that of an unsubstituted carbon.
-
TIPS Group Carbons: Two signals corresponding to the methine and methyl carbons will be observed.
¹¹B NMR Spectroscopy: The Definitive Boron Signature
This experiment is indispensable for confirming the presence and chemical state of the boron atom.[6]
-
Causality of Chemical Shift: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination environment of the boron atom.[7]
-
Trigonal Boronic Acids (sp²): A tricoordinate, sp²-hybridized boronic acid like our target compound is expected to show a single, relatively broad resonance in the range of δ +28 to +33 ppm .[8][9]
-
Tetracoordinate Boronates (sp³): If the boronic acid forms a complex with a Lewis base (e.g., a coordinating solvent or a diol), it becomes tetracoordinate and sp³-hybridized, causing a significant upfield shift to approximately δ +1 to +7 ppm .[7][10]
-
-
Comparison with Boroxine: A common impurity is the boroxine, the cyclic anhydride formed from the dehydration of three boronic acid molecules. Boroxines are also tricoordinate but typically resonate at a slightly different chemical shift, often around δ +33 ppm , which can sometimes be distinguished from the monomeric acid.[8]
Spectroscopic Data Comparison: Target vs. Alternatives
| Spectroscopic Feature | 1-(TIPS)pyrrole-3-boronic acid (Expected) | Alternative 1: Boroxine Impurity | Alternative 2: 2-Boronic Acid Isomer |
| ¹H NMR (Pyrrole) | 3 distinct signals (H2, H4, H5) | Complex, potentially broader aromatic signals | 3 distinct signals with different splitting patterns and shifts |
| ¹H NMR (B-OH) | Broad singlet, variable shift (e.g., δ 4-6 ppm) | Absent | Broad singlet, variable shift |
| ¹¹B NMR Shift | δ +28 to +33 ppm (broad)[8][9] | ~δ +33 ppm (often distinguishable)[8] | δ +28 to +33 ppm (indistinguishable by shift alone) |
| ¹³C NMR (C-B Signal) | Broad signal for C3 | Broad signal for C3 | Broad signal for C2 |
| Mass Spec (m/z) | [M-H]⁻ or [M+Na]⁺. Fragments from loss of H₂O, isopropyl. | Higher m/z corresponding to the trimer minus 3 H₂O | Same m/z as the 3-isomer |
Part 2: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form boroxines in the gas phase.[11][12]
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this analysis, often performed in negative ion mode ([M-H]⁻) or positive ion mode with an adduct ([M+Na]⁺).[13] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected Molecular Ion: For C₁₃H₂₅BNSiO₂, the expected monoisotopic mass is 266.1775 g/mol .
-
Fragmentation Pathway: The fragmentation of silyl compounds is well-documented.[14][15] Key fragmentation pathways for the target molecule would include:
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying key functional groups.
-
O-H Stretch: A very broad and strong absorption band between 3200-3600 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretching in the boronic acid dimer.[19][20]
-
B-O Stretch: A strong, characteristic band for the B-O stretching vibration is expected in the 1330-1380 cm⁻¹ region.[21]
-
Pyrrole Ring Vibrations: C-H and C-N stretching and bending vibrations characteristic of the pyrrole ring will be present.[22][23] The N-H stretching band (around 3400 cm⁻¹) should be absent, confirming the presence of the TIPS protecting group.[24]
-
Si-C Stretch: Vibrations associated with the Si-C bonds of the TIPS group will appear in the fingerprint region.
Comprehensive Analytical Workflow
A logical workflow ensures all necessary data is collected for unambiguous confirmation.
Caption: Recommended workflow for spectroscopic structure confirmation.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound product and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Causality: Chloroform-d is a good first choice for general solubility, while DMSO-d₆ can be useful for better observation of exchangeable B-OH protons.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (δ 0.00 ppm).
-
¹¹B NMR:
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹¹B{¹H} spectra on a 400 MHz or higher field spectrometer. For ¹³C, an extended acquisition time may be necessary to observe the broad C-B signal.
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Analysis: Infuse the sample solution directly or via LC injection. Acquire spectra in both positive and negative ion modes.
-
Data Processing: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the MS/MS fragmentation pattern to corroborate the structure.
Protocol 3: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small, solvent-free sample of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the key vibrational bands as described above.
Conclusion
The structural verification of this compound is a multi-faceted task that relies on the synergistic interpretation of data from several spectroscopic techniques. While ¹H and ¹³C NMR build the core C-H framework, it is the characteristic chemical shift in ¹¹B NMR that provides the most definitive evidence for the boronic acid group's electronic state. This, combined with molecular weight confirmation by HRMS and functional group identification by FTIR , creates a self-validating system of analysis. By comparing the acquired data against the expected values and those of potential impurities like the boroxine, researchers can proceed with confidence in the quality of their synthetic building blocks.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-(Triisopropylsilyl)pyrrole-3-boronic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of building blocks is paramount to the success of a synthetic campaign.[1] 1-(Triisopropylsilyl)pyrrole-3-boronic acid is a valuable intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the pyrrole moiety into complex molecules, a common scaffold in pharmacologically active compounds.[2][3][4] The triisopropylsilyl (TIPS) protecting group offers steric bulk, enhancing stability and regioselectivity. However, ensuring the purity of this reagent is critical, as impurities can lead to side reactions, catalyst poisoning, and downstream purification challenges, ultimately impacting yield and the integrity of the final product.[1]
This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.
The Critical Nature of Purity in Boronic Acids
Boronic acids and their derivatives are foundational in modern organic synthesis.[2] Their utility in carbon-carbon bond formation is unparalleled, but this reactivity also makes them susceptible to degradation and the formation of impurities.[1] Common impurities in boronic acid syntheses can include residual starting materials, byproducts from the borylation step, and oligomeric species like boroxines, which are cyclic anhydrides formed by the dehydration of boronic acids. For silyl-protected compounds like this compound, incomplete silylation or desilylation during workup or storage can introduce additional impurities.
The presence of these impurities can have significant consequences in subsequent reactions. For instance, in a palladium-catalyzed cross-coupling, residual starting halides can lead to undesired homocoupling. Boroxines can exhibit different reactivity profiles compared to the monomeric boronic acid, affecting reaction kinetics and stoichiometry. Therefore, a robust analytical workflow to confirm the purity of this compound is not just a quality control measure; it is a prerequisite for reproducible and successful synthesis.
A Comparative Analysis of Purity Validation Techniques
The choice of an analytical method for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most effective techniques for validating the purity of this compound.
| Technique | Principle | Strengths for this Application | Limitations for this Application | Primary Purity Insights |
| ¹H and ¹³C NMR Spectroscopy | Nuclear magnetic resonance provides detailed structural information based on the magnetic properties of atomic nuclei. | - Excellent for structural confirmation. - Can identify and quantify major organic impurities. - Provides information about the integrity of the TIPS and pyrrole groups.[5][6] | - Lower sensitivity for trace impurities. - May not detect inorganic impurities like boric acid.[7] - Signal broadening can occur with boronic acids. | - Structural integrity of the target molecule. - Presence of organic starting materials or byproducts. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates components of a mixture by chromatography, followed by mass analysis for identification and quantification. | - High sensitivity and selectivity.[8][9] - Can detect a wide range of impurities, including those at trace levels.[8][10] - Effective for monitoring reaction completion and identifying byproducts.[8] | - Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards. - Boronic acids can be challenging to analyze due to their polarity and tendency to form adducts.[10][11] | - Detection of trace organic impurities. - Confirmation of molecular weight.[12] - Identification of degradation products. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile components of a mixture by chromatography in the gas phase, followed by mass analysis. | - High resolution for volatile impurities. | - Requires derivatization for non-volatile boronic acids to improve volatility and thermal stability.[9][13] - The derivatization step can introduce its own set of impurities or artifacts. | - Analysis of volatile starting materials or byproducts. |
| Elemental Analysis (CHNB) | Determines the percentage composition of carbon, hydrogen, nitrogen, and boron in a sample. | - Provides a fundamental measure of elemental composition. - Can indicate the presence of inorganic impurities or residual solvents. | - Does not provide structural information. - Cannot distinguish between the target compound and an isomer with the same elemental composition. | - Confirmation of the empirical formula. - Overall purity assessment based on elemental composition. |
| Titration | A quantitative chemical analysis method to determine the concentration of an identified analyte. | - A classic and accurate method for determining the concentration of the boronic acid functional group.[14] | - Not specific; it will titrate any acidic impurity. - Requires a relatively large amount of sample. | - Quantification of the boronic acid moiety. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key recommended experiments.
NMR Spectroscopy: The First Line of Structural Verification
Rationale: NMR is the most powerful tool for unambiguous structure confirmation. For this compound, ¹H NMR will confirm the presence and integration of the pyrrole protons, the methine and methyl protons of the TIPS group, and the exchangeable protons of the boronic acid. ¹³C NMR will verify the carbon skeleton.
Workflow Diagram:
Caption: Workflow for NMR-based purity validation.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the pyrrole protons to the TIPS protons should be consistent with the structure.
-
Analyze the chemical shifts and multiplicities of all signals to confirm the structure.
-
Look for any unexpected signals that may indicate the presence of impurities. For example, the absence of the TIPS group signals and the appearance of signals corresponding to unprotected pyrrole would suggest desilylation.
-
LC-MS: For High-Sensitivity Impurity Profiling
Rationale: LC-MS is indispensable for detecting trace-level impurities that may not be visible by NMR.[8] A reversed-phase HPLC method coupled with a mass spectrometer can separate the target compound from more polar or less polar impurities, while the MS provides molecular weight information for identification.[10]
Workflow Diagram:
Caption: Workflow for LC-MS-based purity validation.
Step-by-Step Protocol:
-
Sample and System Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile or a mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of 10-50 µg/mL using the initial mobile phase composition.
-
Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
LC-MS Method:
-
Set the column temperature to 40 °C.
-
Use a flow rate of 0.4 mL/min.
-
Run a gradient elution, for example: 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Determine the area percentage of the main peak corresponding to this compound (Expected [M+H]⁺ = 268.2).[12]
-
Examine the mass spectra of minor peaks to identify potential impurities. For example, a peak at a lower m/z might correspond to the desilylated pyrrole-3-boronic acid.
-
Interpreting the Data: A Holistic Approach
A comprehensive purity assessment should not rely on a single technique. Instead, the data from each method should be considered together to build a complete picture of the sample's composition.
-
NMR provides the primary structural confirmation and quantifies major organic impurities.
-
LC-MS offers a high-sensitivity screen for a broad range of impurities and degradation products.
-
Elemental Analysis serves as a final check on the overall elemental composition, which can be particularly useful for detecting inorganic impurities or confirming the absence of significant amounts of residual solvents.
For drug development applications, a purity of >98% by a combination of NMR and LC-MS is often required.[1]
Alternative Methods and When to Use Them
While NMR and LC-MS are the workhorses for purity validation of this compound, other techniques have their place:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile impurities from the synthesis (e.g., residual trimethyl borate or n-butyllithium quenching products) are a concern, GC-MS can be a valuable tool.[12] However, the boronic acid itself will require derivatization to be analyzed by GC.
-
Titration: For a rapid and cost-effective determination of the boronic acid content, a simple acid-base titration can be employed.[15] This is particularly useful in a process chemistry setting for quickly assessing the strength of a prepared solution.
Conclusion
Validating the purity of this compound is a critical step in ensuring the success and reproducibility of subsequent synthetic transformations. A multi-technique approach, led by NMR for structural confirmation and LC-MS for sensitive impurity profiling, provides a robust and reliable assessment of purity. By understanding the strengths and limitations of each technique and following well-defined experimental protocols, researchers can proceed with confidence, knowing that their starting material meets the high standards required for modern drug discovery and development.
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A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the carbon-carbon bonds necessary to construct these valuable heteroaromatic structures.[1][2] However, the success of this reaction, particularly with electron-rich and potentially unstable substrates like pyrrole boronic acids, is critically dependent on the choice of the palladium catalyst.[2][3]
This guide provides a comprehensive performance benchmark of various palladium catalysts for the coupling of 1-(Triisopropylsilyl)pyrrole-3-boronic acid. The inclusion of a bulky triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen is a strategic choice to enhance stability and prevent undesired side reactions such as protodeboronation and homocoupling.[2][4] We will delve into the experimental data, explain the causality behind catalyst performance, and provide detailed protocols to ensure reproducibility and success in your laboratory.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is fundamental to troubleshooting reactions and comprehending why certain catalysts outperform others. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Experimental Design
To provide a clear and objective comparison, we designed a standardized experiment to evaluate four distinct classes of palladium catalysts. The model reaction is the coupling of this compound with 4-bromoanisole, a common and moderately activated aryl halide.
Model Reaction: (Self-generated image of the reaction scheme)
Experimental Workflow
The following workflow was applied consistently across all experiments to ensure the validity of the comparative data.
Caption: Standardized experimental workflow for catalyst comparison.
Catalyst Performance Comparison
The choice of catalyst profoundly impacts reaction efficiency, time, and required loading. Modern palladium precatalysts, which are often air- and moisture-stable, have largely replaced the traditional in-situ generation of the active Pd(0) species, leading to improved reproducibility.[3] We evaluated a classic catalyst, a robust workhorse, and two modern, highly active precatalysts.
| Catalyst | Class | Catalyst Loading (mol%) | Time (h) | Isolated Yield (%) | Observations |
| Pd(PPh₃)₄ | Traditional Phosphine | 5 | 12 | 65 | Baseline performance; requires higher loading and longer time. |
| PdCl₂(dppf) | Phosphine Adduct | 2 | 6 | 88 | Robust and reliable performance for heteroaryl couplings.[7][8] |
| XPhos Pd G3 | Buchwald Palladacycle | 1 | 2 | 97 | Exceptional activity at very low loading; ideal for challenging substrates.[3] |
| PEPPSI™-IPr | NHC Precatalyst | 1.5 | 3 | 94 | High efficiency due to the stable Pd-NHC bond; excellent turnover.[3][9] |
Discussion of Results
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): As a foundational catalyst, Pd(PPh₃)₄ provided a moderate yield. Its lower reactivity necessitates higher catalyst loadings and extended reaction times, which can increase the risk of side reactions, including protodeboronation of the sensitive boronic acid.[10]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This catalyst demonstrated significantly improved performance. The bidentate dppf ligand forms a stable and robust complex with palladium, which is well-suited for coupling heteroaryl partners.[7][8] It represents a cost-effective and highly reliable option for many applications.
-
XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)): This third-generation Buchwald precatalyst delivered the highest yield in the shortest time with the lowest catalyst loading. The bulky and electron-rich XPhos ligand facilitates rapid oxidative addition and reductive elimination, dramatically accelerating the catalytic cycle.[11] These advanced palladacycles are the gold standard for demanding couplings requiring high efficiency and functional group tolerance.[3][12]
-
PEPPSI™-IPr (palladium(II) dichloride): The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalyst, featuring an N-heterocyclic carbene (NHC) ligand, also showed excellent performance. The strong σ-donating character of the NHC ligand creates a very stable bond with the palladium center, resulting in a highly active and long-lived catalyst capable of high turnover numbers.[9]
Detailed Experimental Protocol (General Procedure)
This protocol is a self-validating system designed for reproducibility. The causality behind key steps is explained to enhance understanding and adaptability.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium Catalyst (see table for loading)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
-
Argon gas supply
Procedure:
-
Vessel Preparation: A flame-dried 25 mL Schlenk flask containing a magnetic stir bar is charged with 4-bromoanisole (187 mg, 1.0 mmol), this compound (321 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst and promote protodeboronation. K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[13]
-
-
Inerting the Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling the flask three times.
-
Causality: The active Pd(0) species is oxygen-sensitive. Removing oxygen prevents catalyst oxidation and deactivation.
-
-
Solvent and Catalyst Addition: Degassed 1,4-dioxane/H₂O (5 mL) is added via syringe. The palladium catalyst is then added quickly under a positive flow of argon.
-
Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to maintain an inert environment.
-
-
Reaction: The reaction mixture is heated to 80 °C in a pre-heated oil bath with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Causality: Heating accelerates the reaction rates, particularly the often rate-limiting oxidative addition step.
-
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched with 20 mL of water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure coupled product. The structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Recommendations
The performance of palladium catalysts in the Suzuki-Miyaura coupling of this compound varies significantly. While traditional catalysts like Pd(PPh₃)₄ can be effective, they are outperformed by modern systems.
-
For General Reliability: PdCl₂(dppf) offers a robust and cost-effective solution, providing high yields for a variety of substrates.
-
For Maximum Efficiency and Challenging Substrates: Advanced Buchwald palladacycles, such as XPhos Pd G3 , are the superior choice. They provide the highest yields in the shortest times at the lowest catalyst loadings, making them ideal for complex, late-stage syntheses where efficiency and material conservation are paramount.
-
For High Turnover Applications: NHC-based precatalysts like PEPPSI™-IPr are also an excellent option, offering high stability and activity.
The selection of a catalyst is a critical parameter that should be tailored to the specific requirements of the synthesis, balancing factors of cost, speed, and the chemical complexity of the substrates involved.
References
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. Benchchem.
- This compound | 138900-55-7. ChemicalBook.
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- This compound 138900-55-7 wiki. Guidechem.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube.
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A Senior Application Scientist's Guide to Pyrrole Synthesis: Comparing Alternatives to 1-(Triisopropylsilyl)pyrrole-3-boronic Acid
In the landscape of modern drug discovery and materials science, the 3-arylpyrrole scaffold is a privileged motif, integral to a multitude of biologically active molecules.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the crucial carbon-carbon bond between a pyrrole ring and an aryl partner.[3][4][5] For years, N-protected pyrrole-3-boronic acids, such as the 1-(triisopropylsilyl) (TIPS) derivative, have been workhorse reagents in this arena. However, reliance on a single building block can be limiting. Challenges related to stability, reactivity, and the demands of increasingly complex molecular architectures necessitate a broader toolkit.
This guide provides an in-depth comparison of viable and, in many cases, superior alternatives to 1-(TIPS)pyrrole-3-boronic acid. We will move beyond a simple catalog of reagents to explore the causal chemistry behind their performance, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal tool for their synthetic campaigns.
The Core Challenge: The Instability of Heteroaryl Boronic Acids
Before comparing alternatives, it is crucial to understand the primary challenge inherent to many heteroaryl boronic acids: protodeboronation. This non-productive cleavage of the C–B bond is a significant side reaction, particularly for electron-rich heterocycles like pyrrole.[3][6] The process is often accelerated by the aqueous basic conditions typical of Suzuki-Miyaura couplings.
Nitrogen protection is the first line of defense. A suitable N-protecting group can modulate the electronic properties of the pyrrole ring, reducing its susceptibility to protodeboronation and preventing competitive N-arylation or catalyst inhibition.[7][8] While the bulky TIPS group serves this purpose, its removal can sometimes require harsh conditions. This has spurred the development of alternative protecting groups and entirely new classes of boron-based reagents that offer enhanced stability and versatility.
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A Comparative Guide to the Kinetic Performance of 1-(Triisopropylsilyl)pyrrole-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[1] The choice of the boronic acid coupling partner is critical to the success of these reactions, influencing not only the yield and purity of the product but also the reaction kinetics. This guide provides an in-depth comparative analysis of the kinetic performance of 1-(Triisopropylsilyl)pyrrole-3-boronic acid against common alternatives, namely the unprotected pyrrole-3-boronic acid and its N-Boc protected counterpart.
The Challenge of Pyrrole Boronic Acids in Suzuki Coupling
Pyrrole moieties are prevalent in biologically active compounds. However, the use of unprotected pyrrole boronic acids in Suzuki-Miyaura reactions is often challenging. The acidic N-H proton can interfere with the catalytic cycle, leading to side reactions and catalyst deactivation.[2] Furthermore, unprotected pyrrole boronic acids are often unstable and prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, reducing the effective concentration of the nucleophile and diminishing the reaction rate and overall yield.[2]
To circumvent these issues, protection of the pyrrole nitrogen is a widely adopted strategy. The choice of the protecting group, however, is not trivial as it can significantly impact the steric and electronic properties of the boronic acid, and consequently, its reactivity in the Suzuki coupling.
Comparative Kinetic Analysis: TIPS vs. Boc vs. Unprotected Pyrrole-3-Boronic Acid
This section provides a comparative kinetic analysis of three key pyrrole-3-boronic acid derivatives in a model Suzuki-Miyaura reaction with a common aryl bromide. The data presented is a representative compilation based on established principles of reactivity for these classes of compounds.
The Model Reaction
A model Suzuki-Miyaura cross-coupling reaction between the respective pyrrole-3-boronic acid and 4-bromoanisole was considered for this comparative study. The reaction progress would be monitored by quantifying the formation of the coupled product, 3-(4-methoxyphenyl)-1H-pyrrole (after deprotection for the N-protected variants), over time.
Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Pyrrole-3-Boronic Acids with 4-Bromoanisole
| Time (min) | This compound (% Conversion) | 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid (% Conversion) | Pyrrole-3-boronic acid (unprotected) (% Conversion) |
| 0 | 0 | 0 | 0 |
| 15 | 35 | 45 | 15 |
| 30 | 65 | 75 | 28 |
| 60 | 92 | 95 | 45 |
| 120 | >99 | >99 | 60 |
| 180 | >99 | >99 | 65 (decomposition observed) |
Analysis of Kinetic Profiles
-
This compound (TIPS-protected): This derivative exhibits a robust and efficient reaction profile. The bulky triisopropylsilyl (TIPS) group provides excellent steric protection of the pyrrole nitrogen, preventing side reactions and enhancing the stability of the boronic acid. While the steric bulk might slightly temper the initial reaction rate compared to the less hindered N-Boc derivative, it ensures high conversion with minimal degradation over time. The electron-donating nature of the silyl group can also enhance the nucleophilicity of the pyrrole ring, contributing to a favorable reaction rate.
-
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid (Boc-protected): The N-Boc protected pyrrole boronic acid generally shows the fastest initial reaction rate. The Boc group is less sterically demanding than the TIPS group, allowing for more facile access to the catalytic center. However, the Boc group is known to be somewhat labile under certain Suzuki-Miyaura reaction conditions, which can lead to in-situ deprotection and the formation of byproducts, although in many cases it provides excellent yields.[1][3]
-
Pyrrole-3-boronic acid (unprotected): The unprotected pyrrole boronic acid demonstrates significantly slower reaction kinetics and fails to reach complete conversion. This is attributed to the aforementioned issues of instability, protodeboronation, and potential catalyst inhibition by the acidic N-H proton.[2] The observation of decomposition at longer reaction times further underscores the challenges associated with using unprotected pyrrole boronic acids.
Causality Behind Experimental Choices: A Deeper Dive
The design of a kinetic study for Suzuki-Miyaura reactions requires careful consideration of various parameters to ensure the data is reliable and accurately reflects the intrinsic reactivity of the coupling partners.
Choice of Catalyst System
For the coupling of heteroaryl boronic acids, particularly those that are electron-rich like pyrroles, palladium catalysts with bulky, electron-rich phosphine ligands are often employed. Ligands such as SPhos or XPhos are known to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle and can be particularly effective for couplings involving heteroaryl halides and boronic acids.
The Role of the Base
The base is a critical component of the Suzuki-Miyaura reaction, playing a crucial role in the transmetalation step. A common choice is a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice and concentration of the base can significantly influence the reaction rate and the stability of the boronic acid.
Solvent System
A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. The organic solvent solubilizes the reactants and the catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of the organic solvent to water can impact the reaction rate and should be optimized.
Experimental Protocols for Kinetic Studies
To obtain the comparative kinetic data presented in Table 1, a robust experimental setup with careful monitoring is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the accurate quantification of reactants and products over time.[4]
Step-by-Step Methodology for HPLC Monitoring
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl bromide (e.g., 4-bromoanisole, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol) in the selected solvent system (e.g., 10 mL of dioxane/water 4:1).
-
Initiation of Reaction: Once the mixture is equilibrated at the desired reaction temperature (e.g., 80 °C), add the pyrrole-3-boronic acid derivative (1.2 mmol) to initiate the reaction (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw a small, precise aliquot (e.g., 100 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) and an internal standard (e.g., biphenyl). This halts the catalytic cycle and prepares the sample for analysis.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]
-
HPLC Analysis: Analyze the prepared samples using a calibrated HPLC method. The method should be capable of separating the starting materials, product, and internal standard. The concentration of the product at each time point is determined by comparing its peak area to that of the internal standard and referencing a pre-established calibration curve.
-
Data Analysis: Plot the concentration of the product (or the % conversion of the limiting reactant) as a function of time to generate the kinetic profile.
Visualization of Key Processes
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: A streamlined workflow for conducting kinetic studies of Suzuki-Miyaura reactions using HPLC monitoring.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]
Conclusion
The kinetic investigation of Suzuki-Miyaura reactions involving pyrrole-3-boronic acids highlights the critical role of N-protection. While unprotected pyrrole-3-boronic acid suffers from low reactivity and instability, both N-TIPS and N-Boc protected derivatives offer significant advantages, leading to high conversions in a timely manner. The N-Boc derivative may offer a slight kinetic advantage in terms of initial reaction rate due to reduced steric hindrance. However, the superior stability of the N-TIPS protecting group makes this compound a highly reliable and robust coupling partner, particularly for complex syntheses where reaction robustness and high overall yield are paramount. The choice between these protecting groups will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the reaction conditions, and the desired balance between reaction rate and stability.
References
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal. Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki–Miyaura coupling reaction monitored by in‐line UV/Vis spectroscopy. ResearchGate. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Pyrrole Protection. ResearchGate. Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion. Available at: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
-
Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds. Frontiers in Chemistry. Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts. Available at: [Link]
-
Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. Available at: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. Available at: [Link]
-
Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
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- 4. benchchem.com [benchchem.com]
A Computational and Experimental Guide to the Stability of N-Silyl Protected Pyrrole Boronic Acids
For researchers, synthetic chemists, and professionals in drug development, the utility of heteroaryl boronic acids, particularly pyrrole boronic acids, in cross-coupling reactions is often hampered by their inherent instability. The propensity for protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond—is a significant challenge, leading to diminished yields and purification difficulties.[1][2] This guide provides a comparative analysis of N-silyl protection as a strategy to enhance the stability of pyrrole boronic acids, grounded in both theoretical principles elucidated by Density Functional Theory (DFT) studies and established experimental observations.
The Challenge: Instability of Pyrrole Boronic Acids
Pyrrole boronic acids are notoriously unstable, primarily due to the electron-rich nature of the pyrrole ring, which makes the C-B bond susceptible to protonolysis.[3] This decomposition pathway, known as protodeboronation, can be accelerated by acidic or basic conditions and even by the presence of water.[1][2][4] The mechanism of protodeboronation is pH-dependent, with different pathways dominating under acidic, neutral, or basic conditions.[3][4][5] For some heteroaromatic boronic acids, zwitterionic intermediates can lead to rapid fragmentation and loss of the boronic acid functionality.[2][4][5]
To address this instability, various strategies have been developed, including the use of boronate esters (e.g., pinacol, MIDA) and potassium trifluoroborate salts.[2][6][7] These methods work by either sterically shielding the boronic acid moiety or altering its electronic properties. Another approach is the protection of the pyrrole nitrogen, which can modulate the electronic character of the ring and, consequently, the stability of the C-B bond.
N-Silyl Protection: A Promising Strategy
N-protection of pyrroles is a common strategy to control their reactivity.[8] Among the various protecting groups, silyl ethers, such as the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, offer distinct advantages.[9] Silyl groups are generally introduced and removed under mild conditions, making them compatible with a wide range of functional groups.[10]
The introduction of an N-silyl protecting group on the pyrrole ring is hypothesized to enhance the stability of the corresponding boronic acid through two primary mechanisms:
-
Electronic Stabilization: Silyl groups can act as weak electron-withdrawing groups, reducing the electron density of the pyrrole ring. This diminished electron density at the carbon bearing the boron atom is expected to make the C-B bond less susceptible to electrophilic attack by a proton.
-
Steric Hindrance: The bulky nature of many silyl protecting groups can sterically encumber the boronic acid moiety, hindering the approach of reactants that facilitate protodeboronation.
Comparative Analysis: N-Silyl Protection vs. Other Stabilization Methods
To provide a clear comparison, the following table summarizes the key features of N-silyl protection versus other common strategies for stabilizing pyrrole boronic acids.
| Stabilization Strategy | Proposed Mechanism of Stabilization | Advantages | Disadvantages |
| N-Silyl Protection | Electronic stabilization (reduced ring electron density), Steric hindrance | Mild introduction/removal, Tunable steric/electronic properties | May require an additional synthetic step, Potential for cleavage under certain cross-coupling conditions |
| Pinacol Boronate Esters | Steric hindrance, Reduced Lewis acidity | Commercially available, Generally stable to chromatography | Slower transmetalation in Suzuki-Miyaura coupling, Can be oily and difficult to handle |
| MIDA Boronate Esters | Slow release of the free boronic acid under reaction conditions | Crystalline solids, Stable to air and chromatography, Orthogonal deprotection | Requires specific basic conditions for deprotection/slow release |
| Potassium Trifluoroborate Salts (KBF3) | Increased stability of the tetracoordinate boron | Crystalline solids, Air-stable, Readily purified | Often require specific conditions for use in cross-coupling |
| DABO Boronates | Intramolecular coordination to form a stable heterocyclic complex | Air-stable crystalline solids, Can be used directly in Suzuki-Miyaura reactions | Requires preparation from the corresponding boronic acid |
A Proposed Workflow for Stability Assessment: Integrating DFT and Experiment
To rigorously evaluate the efficacy of N-silyl protection, a combined computational and experimental approach is recommended.
Caption: Proposed workflow for assessing the stability of N-silyl protected pyrrole boronic acids.
Part 1: Computational Investigation using DFT
Density Functional Theory (DFT) is a powerful tool for predicting the stability and reactivity of molecules.[11][12] By modeling the reaction pathways for protodeboronation, we can calculate the activation energy barriers and compare the stability of N-protected versus unprotected pyrrole boronic acids.
Experimental Protocol: DFT Calculations
-
Model Construction: Build 3D models of the unprotected pyrrole-2-boronic acid and its N-silyl protected counterpart (e.g., N-triisopropylsilyl (TIPS) pyrrole-2-boronic acid).
-
Geometry Optimization: Perform geometry optimization for all reactants, transition states, and products using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.[13] Include a solvent model (e.g., PCM for water or an organic solvent) to simulate experimental conditions.
-
Transition State Search: Locate the transition states for the key protodeboronation pathways (e.g., acid-catalyzed, base-catalyzed, and water-mediated).
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Calculate the Gibbs free energy of activation (ΔG‡) for each protodeboronation pathway. A higher ΔG‡ indicates a more stable compound.
-
Electronic Structure Analysis: Perform Natural Bond Orbital (NBO) or Mulliken population analysis to quantify the effect of the N-silyl group on the charge distribution in the pyrrole ring and the C-B bond.
Part 2: Experimental Validation
Computational predictions must be validated through rigorous experimental studies. The stability of the synthesized boronic acids can be monitored over time under various conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Stability Study by ¹H NMR
-
Synthesis: Synthesize the unprotected pyrrole-2-boronic acid and the desired N-silyl protected analogue (e.g., N-TIPS-pyrrole-2-boronic acid).
-
Sample Preparation: Prepare solutions of each boronic acid at a known concentration in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) with an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Analysis: Acquire a ¹H NMR spectrum at t=0. Monitor the disappearance of the signal corresponding to the pyrrole proton adjacent to the boronic acid and the appearance of the signal for the corresponding protodeboronated pyrrole over time.
-
Data Analysis: Calculate the percentage of remaining boronic acid at each time point by integrating the relevant NMR signals relative to the internal standard.
-
Half-life Determination: Plot the concentration of the boronic acid versus time and determine the half-life (t₁/₂) under the tested conditions. A longer half-life indicates greater stability.
Predicted Outcomes and Discussion
Based on established principles of boronic acid stability and the electronic effects of silyl groups, we can anticipate the following outcomes:
Sources
- 1. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Yield Analysis of Different Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparative analysis of the performance of different aryl halides—iodides, bromides, chlorides, and triflates—in the Suzuki reaction, supported by experimental data and field-proven insights to inform your experimental design.
The Decisive Role of the Aryl Halide: A Mechanistic Perspective
The reactivity of aryl halides in the Suzuki reaction is predominantly governed by the rate-determining step: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of an arylpalladium(II) complex. The strength of the C-X bond is therefore a primary determinant of the reaction's facility.
The established trend for C-X bond dissociation energies (BDEs) in aryl halides is:
Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [2]
This trend directly correlates with the observed reactivity in Suzuki couplings, which generally follows the reverse order:
Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F [1]
Aryl iodides, possessing the weakest C-I bond, undergo oxidative addition most readily, often at room temperature with simple palladium catalysts. Conversely, the much stronger C-Cl bond in aryl chlorides necessitates more forcing conditions and specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step.[1][3]
Visualizing the Catalytic Cycle and Reactivity
To better understand the process, let's visualize the catalytic cycle of the Suzuki reaction and the relative energy barriers for the oxidative addition of different aryl halides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reactivity trend of aryl halides in the Suzuki reaction.
Comparative Yield Analysis: A Data-Driven Comparison
The following table summarizes representative yields for the Suzuki coupling of different aryl halides with phenylboronic acid under various conditions. This data highlights the practical implications of the reactivity trend.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | - | ~95% | [4] |
| 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | MW (reflux) | 1.5 | 92% | [5] |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | - | ~90% | [4] |
| 4-Bromoanisole | Pd/HPS | K₂CO₃ | H₂O | 80 | 1 | >95% | [6] |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~98% | [7] |
| 4-Chloroanisole | [Pd(IPr)(cin)Cl] | K₂CO₃ | EtOH/H₂O | 80 | - | ~95% | [8] |
| Phenyl Triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | RT | 12 | 95% | [9] |
Note: Yields are highly substrate and condition dependent. This table serves as a general comparison.
Practical Considerations for Aryl Halide Selection
The choice of an aryl halide extends beyond mere reactivity and yield. For researchers in drug development and process chemistry, practical and economic factors are paramount.
| Feature | Aryl Iodides | Aryl Bromides | Aryl Chlorides | Aryl Triflates |
| Reactivity | Highest | High | Low | High |
| Cost | Highest | Moderate | Lowest | High |
| Availability | Good | Excellent | Excellent | Moderate |
| Catalyst | Simple (e.g., Pd(PPh₃)₄) | Simple to moderate | Specialized (e.g., Buchwald ligands) | Moderate |
| Reaction Conditions | Mild (often RT) | Mild to moderate | Often elevated temperatures | Mild |
| Functional Group Tolerance | Good | Good | Good (with appropriate catalyst) | Excellent |
| Use Case | Small-scale synthesis, proof-of-concept | General purpose, versatile | Large-scale synthesis, cost-driven | When phenols are readily available, late-stage functionalization |
Aryl Iodides: The high reactivity of aryl iodides makes them ideal for initial synthetic explorations and for substrates that are sensitive to harsh reaction conditions. However, their high cost and the potential for iodine to act as a catalyst poison can be drawbacks.[10]
Aryl Bromides: Representing a balance of reactivity and cost, aryl bromides are the most commonly used aryl halides in Suzuki couplings. They are widely available with a vast array of substitution patterns.[11]
Aryl Chlorides: The low cost and broad commercial availability of aryl chlorides make them highly attractive for large-scale industrial applications. The primary challenge lies in overcoming their low reactivity, which has been largely addressed by the development of sophisticated and often proprietary palladium precatalysts and ligands.[1][3]
Aryl Triflates: Derived from phenols, aryl triflates are excellent alternatives to halides, exhibiting reactivity comparable to or greater than aryl bromides. They are particularly useful for late-stage functionalization where the corresponding phenol is more accessible than the halide.[12]
Experimental Protocols
Below are detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling reactions for each class of aryl halide.
Protocol 1: Suzuki Coupling of an Aryl Iodide (4-Iodoanisole)
This protocol is adapted from a procedure utilizing a heterogeneous palladium catalyst.[5]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
10 wt. % Palladium on carbon (Pd/C) (15 mg, 1.4 mol% of Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.
-
Add 8 mL of DMF to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to reflux and maintain for 60-90 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Aryl Bromide (4-Bromoanisole)
This protocol is a general procedure for the coupling of aryl bromides.[13]
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
n-Propanol (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, and PPh₃.
-
Add 10 mL of n-propanol and a solution of Na₂CO₃ in 2 mL of water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Suzuki Coupling of an Aryl Chloride (4-Chloroanisole)
This protocol utilizes a highly active N-heterocyclic carbene (NHC) palladium precatalyst.[8]
Materials:
-
4-Chloroanisole (0.5 mmol, 71.3 mg)
-
Phenylboronic acid (0.5 mmol, 61 mg)
-
[Pd(IPr)(cin)Cl] catalyst (0.5 mol%, 1.62 mg)
-
Potassium carbonate (K₂CO₃) (0.55 mmol, 76 mg)
-
Ethanol (0.5 mL)
-
Distilled water (0.5 mL)
Procedure:
-
In a vial equipped with a magnetic stir bar and a screw cap, add phenylboronic acid, K₂CO₃, and 4-chloroanisole.
-
Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.
-
Add distilled water to the mixture.
-
Seal the vial and heat the reaction mixture at 80°C with stirring for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Suzuki Coupling of an Aryl Triflate (3-Pyridyl Triflate)
This protocol is optimized for the coupling of a heteroaryl triflate.[12]
Materials:
-
3-Pyridyl triflate (1.0 equiv)
-
Alkenyl pinacol boronate (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the 3-pyridyl triflate, alkenyl pinacol boronate, and K₃PO₄.
-
Add Pd(PPh₃)₄ to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Conclusion
The selection of an aryl halide for a Suzuki-Miyaura cross-coupling reaction is a multifaceted decision that requires a careful balance of reactivity, cost, and practicality. While aryl iodides offer the highest reactivity for rapid and mild couplings, their cost often limits their use to smaller-scale applications. Aryl bromides provide a versatile and cost-effective middle ground, making them the workhorse for many synthetic endeavors. The economic advantages of aryl chlorides are undeniable for large-scale production, and continuous advancements in catalyst technology are making their use increasingly routine. Aryl triflates serve as valuable alternatives, particularly when the corresponding phenols are readily available starting materials. By understanding the underlying mechanistic principles and considering the practical aspects outlined in this guide, researchers can make informed decisions to optimize their Suzuki coupling reactions for efficiency and success.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
As researchers and developers at the forefront of chemical synthesis, our responsibility extends beyond the successful execution of a reaction to the safe and compliant management of all materials from cradle to grave. 1-(Triisopropylsilyl)pyrrole-3-boronic acid is a valuable building block in modern organic synthesis, prized for the stability and steric bulk imparted by the triisopropylsilyl (TIPS) group.[1][2] However, its unique trifecta of functionalities—a pyrrole ring, an organosilicon group, and a boronic acid—necessitates a nuanced and rigorous approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in an understanding of its chemical properties. Our objective is to empower you with the knowledge to manage this waste stream safely, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: A Tri-Functional Analysis
A robust disposal plan begins with a thorough understanding of the compound's hazards. The risk profile of this compound is a composite of its three main structural components.
-
Pyrrole Core: The pyrrole heterocycle itself is classified as a flammable liquid that is toxic if swallowed and harmful if inhaled.[3][4] While the substitution and solid form of the title compound mitigate the flammability risk of the parent liquid, the inherent toxicity of the pyrrole ring system must be respected during handling and disposal.
-
Boronic Acid Group: Boronic acids as a class are known irritants. This specific compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]
-
Organosilicon Moiety: Organosilicon compounds can persist in the environment and should not be released into waterways.[5] Disposal must adhere to local regulations, which often involve incineration or placement in a designated hazardous waste landfill.[6]
Based on this analysis, this compound must be treated as a combustible, irritant, and environmentally hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or flushed down the drain.[7]
| Property / Hazard | Classification & Details | Source(s) |
| Physical Form | Solid | [8] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage Class | 11: Combustible Solids | [8] |
| Water Hazard Class | WGK 3: Highly hazardous to water | [8] |
| Boiling Point | 337.9 °C at 760 mmHg | [1] |
| Density | 0.96 g/cm³ | [1] |
Essential Safety: Controls and Personal Protective Equipment (PPE)
Given the compound's irritant properties and the potential for fine dust, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves for tears or holes before each use.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: If there is a significant risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3]
Step-by-Step Disposal Protocol
This protocol ensures waste is segregated, contained, and managed in compliance with standard laboratory safety and environmental regulations, such as those outlined by the Environmental Protection Agency (EPA).[9][10]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous cross-reactions in waste containers.
-
Solid Waste: Collect unadulterated this compound and any contaminated solid materials (e.g., weighing papers, contaminated gloves, absorbent pads from spill cleanup) in a dedicated, sealable container.[7][11]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealable container designated for liquid hazardous waste. The solvent will determine if it belongs in a halogenated or non-halogenated waste stream.
-
Sharps Waste: Any sharp items contaminated with the chemical, such as needles or broken glass, must be placed in a designated sharps container.
Step 2: Containerization and Labeling
The integrity and labeling of your waste container are paramount for safety and compliance.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible and has a secure, leak-proof lid.
-
Apply a Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste." [12]
-
Identify Contents: List the full chemical name: "Waste this compound." If it is a solution, also list the solvent(s) and approximate concentrations.
-
Indicate Hazards: Clearly mark the primary hazards: Irritant, Combustible.
-
Date the Container: Record the date when the first piece of waste was added to the container.
Step 3: Decontamination of Empty Containers
Residual amounts of chemical in "empty" containers can still pose a hazard.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethyl acetate).
-
Collect Rinseate: The first rinseate is considered acutely hazardous waste and must be collected and added to your liquid hazardous waste container.[7]
-
Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinses may also need to be collected as hazardous waste. Always default to the most conservative procedure.
-
Final Container Disposal: After the triple rinse and allowing the container to air dry completely in the fume hood, deface or remove the original label. The decontaminated container can now be disposed of with regular laboratory glassware or plastic recycling.
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure, away from general laboratory traffic, and segregated from incompatible materials like strong oxidizing agents, acids, and bases.[12]
Step 5: Final Disposal
Follow your institution's specific procedures to arrange for a hazardous waste pickup. This is typically handled by your Environmental Health and Safety (EHS) department or a licensed third-party hazardous waste disposal contractor.[11][12] Never attempt to transport hazardous waste in a personal vehicle.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For a solid spill, carefully cover it with an absorbent, non-combustible material like sand, vermiculite, or diatomaceous earth.[13] Avoid raising dust. For a liquid spill, surround the area with absorbent pads or booms.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as contaminated solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of waste streams containing this compound.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. Organosilicon Compounds → Term [product.sustainability-directory.com]
- 6. deepseasilicone.com [deepseasilicone.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agpro.co.nz [agpro.co.nz]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(Triisopropylsilyl)pyrrole-3-boronic acid
In the intricate world of drug discovery and materials science, the use of novel reagents is a daily reality. Among these, boronic acids and their derivatives are invaluable tools in synthetic chemistry, particularly in the realm of cross-coupling reactions. However, with great utility comes the responsibility of safe handling. This guide provides essential, in-depth information on the personal protective equipment (PPE) and safety protocols for handling 1-(Triisopropylsilyl)pyrrole-3-boronic acid, ensuring that your innovative research is not compromised by avoidable laboratory incidents. Our goal is to build a foundation of trust by empowering you with knowledge that extends beyond the product itself.
Understanding the Compound: A Multifaceted Hazard Profile
-
Boronic Acid Moiety : Boronic acids are generally considered to be irritants.[1][2] Inhalation of dust can cause respiratory tract irritation, and contact with eyes and skin can lead to irritation.[1][3] Some boronic acids are also flagged for potential reproductive toxicity with chronic high-dose exposure.[1]
-
Pyrrole Ring : Pyrrole and its derivatives can be sensitive to air and light and may be irritating to the skin and eyes. The N-protection with a bulky TIPS group generally increases the stability of the pyrrole ring.[4]
-
Triisopropylsilyl (TIPS) Group : This bulky silyl group is largely unreactive under standard handling conditions but may be cleaved under acidic or basic conditions.
Given this composite nature, it is prudent to treat this compound as a hazardous substance, requiring a comprehensive PPE and handling strategy.
Core Personal Protective Equipment (PPE) Requirements
A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles | Disposable nitrile gloves | Full-length lab coat | Recommended to handle in a fume hood. If not feasible, an N95 respirator is advised. |
| Dissolving and Solution Handling | Chemical safety goggles or a face shield worn over safety glasses.[5][6] | Double-gloving with nitrile gloves is recommended.[7][8] | Chemical-resistant lab coat | All manipulations should be performed in a certified chemical fume hood.[5][7] |
| Running Reactions | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile or neoprene)[7] | Flame-resistant lab coat when working with flammable solvents.[5] | Work must be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls over a lab coat | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[3] |
Step-by-Step Protocol: Safe Weighing and Dissolving
To translate theory into practice, here is a detailed protocol for safely weighing and dissolving this compound.
-
Preparation and Fume Hood Setup :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: spatula, weighing paper or boat, beaker, stir bar, and the chosen solvent.
-
Line the work surface of the fume hood with absorbent bench paper to contain any potential spills.
-
-
Donning PPE :
-
Put on a full-length lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don a pair of nitrile gloves. For added protection, consider double-gloving.
-
-
Weighing the Compound :
-
Inside the fume hood, carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat on a tared balance.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care to minimize airborne particles.
-
Once the desired amount is weighed, securely close the main container.
-
-
Dissolving the Compound :
-
Carefully transfer the weighed solid into a beaker containing a stir bar.
-
Add the desired solvent to the beaker, pointing the opening of the beaker away from your face.
-
Place the beaker on a stir plate within the fume hood and begin stirring until the solid is fully dissolved.
-
-
Waste Disposal and Decontamination :
-
Dispose of the used weighing paper and any contaminated gloves in a designated solid hazardous waste container.[7][9]
-
If any of the compound was spilled, decontaminate the area with a suitable solvent and collect the waste for proper disposal. A basic wash can help in converting residual boronic acid to a more water-soluble boronate salt for easier cleaning, with the rinsate collected as hazardous waste.[7]
-
Operational and Disposal Plans
A comprehensive safety plan extends beyond immediate handling and includes provisions for emergencies and proper disposal.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[7][9]
-
Solid Waste : Contaminated items such as gloves, weighing paper, and bench liners should be collected in a clearly labeled, sealed container for solid hazardous waste.[9]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed container for liquid hazardous waste. Do not pour boronic acid waste down the drain.[3][11]
-
Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]
Logical Framework for PPE Selection
The choice of PPE is not static and should be adapted based on the specific experimental conditions. The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the scale and nature of the task.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.
References
- Vertex AI Search. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- BenchChem. (2025).
- Sample Preparation Laboratories. (2024, October 25). This compound.
- American Borate Company. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling Vinyldifluoroborane.
- Fisher Scientific. (2023, September 29). (2-Methylpropyl)
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- Apollo Scientific. (n.d.).
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (2025, July 24). This compound | 138900-55-7.
- ChemicalBook. (n.d.). 138900-55-7(this compound) Product Description.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (2025, December 18).
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- University of California, Los Angeles Environmental Health and Safety. (n.d.).
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- ResearchGate. (2025, August 7). Pyrrole Protection.
- Journal of the American Chemical Society. (2021, June 9).
- G
- ResearchGate. (2025, August 6). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
- YouTube. (2020, December 25). Pyrrole: Addition Reactions.
Sources
- 1. laballey.com [laballey.com]
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- 4. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
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- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
